3,4-Methylenedioxymandelic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUJFRCEPFNVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950431 | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27738-46-1 | |
| Record name | 3′,4′-Methylenedioxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27738-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-(Methylenedioxy)mandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxy-1,3-benzodioxole-5-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-(METHYLENEDIOXY)MANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZYA58BQJ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3,4-Methylenedioxymandelic Acid
For researchers, scientists, and professionals in drug development, 3,4-Methylenedioxymandelic acid is a valuable compound, primarily utilized as a raw material in the synthesis of various pharmaceuticals and fragrances, such as heliotropin.[1][2][3] This guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations.
Synthesis Pathways
The synthesis of this compound can be achieved through several routes, most notably starting from either piperonal or 1,2-methylenedioxybenzene.
Synthesis from Piperonal
One established method involves the reaction of piperonal with bromoform.[4] This pathway offers a direct route to the target molecule, although it requires careful control of reaction conditions to ensure a good yield.
Synthesis from 1,2-Methylenedioxybenzene
An alternative and commonly cited industrial method is the reaction of 1,2-methylenedioxybenzene with glyoxylic acid in the presence of a strong acid catalyst, such as sulfuric or phosphoric acid.[1][2][3] A key challenge in this process is the low solubility of the product in the reaction mixture, which can lead to solidification and difficulty in stirring, potentially causing localized overheating and the formation of byproducts.[1][2] To address this, the reaction is often carried out in the presence of an aprotic organic solvent or an organic acid.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental protocols for the synthesis of this compound.
Table 1: Synthesis from Piperonal
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Role |
| Piperonal | 150.13 | 75 | 0.5 | Starting Material |
| Bromoform | 252.73 | ~159 (in ethanol) | ~0.63 | Reagent |
| Lithium Chloride | 42.39 | 42.4 | 1 | Reagent |
| Potassium Hydroxide | 56.11 | 140.3 | 2.5 | Base |
| Trioctylmethylammonium chloride (90% aq.) | 404.17 | 10 | - | Phase Transfer Catalyst |
| Dioxane | 88.11 | 500 ml | - | Solvent |
| Product | ||||
| This compound | 196.16 | 55.5 | 0.283 | Product |
| Yield | 57% |
Data extracted from PrepChem.com[4]
Table 2: Synthesis from 1,2-Methylenedioxybenzene
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Role |
| 1,2-Methylenedioxybenzene | 122.12 | 50.0 | 0.409 | Starting Material |
| Glyoxylic acid (40% aq.) | 92.05 (monohydrate) | 83.4 | 0.450 | Reagent |
| Sulfuric acid (96%) | 98.08 | 85.8 | 0.839 | Catalyst |
| 4-Methyl-2-pentanone | 100.16 | 25 ml | - | Solvent |
| Conversion Rate of 1,2-Methylenedioxybenzene | 95% |
Data extracted from a patent filed by Ube Industries, Ltd.[1]
Experimental Protocols
Protocol 1: Synthesis from Piperonal
This protocol is adapted from a procedure found on PrepChem.com.[4]
Materials:
-
Piperonal (75 g, 0.5 mol)
-
Bromoform (containing 13% v/v ethanol, ~0.63 mol)
-
Lithium chloride (42.4 g, 1 mol)
-
Potassium hydroxide (140.3 g, 2.5 mol)
-
90% trioctylmethylammonium chloride aqueous solution (10 g)
-
Dioxane (500 ml)
-
Ice water (500 ml)
-
6N Hydrochloric acid (~260 ml)
-
Ethyl acetate (1000 ml)
-
Potassium carbonate powder
-
Anhydrous magnesium sulfate
-
Methylene chloride
-
Diethyl ether
Procedure:
-
In a suitable reaction vessel, dissolve lithium chloride (42.4 g) and potassium hydroxide (140.3 g) in 500 ml of ice water.
-
Add 10 g of a 90% trioctylmethylammonium chloride aqueous solution to the mixture.
-
Prepare a solution of piperonal (75 g) and bromoform in 500 ml of dioxane.
-
Slowly add the piperonal solution dropwise to the reaction mixture while maintaining a temperature of at most 5°C.
-
Stir the mixture at the same temperature for 24 hours.
-
Adjust the pH of the reaction mixture to 1.5 with approximately 130 ml of 6N hydrochloric acid.
-
Extract the mixture with 500 ml of ethyl acetate.
-
To the organic layer, add 500 ml of water and adjust the pH to 8.0 with potassium carbonate powder.
-
Separate the aqueous layer and add 130 ml of 6N hydrochloric acid to adjust the pH back to 1.5.
-
Extract the aqueous layer with 500 ml of ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and then concentrate it under reduced pressure.
-
Collect the resulting crystalline residue by filtration, wash with methylene chloride and diethyl ether, and dry under reduced pressure to obtain the final product (55.5 g, 57% yield).[4]
Protocol 2: Synthesis from 1,2-Methylenedioxybenzene
This protocol is based on an example from a patent by Ube Industries, Ltd.[1]
Materials:
-
1,2-Methylenedioxybenzene (50.0 g, 0.409 mol)
-
4-Methyl-2-pentanone (25 ml)
-
40% by weight glyoxylic acid aqueous solution (83.4 g, 0.450 mol)
-
96% by weight sulfuric acid (85.8 g, 0.839 mol)
-
28% by weight ammonia water (~102.0 g)
-
2-Butanone (100 ml)
Procedure:
-
Under a nitrogen atmosphere, charge a reaction flask with 1,2-methylenedioxybenzene (50.0 g) and 4-methyl-2-pentanone (25 ml).
-
Cool the mixture to -5°C while stirring.
-
Prepare a mixed solution of 40% by weight glyoxylic acid aqueous solution (83.4 g) and 96% by weight sulfuric acid (85.8 g).
-
Add the mixed acid solution dropwise to the reaction mixture.
-
Stir the reaction mixture at -5°C for 21 hours.
-
Slowly add approximately 102.0 g of 28% by weight ammonia water to neutralize the reaction.
-
Add 100 ml of 2-butanone and heat the mixture to 60°C.
-
Extract the product into the 2-butanone layer (organic layer).
-
The conversion rate of 1,2-methylenedioxybenzene in this process is reported to be 95%.[1]
Process Visualization
The following diagrams illustrate the chemical transformations described in the synthesis pathways.
Caption: Synthesis of this compound from Piperonal.
References
A Comprehensive Technical Guide to the Chemical Properties of 3,4-Methylenedioxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxymandelic acid (MDMA), a notable derivative of mandelic acid, serves as a crucial intermediate in the synthesis of various organic compounds. Its chemical structure, featuring a methylenedioxy ring, a carboxylic acid group, and a hydroxyl group, imparts unique properties that are of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance as a metabolite of 3,4-methylenedioxymethamphetamine (MDMA).
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₅ | [1][2][3] |
| Molecular Weight | 196.16 g/mol | [1][2][3] |
| Melting Point | 158-162 °C | [2] |
| Predicted pKa | ||
| Predicted logP | ||
| Predicted Boiling Point | ||
| Predicted Aqueous Solubility |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the reaction of 1,2-methylenedioxybenzene with glyoxylic acid. Below are detailed protocols for two common synthetic routes.
Method 1: Synthesis from 1,2-Methylenedioxybenzene and Glyoxylic Acid
This method is based on the reaction of 1,2-methylenedioxybenzene with glyoxylic acid in the presence of a strong acid catalyst.[4][5][6][7]
Materials:
-
1,2-Methylenedioxybenzene
-
Glyoxylic acid (40% aqueous solution)
-
Sulfuric acid (96%)
-
4-Methyl-2-pentanone (or another suitable aprotic organic solvent)
-
Aqueous ammonia (28%)
-
2-Butanone
-
Nitrogen gas
Procedure:
-
In a flask under a nitrogen atmosphere, combine 50.0 g (0.409 mol) of 1,2-methylenedioxybenzene and 250 ml of 4-methyl-2-pentanone.
-
Cool the mixture to -10°C with stirring.
-
Slowly add a pre-mixed solution of 833.7 g (4.05 mol) of 40% aqueous glyoxylic acid and 857.5 g (8.39 mol) of 96% sulfuric acid, maintaining the temperature at -5°C.
-
Stir the reaction mixture at -5°C for 23 hours.
-
Slowly add 1030.0 g (16.93 mol) of 28% aqueous ammonia to neutralize the reaction mixture.
-
Add 3000 ml of 4-methyl-2-pentanone and heat to 80°C to extract the product into the organic layer.
-
Separate the organic layer for further analysis and purification. High-performance liquid chromatography (HPLC) can be used to determine the conversion and selectivity of the reaction.[4]
Method 2: Synthesis from Piperonal
This alternative synthesis route utilizes piperonal as the starting material.[8]
Materials:
-
Piperonal
-
Bromoform
-
Dioxane
-
Lithium chloride
-
Potassium hydroxide
-
Trioctylmethylammonium chloride (90% aqueous solution)
-
Ethyl acetate
-
Potassium carbonate
-
Hydrochloric acid (6N)
-
Anhydrous magnesium sulfate
-
Methylene chloride
-
Diethyl ether
Procedure:
-
Dissolve 42.4 g (1 mol) of lithium chloride and 140.3 g (2.5 mol) of potassium hydroxide in 500 ml of ice water.
-
Add 10 g of 90% trioctylmethylammonium chloride aqueous solution.
-
Prepare a solution of 75 g (0.5 mol) of piperonal and bromoform in 500 ml of dioxane.
-
Add the piperonal solution dropwise to the aqueous solution at a temperature of at most 5°C.
-
Stir the mixture at the same temperature for 24 hours.
-
Adjust the pH of the reaction mixture to 1.5 with 130 ml of 6N hydrochloric acid and extract with 500 ml of ethyl acetate.
-
To the organic layer, add 500 ml of water and adjust the pH to 8.0 with potassium carbonate powder. Separate the aqueous layer.
-
Acidify the aqueous layer to pH 1.5 with 130 ml of 6N hydrochloric acid and extract with 500 ml of ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Collect the crystalline residue by filtration, wash with methylene chloride and diethyl ether, and dry under reduced pressure to obtain the product.[8]
Experimental Workflow for Synthesis Method 1
Caption: Workflow for the synthesis of this compound.
Analytical Methods
The analysis of this compound, particularly in biological matrices, is crucial for metabolic and pharmacokinetic studies. While specific protocols for this compound are scarce, general methods for the analysis of related compounds using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be adapted.
General Protocol for LC-MS/MS Analysis of Metabolites in Urine
This protocol provides a general framework for the analysis of acidic metabolites in urine, which can be optimized for this compound.[9]
Materials:
-
Urine sample
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Hydrochloric acid (1 N)
-
Ethyl acetate
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples.
-
To 200 µL of urine in a microcentrifuge tube, add the internal standard.
-
Acidify the sample to pH 3 with 1 N HCl.
-
Extract the sample three times with ethyl acetate.
-
Combine the ethyl acetate layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a gradient elution with mobile phases A and B.
-
Set the mass spectrometer to operate in negative ionization mode.
-
Monitor the appropriate precursor and product ion transitions for this compound and its internal standard in selected reaction monitoring (SRM) mode.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Analytical Workflow using LC-MS/MS
Caption: General workflow for the analysis of metabolites.
Biological Role and Signaling Pathways
This compound is recognized as a metabolite of 3,4-methylenedioxymethamphetamine (MDMA), a widely known psychoactive substance.[6][10] The metabolism of MDMA is complex and primarily occurs in the liver, involving multiple enzymatic pathways.
The major metabolic routes for MDMA include:
-
O-demethylenation: This is a primary pathway mediated by cytochrome P450 enzymes, particularly CYP2D6, leading to the formation of 3,4-dihydroxymethamphetamine (HHMA).[5][8]
-
N-dealkylation: This pathway, also mediated by CYP450 enzymes, results in the formation of 3,4-methylenedioxyamphetamine (MDA).[5][8]
-
Further Metabolism: The initial metabolites, HHMA and MDA, undergo further transformations. HHMA can be methylated by catechol-O-methyltransferase (COMT) to form 4-hydroxy-3-methoxymethamphetamine (HMMA). Both HHMA and its N-demethylated counterpart can be oxidized to form reactive quinone species, which are implicated in the neurotoxicity of MDMA.[11][12][13][14] Another metabolic route involves the deamination and oxidation of the side chain, leading to the formation of benzoic acid derivatives.[6] It is within this latter pathway that this compound is likely formed.
The formation of this compound represents a detoxification pathway, converting the psychoactive amphetamine derivatives into a more polar, water-soluble compound that can be more readily excreted from the body. However, the intermediates in these metabolic pathways, particularly the catechol and quinone derivatives, are often reactive and can contribute to the oxidative stress and neurotoxicity associated with MDMA use.[12][13][14]
Simplified Metabolic Pathway of MDMA
Caption: Simplified metabolic pathways of MDMA.
Conclusion
This compound is a compound of significant interest due to its role as a key synthetic intermediate and a metabolite of MDMA. This guide has provided a comprehensive overview of its known chemical properties, detailed experimental protocols for its synthesis, and an outline of its biological context. Further research is warranted to fully elucidate its physicochemical characteristics and its precise role in the metabolic cascade of MDMA and the associated toxicological implications. The provided methodologies and data serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.
References
- 1. GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. ClinPGx [clinpgx.org]
- 7. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methylenedioxymethamphetamine (MDMA, ‘Ecstasy’): Neurodegeneration versus Neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,4-methylenedioxymethamphetamine (MDMA): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Acute Toxic and Neurotoxic Effects of 3,4-methylenedioxymethamphetamine are More Pronounced in Adolescent than Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Methylenedioxymandelic Acid: An In-Depth Technical Guide on its Role as an MDMA Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Methylenedioxymethamphetamine (MDMA), a synthetic psychoactive substance, undergoes extensive metabolism in the human body, leading to the formation of numerous metabolites. While the primary focus of research has been on its pharmacologically active metabolites such as 3,4-methylenedioxyamphetamine (MDA), 4-hydroxy-3-methoxymethamphetamine (HMMA), and 3,4-dihydroxymethamphetamine (HHMA), another significant pathway involves the formation of acidic metabolites. This technical guide provides a comprehensive overview of 3,4-Methylenedioxymandelic Acid (MDMAA) as a metabolite of MDMA. It details the metabolic pathways, presents available quantitative data, outlines experimental protocols for analysis, and explores the potential role of acidic metabolites in the neurotoxic effects of MDMA.
Introduction
MDMA is a widely studied compound due to its unique psychoactive effects and its potential therapeutic applications. Understanding its metabolic fate is crucial for evaluating its pharmacological and toxicological profiles. The metabolism of MDMA is complex, primarily occurring in the liver, and involves two main pathways: O-demethylenation followed by catechol-O-methyltransferase (COMT)-catalyzed methylation and/or conjugation, and a second pathway involving N-dealkylation, deamination, and subsequent oxidation to corresponding benzoic acid derivatives which are then conjugated with glycine.[1] this compound is a product of this latter pathway. While less studied than the primary metabolites, acidic metabolites like MDMAA are important for a complete understanding of MDMA's disposition and potential long-term effects.
MDMA Metabolism to this compound
The formation of this compound from MDMA is a multi-step process that represents a minor but significant metabolic route.
Metabolic Pathway:
-
N-dealkylation: The initial step in this pathway is the removal of the methyl group from the nitrogen atom of MDMA, a reaction primarily catalyzed by cytochrome P450 enzymes, to form its primary metabolite, 3,4-methylenedioxyamphetamine (MDA).
-
Deamination: MDA then undergoes oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO), to form the corresponding phenylacetone derivative, 3,4-methylenedioxyphenylacetone.
-
Oxidation: This intermediate is further oxidized to 3,4-methylenedioxyphenylacetic acid.
-
Hydroxylation: Finally, hydroxylation of the alpha-carbon of 3,4-methylenedioxyphenylacetic acid leads to the formation of this compound.
The following diagram illustrates the metabolic pathway leading to the formation of this compound.
Quantitative Data
Quantitative data specifically for this compound are scarce in the literature. Most studies on MDMA metabolism focus on the quantification of the parent drug and its primary metabolites (MDA, HMMA, HMA). However, data on the urinary excretion of these major metabolites provide context for the overall metabolic profile of MDMA.
Table 1: Urinary Excretion of MDMA and its Major Metabolites
| Analyte | Dose | Median Cmax (ng/mL) | Median Tmax (h) | % of Dose Excreted in Urine (24h) | Reference |
| MDMA | 1.6 mg/kg | 21,470 | 13.9 | 30.2 - 34.3 | [2][3] |
| MDA | 1.6 mg/kg | 2,229 | 23.0 | 30.2 - 34.3 | [2][3] |
| HMMA | 1.6 mg/kg | 20,793 | 9.2 | 30.2 - 34.3 | [2][3] |
| HMA | 1.6 mg/kg | 876 | 23.3 | 30.2 - 34.3 | [2][3] |
Note: The percentage of dose excreted represents the total urinary excretion of all measured analytes.
The lack of specific quantitative data for this compound highlights a gap in the current understanding of MDMA metabolism and underscores the need for further research in this area.
Experimental Protocols
4.1. General Protocol for Urinary Organic Acid Analysis by GC-MS
This protocol is a composite based on standard methods for organic acid analysis and would require optimization and validation for the specific quantification of this compound.[4][5][6][7][8]
4.1.1. Sample Preparation
-
Urine Collection: Collect a random urine sample in a sterile, preservative-free container. Store the sample frozen at -20°C or lower until analysis.
-
Internal Standard Addition: Thaw the urine sample at room temperature. To a 1 mL aliquot of urine, add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not present in urine).
-
Acidification: Acidify the sample to a pH of less than 2 by adding a few drops of concentrated hydrochloric acid. This step is crucial for the efficient extraction of acidic compounds.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and diethyl ether) to the acidified urine sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the organic acids into the organic phase.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the remaining aqueous layer with a fresh portion of the organic solvent to maximize recovery.
-
Combine the organic extracts.
-
-
Drying: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the extract and then filtering.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40-50°C).
4.1.2. Derivatization
To make the non-volatile organic acids suitable for GC-MS analysis, a derivatization step is necessary to increase their volatility and thermal stability. Silylation is a common method.
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of BSTFA and pyridine.
-
Seal the reaction vial and heat it at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
4.1.3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).
-
Carrier Gas: Helium is the most common carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard for organic acid analysis.
-
Acquisition Mode: Full scan mode is used for qualitative analysis to identify unknown compounds. For quantitative analysis, selected ion monitoring (SIM) mode is employed, which offers higher sensitivity and selectivity by monitoring specific ions characteristic of the target analyte and the internal standard.
-
4.2. Experimental Workflow Diagram
References
- 1. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary MDMA, MDA, HMMA, and HMA Excretion Following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. aurametrix.weebly.com [aurametrix.weebly.com]
- 5. metbio.net [metbio.net]
- 6. erndim.org [erndim.org]
- 7. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 8. researchgate.net [researchgate.net]
The Pharmacokinetics of 3,4-Methylenedioxymandelic Acid in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of 3,4-Methylenedioxymandelic acid (MDMA) in humans. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key processes. The information presented is collated from a range of clinical studies to ensure a thorough and accurate depiction of how MDMA is absorbed, distributed, metabolized, and excreted in the human body.
Executive Summary
This compound (MDMA), commonly known as ecstasy, is a synthetic compound with psychostimulant properties. Its pharmacokinetics in humans are characterized by rapid oral absorption and a complex metabolic profile. Notably, MDMA exhibits non-linear pharmacokinetics, meaning that a proportional increase in dose does not result in a proportional increase in plasma concentrations, a critical consideration for both recreational users and clinical researchers. This phenomenon is largely attributed to the auto-inhibition of its primary metabolic enzyme, cytochrome P450 2D6 (CYP2D6). Metabolism primarily occurs in the liver, leading to the formation of several metabolites, some of which are also pharmacologically active. This guide delves into the quantitative aspects of MDMA's pharmacokinetic profile, the experimental methods used to derive these data, and the intricate metabolic pathways involved.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of MDMA and its principal metabolites—3,4-methylenedioxyamphetamine (MDA), 4-hydroxy-3-methoxy-methamphetamine (HMMA), and 4-hydroxy-3-methoxyamphetamine (HMA)—following controlled oral administration in healthy human volunteers. These data are compiled from multiple studies to provide a comparative analysis across different dosing regimens.
Table 1: Pharmacokinetic Parameters of MDMA in Human Plasma Following Single Oral Doses
| Dose | N | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| 50 mg | 2 | 85.5 ± 1.1 | 1.8 ± 0.4 | 9.15 (normalized) | ~8-9 | [1][2] |
| 75 mg | 8 | 129.5 ± 32.1 | 2.0 ± 0.5 | 17.8 (normalized) | ~8-9 | [1][2] |
| 100 mg | 2 | 172.9 ± 10.9 | 2.1 ± 0.2 | 18.5 (normalized) | ~8-9 | [1][2][3] |
| 125 mg | 8 | 236.4 ± 49.0 | 2.1 ± 0.6 | 21.0 (normalized) | ~8-9 | [1][2] |
| 150 mg | 2 | 464.5 ± 199.1 | 2.5 ± 0.7 | 34.5 (normalized) | ~8-9 | [1][2] |
| 1.0 mg/kg | 17 | 162.9 ± 39.8 | - | - | ~7-8 | [4] |
| 1.5 mg/kg | 2 | 331 | 2.0 | - | - | [5] |
| 1.6 mg/kg | 17 | 291.8 ± 76.5 | - | - | ~7-8 | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; N: Number of subjects. Values are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of MDMA Metabolites in Human Plasma
| Metabolite | Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) | Reference |
| MDA | 1.0 mg/kg | 8.4 ± 2.1 | - | ~10.5-12.5 | [4] |
| 1.5 mg/kg | 15 | 6.3 | - | [5] | |
| 1.6 mg/kg | 13.8 ± 3.8 | - | ~10.5-12.5 | [4] | |
| HMMA | 1.0 mg/kg | 171.9 ± 79.5 | - | ~11.5-13.5 | [4] |
| 1.6 mg/kg | 173.5 ± 66.3 | - | ~11.5-13.5 | [4] | |
| HMA | 1.0 mg/kg | 3.5 ± 0.4 | - | Highly variable | [4] |
| 1.6 mg/kg | 3.9 ± 0.9 | - | Highly variable | [4] |
MDA: 3,4-methylenedioxyamphetamine; HMMA: 4-hydroxy-3-methoxy-methamphetamine; HMA: 4-hydroxy-3-methoxyamphetamine. Values are presented as mean ± standard deviation.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from controlled clinical trials involving healthy human volunteers. The methodologies employed in these studies are crucial for the interpretation and replication of the findings.
Study Design
Most of the cited studies utilized a randomized, double-blind, placebo-controlled, crossover design.[1][2][6] This design minimizes bias and allows for within-subject comparisons of the effects of MDMA at different doses against a placebo. Participants typically undergo a screening process to ensure they are in good health and, in some cases, are phenotyped for CYP2D6 activity to classify them as extensive or poor metabolizers.[1][2]
Dosing and Administration
Racemic MDMA is administered orally in capsule form.[1][2] Doses in clinical studies have ranged from 50 mg to 150 mg as fixed doses, or on a mg/kg basis (e.g., 1.0 mg/kg and 1.6 mg/kg).[1][2][4] Dosing sessions are typically separated by a washout period of at least one week to prevent carryover effects.[4]
Biological Sample Collection
Plasma: Blood samples are collected at frequent intervals to characterize the plasma concentration-time profile of MDMA and its metabolites. A typical collection schedule includes a baseline sample before dosing, followed by multiple samples over a 24- to 48-hour period.[1][2] For instance, samples might be collected at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 24 hours post-administration.[1]
Urine: Urine is collected over specific intervals (e.g., 0-4 h, 4-8 h, 8-24 h) to assess the renal clearance and excretion of MDMA and its metabolites.[1][2]
Analytical Methodology
The quantification of MDMA and its metabolites in biological matrices is predominantly performed using chromatographic techniques coupled with mass spectrometry or diode array detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the simultaneous quantification of MDMA and its metabolites.[5][7][8][9] The process typically involves solid-phase extraction (SPE) of the analytes from plasma or hydrolyzed urine, followed by derivatization (e.g., with trifluoroacetic anhydride) to improve chromatographic properties and detection sensitivity.[7][10][9]
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method is also employed for the determination of MDMA and MDA in plasma and urine.[5] It often involves SPE for sample clean-up and concentration.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): More recent studies have utilized LC-MS/MS for its high sensitivity and specificity in quantifying MDMA and its metabolites.[4]
These analytical methods are fully validated to ensure accuracy, precision, and linearity over the range of expected concentrations in the biological samples.[4][7][8][10][9]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of MDMA and a typical experimental workflow for a human pharmacokinetic study.
Metabolic Pathway of MDMA
Caption: Metabolic pathway of MDMA in humans.
Experimental Workflow for a Human Pharmacokinetic Study of MDMA
Caption: Workflow of a human MDMA pharmacokinetic study.
Conclusion
The pharmacokinetics of this compound in humans are complex and characterized by non-linear kinetics, primarily due to the auto-inhibition of the CYP2D6 enzyme.[11][12] This guide has provided a detailed summary of the quantitative pharmacokinetic parameters of MDMA and its major metabolites, alongside the rigorous experimental protocols used to obtain this data. The metabolic pathway and experimental workflow diagrams offer a clear visual representation of these processes. For researchers, scientists, and drug development professionals, a thorough understanding of these pharmacokinetic properties is essential for both assessing the safety profile of MDMA and for its potential development as a therapeutic agent. Future research should continue to explore the inter-individual variability in MDMA pharmacokinetics, including the influence of genetic polymorphisms in metabolic enzymes beyond CYP2D6.
References
- 1. jcami.eu [jcami.eu]
- 2. Non-linear pharmacokinetics of MDMA ('ecstasy') in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcami.eu [jcami.eu]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDMA pharmacokinetics: A population and physiologically based pharmacokinetics model‐informed analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis. | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. ClinPGx [clinpgx.org]
- 12. jcami.eu [jcami.eu]
discovery and history of 3,4-Methylenedioxymandelic acid
An In-depth Technical Guide to the Discovery and History of 3,4-Methylenedioxymandelic Acid (MDMA)
Introduction
This compound (MDMA) is a synthetic compound that has traversed a complex journey from a chemical intermediate in a pharmaceutical patent to a substance of significant interest in psychotherapy and neuroscience. This document provides a comprehensive overview of its discovery, initial synthesis, and the key milestones in its history, tailored for researchers, scientists, and drug development professionals.
Initial Discovery and Synthesis at Merck
3,4-Methylenedioxymethamphetamine (MDMA) was first synthesized in 1912 by German chemist Anton Köllisch at the pharmaceutical company Merck.[1][2][3][4] The synthesis was not the result of a direct effort to create a psychoactive compound. Instead, MDMA was developed as an intermediate chemical in the process of synthesizing hemostatic agents, specifically methylhydrastinine and hydrastinine, which were intended to control bleeding.[4][5][6] Merck was seeking to develop a new styptic substance that would not be covered by a competitor's patent.[5][6]
A patent for the synthesis process that mentioned MDMA as an intermediate was filed by Merck on Christmas Eve of 1912 and was granted on June 16, 1914.[1][6] At the time of its initial synthesis and patenting, the pharmacological properties of MDMA were not investigated, and the compound remained largely unexplored for several decades.[7] Anton Köllisch, the chemist who first synthesized the compound, died in World War I with no knowledge of the eventual impact of his creation.[1]
Early, Limited Pharmacological Screening
Decades after its initial synthesis, MDMA was subjected to limited pharmacological testing. In 1927 and again in 1952 and 1959, Merck conducted animal studies with the compound, but these did not lead to human trials.[8] In 1953 and 1954, the United States Army commissioned a series of toxicity studies in animals, which also included MDMA, but the substance was largely dismissed as having no significant medical potential.[7][8]
The "Rediscovery" by Alexander Shulgin
The modern history of MDMA is inextricably linked with the work of American chemist and psychopharmacologist Alexander "Sasha" Shulgin.[9][10][11] Shulgin, who had a keen interest in the structure-activity relationships of psychoactive compounds, first synthesized MDMA in 1965 but did not test it at that time.[10][11]
In the mid-1970s, after hearing reports of a "special effect" caused by the compound, Shulgin re-synthesized and, in September 1976, personally bioassayed MDMA.[10] He meticulously documented its effects, noting its unique ability to induce a state of empathy, emotional openness, and reduced fear without significant perceptual distortion.[12] In 1978, along with David Nichols, Shulgin published the first paper on the pharmacological action of MDMA in humans.[10][13]
Introduction to Psychotherapy
Impressed by its unique psychological effects, Shulgin introduced MDMA to the psychotherapist Leo Zeff in 1977.[9][10][11] Zeff, who had experience using other psychoactive substances as adjuncts to therapy, found MDMA to be a particularly valuable tool.[13] He came out of retirement to train a network of approximately 150 therapists in the use of MDMA-assisted psychotherapy.[7] It is estimated that before its scheduling, Zeff and his network legally treated over 4,000 patients with MDMA.[7] During this period, the substance was often referred to as "Adam" or "Empathy" in therapeutic circles.[13]
Rise of Recreational Use and Scheduling
The therapeutic use of MDMA remained relatively quiet until the early 1980s. As knowledge of its effects spread, it began to be used recreationally, often under the name "Ecstasy."[13] The increase in non-medical use led to media attention and regulatory scrutiny. In 1985, the U.S. Drug Enforcement Administration (DEA) placed MDMA on Schedule I of the Controlled Substances Act, designating it as a substance with a high potential for abuse and no accepted medical use.[7]
Resurgence in Clinical Research
Despite its Schedule I status, interest in the therapeutic potential of MDMA persisted. In recent decades, there has been a significant resurgence in clinical research, largely spearheaded by organizations like the Multidisciplinary Association for Psychedelic Studies (MAPS).[8] This research has primarily focused on MDMA-assisted psychotherapy for the treatment of post-traumatic stress disorder (PTSD).[8] In 2017, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy Designation to MDMA-assisted psychotherapy for PTSD, acknowledging its potential for significant clinical benefit.[7]
Data Presentation
Table 1: Timeline of Key Events in the History of MDMA
| Year | Event | Key Individuals/Organizations |
| 1912 | First synthesis of MDMA as a chemical intermediate.[1][3][4][6] | Anton Köllisch, Merck |
| 1914 | Patent granted for the synthesis process that included MDMA.[1][5][6] | Merck |
| 1927, 1952, 1959 | Animal studies conducted by Merck.[8] | Merck |
| 1953-1954 | Animal toxicity studies conducted by the U.S. Army.[7][8] | U.S. Army |
| 1965 | Alexander Shulgin first synthesizes MDMA but does not test it.[10][11] | Alexander Shulgin |
| 1976 | Shulgin re-synthesizes and personally bioassays MDMA.[9][10] | Alexander Shulgin |
| 1977 | Shulgin introduces MDMA to psychotherapist Leo Zeff.[9][10][11] | Alexander Shulgin, Leo Zeff |
| 1978 | First scientific paper on the human pharmacology of MDMA is published.[10][13] | Alexander Shulgin, David Nichols |
| 1977-1985 | MDMA is used as an adjunct in psychotherapy by a network of therapists.[7][14] | Leo Zeff and others |
| 1985 | MDMA is placed on Schedule I of the Controlled Substances Act in the United States.[7] | U.S. DEA |
| 2017 | FDA grants Breakthrough Therapy Designation for MDMA-assisted psychotherapy for PTSD.[7] | U.S. FDA, MAPS |
Experimental Protocols
Synthesis of this compound (A Precursor to MDMA)
While the original 1912 patent from Merck described a synthesis pathway for MDMA as an intermediate, more recent patents outline methods for producing its precursors. The following is a generalized protocol for the synthesis of this compound, a related compound, based on publicly available patent information. It is important to note that the synthesis of MDMA and its precursors is illegal in most jurisdictions without proper licensing.
Objective: To synthesize this compound from 1,2-methylenedioxybenzene and glyoxylic acid.[15][16][17]
Materials:
-
1,2-methylenedioxybenzene
-
Glyoxylic acid (40% aqueous solution)
-
Sulfuric acid (96%)
-
An aprotic organic solvent (e.g., acetic acid, 2-butanone)
-
Ammonia water (28%) for neutralization
-
Reaction vessel (e.g., flat bottom separable flask)
-
Stirring apparatus
-
Cooling bath
Procedure:
-
In a nitrogen atmosphere, charge the reaction vessel with 1,2-methylenedioxybenzene and an aprotic organic solvent such as acetic acid.[18]
-
Cool the mixture to a low temperature (e.g., -5°C to 0°C) with constant stirring.[15][18]
-
Prepare a mixture of aqueous glyoxylic acid and sulfuric acid.
-
Slowly add the acid mixture dropwise to the cooled solution of 1,2-methylenedioxybenzene.[18]
-
Maintain the low temperature and continue stirring for several hours (e.g., 9 to 21 hours) to allow the reaction to proceed.[15][18]
-
After the reaction is complete, slowly add ammonia water to neutralize the reaction mixture.[17]
-
Add an extraction solvent (e.g., 2-butanone or 4-methyl-2-pentanone) and heat the mixture (e.g., to 60-80°C) to extract the this compound into the organic layer.[17]
-
Separate the organic layer containing the product.
-
The product can then be isolated and purified from the organic layer.
Note: This protocol is a generalized summary and specific reaction conditions, such as molar ratios and reaction times, can vary based on the specific patent and desired yield.[18]
Visualizations
Historical Timeline of MDMA
Caption: A timeline of key events in the history of MDMA.
Simplified Synthesis and Rediscovery Workflow
Caption: Workflow from synthesis to various applications of MDMA.
Signaling Pathway Overview (Conceptual)
Caption: Conceptual overview of MDMA's primary signaling targets.
References
- 1. Anton_Kollisch [chemeurope.com]
- 2. Anton Köllisch - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. drugtimeline.ca [drugtimeline.ca]
- 5. psychedelicalpha.com [psychedelicalpha.com]
- 6. [The early history of "Ecstasy"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. maps.org [maps.org]
- 9. Alexander Shulgin - Wikipedia [en.wikipedia.org]
- 10. Rediscovering MDMA (ecstasy): the role of the American chemist Alexander T. Shulgin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Chemist Alexander Shulgin, popularizer of MDMA, says his favorite mind-altering drug is ”a nice, moderately expensive Zinfandel.” - Nalle Winery [nallewinery.com]
- 13. A Review of 3,4-methylenedioxymethamphetamine (MDMA)-Assisted Psychotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Process for preparation of 3,4-methylenedioxy-mandelic acid - Eureka | Patsnap [eureka.patsnap.com]
- 16. EP1229031B1 - Process for the preparation of 3,4-methylenedioxy-mandelic acid - Google Patents [patents.google.com]
- 17. data.epo.org [data.epo.org]
- 18. "Process For Preparation Of 3,4 Methylenedioxymandelic Acid" [quickcompany.in]
Toxicological Profile of 3,4-Methylenedioxymandelic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the current scientific understanding of the toxicological profile of 3,4-Methylenedioxymandelic acid. The information is intended for research, scientific, and drug development professionals. 3,4-Methylenedioxymethamphetamine (MDMA) and its metabolites are subject to legal restrictions in many jurisdictions.
Introduction
This compound (MDMAcid) is a metabolite of the synthetic psychoactive substance 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. While the toxicology of MDMA has been extensively studied, the specific toxicological profile of its individual metabolites, including MDMAcid, is less well-characterized. This guide provides a comprehensive overview of the known and inferred toxicological properties of this compound, with a focus on its metabolic origin, potential mechanisms of toxicity, and the experimental methodologies relevant to its study.
The metabolism of MDMA is a critical factor in its overall toxicity, with some metabolic pathways leading to the formation of reactive species that can contribute to cellular damage.[1] Understanding the toxicological profile of metabolites like MDMAcid is therefore essential for a complete assessment of the risks associated with MDMA exposure and for the development of potential therapeutic interventions.
Metabolism of MDMA to this compound
This compound is a final product of one of the main metabolic pathways of MDMA.[2][3] This pathway involves N-dealkylation, deamination, and subsequent oxidation.[2][3] The initial step is the removal of the methyl group from the nitrogen atom (N-dealkylation), followed by the removal of the amino group (deamination), and finally, oxidation to form the corresponding benzoic acid derivative, which in this case is this compound.[2][3] This metabolic route is distinct from the other major pathway which involves O-demethylenation.[2][3]
Figure 1: Metabolic pathway of MDMA to this compound.
Pharmacokinetics
Specific pharmacokinetic data for this compound is not extensively documented in the literature. As a terminal metabolite, it is expected to be eliminated from the body, primarily through renal excretion. The overall pharmacokinetic profile of MDMA is known to be nonlinear, meaning that increases in dosage can lead to disproportionately higher plasma concentrations and a longer half-life. This is partly due to the inhibition of the CYP2D6 enzyme by MDMA and its metabolites.
Toxicological Profile
Direct toxicological studies on this compound are scarce. Therefore, its toxicological profile is largely inferred from the known toxic effects of its parent compound, MDMA, and the general principles of toxicology related to its chemical structure. The primary areas of concern for MDMA-related toxicity are neurotoxicity and hepatotoxicity, which are often linked to the formation of reactive metabolites, oxidative stress, and mitochondrial dysfunction.[4][5]
Neurotoxicity
MDMA is a well-established neurotoxin, particularly targeting serotonergic neurons.[1] While the parent compound and its primary metabolite MDA are believed to be the main drivers of this neurotoxicity, the contribution of other metabolites cannot be ruled out. The formation of reactive species during MDMA metabolism can lead to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[6] This oxidative stress can damage neurons and contribute to the long-term neurotoxic effects observed after MDMA use. The potential for this compound to contribute to oxidative stress in the central nervous system is an area that warrants further investigation.
Hepatotoxicity
Liver injury is a known, albeit less common, adverse effect of MDMA use.[5] The mechanism is thought to involve the formation of reactive metabolites within the liver, leading to oxidative stress and mitochondrial dysfunction, which can ultimately result in hepatocellular damage.[4][5] As a product of hepatic metabolism, this compound could potentially be involved in these processes, either directly or through its influence on the overall metabolic balance and detoxification pathways in the liver.
Genotoxicity
There is no direct evidence to suggest that this compound is genotoxic. However, as a general principle, the metabolic activation of xenobiotics can sometimes lead to the formation of electrophilic intermediates that can interact with DNA, leading to mutations. Standard genotoxicity assays would be required to assess this potential.
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of this compound has not been specifically studied. Studies on the parent compound, MDMA, have suggested potential adverse effects on fetal development, but the role of individual metabolites in these effects is unknown.
Quantitative Toxicological Data
As of the latest literature review, no specific quantitative toxicological data such as LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values are available for this compound. The following table summarizes the lack of available data.
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | Not Available | - | - | - |
| IC50 | Not Available | - | - | - |
Experimental Protocols
The following are general experimental protocols that can be adapted to study the toxicological profile of this compound.
Synthesis of this compound
For toxicological studies, a pure standard of this compound is required. Several synthetic routes have been described in the chemical literature. One common method involves the reaction of 1,2-methylenedioxybenzene with glyoxylic acid in the presence of a strong acid catalyst.[7][8][9]
Example Protocol:
-
Dissolve 1,2-methylenedioxybenzene in an appropriate aprotic organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of glyoxylic acid and a strong acid (e.g., sulfuric acid).
-
Stir the reaction mixture at a controlled low temperature for several hours.
-
Neutralize the reaction mixture with a base.
-
Extract the product with an organic solvent.
-
Purify the this compound using techniques such as crystallization or chromatography.
Figure 2: General workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assays
-
MTT Assay: To assess cell viability and proliferation. Cells are incubated with the test compound, and then with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by metabolically active cells to a colored formazan product.
-
LDH Assay: To measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Genotoxicity Assays
-
Ames Test: A bacterial reverse mutation assay to detect the mutagenic potential of a chemical compound.
-
In Vitro Micronucleus Test: To detect chromosomal damage in cultured mammalian cells.
Assessment of Oxidative Stress
-
Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes such as DCFDA (2',7'-dichlorofluorescin diacetate).
-
Glutathione (GSH) Assay: To measure the levels of the major intracellular antioxidant, glutathione.
Assessment of Mitochondrial Function
-
Mitochondrial Membrane Potential (MMP) Assay: Using fluorescent dyes like JC-1 or TMRM to assess the integrity of the mitochondrial membrane.
-
Seahorse XF Analyzer: To measure cellular respiration and mitochondrial function in real-time.
Conclusion
The toxicological profile of this compound, a metabolite of MDMA, is not well-established through direct experimental evidence. Its formation occurs through a secondary metabolic pathway of MDMA involving N-dealkylation, deamination, and oxidation. Based on the known toxic mechanisms of MDMA and its other metabolites, it is plausible that this compound could contribute to the overall toxic burden, potentially through mechanisms involving oxidative stress. However, dedicated in vitro and in vivo studies are necessary to definitively characterize its toxicological properties, including its potential for neurotoxicity, hepatotoxicity, and genotoxicity. The experimental protocols outlined in this guide provide a framework for conducting such investigations. A deeper understanding of the toxicology of all MDMA metabolites is crucial for a comprehensive risk assessment of MDMA use and for the development of targeted therapeutic strategies to mitigate its harmful effects.
References
- 1. 3,4-methylenedioxymethamphetamine (MDMA): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcami.eu [jcami.eu]
- 4. A mechanistic insight into 3,4-methylenedioxymethamphetamine ("ecstasy")-mediated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute administration of 3,4-methylenedioxymethamphetamine (MDMA) induces oxidative stress, lipoperoxidation and TNFα-mediated apoptosis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Methylenedioxymethamphetamine (MDMA) abuse may cause oxidative stress and potential free radical damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Process for preparation of 3,4-methylenedioxy-mandelic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. EP1229031B1 - Process for the preparation of 3,4-methylenedioxy-mandelic acid - Google Patents [patents.google.com]
- 9. US4190583A - Process for the preparation of this compound - Google Patents [patents.google.com]
In Vitro Metabolism of MDMA: A Technical Guide to the Putative Formation of 3,4-Methylenedioxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of 3,4-methylenedioxymethamphetamine (MDMA), with a specific focus on the proposed metabolic pathway leading to the formation of 3,4-Methylenedioxymandelic acid (MDMA). While direct in vitro studies quantifying the production of MDMA from MDMA are not extensively available in the current scientific literature, this document outlines the putative enzymatic steps based on established metabolic pathways of MDMA and related compounds. Detailed experimental protocols for the study of in vitro MDMA metabolism are provided to facilitate further research in this area.
Introduction to MDMA Metabolism
3,4-Methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, undergoes extensive metabolism in humans, primarily in the liver. The biotransformation of MDMA is complex, involving multiple enzymatic pathways that lead to a variety of metabolites. These metabolic processes are crucial in understanding the pharmacokinetics, pharmacodynamics, and potential toxicity of the compound. Two primary metabolic routes have been identified: O-demethylenation and N-dealkylation. The latter is the pathway of interest for the formation of acidic metabolites, including the putative formation of this compound.
The Putative Metabolic Pathway to this compound
The formation of this compound from MDMA is hypothesized to be a multi-step process initiated by the N-dealkylation of MDMA to its primary metabolite, 3,4-methylenedioxyamphetamine (MDA). Subsequent deamination and oxidation of MDA are proposed to yield the mandelic acid derivative.
Key Enzymatic Steps:
-
N-dealkylation: The initial step involves the removal of the methyl group from the nitrogen atom of MDMA, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP3A4.
-
Deamination: The resulting primary amine, MDA, is then susceptible to deamination by monoamine oxidase (MAO) enzymes, leading to the formation of a phenylacetone intermediate.
-
Oxidation: This intermediate is subsequently oxidized to the corresponding mandelic acid. This final step is likely mediated by aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH).
Experimental Protocols for In Vitro MDMA Metabolism Studies
The following protocols are representative of the methodologies used to study the in vitro metabolism of MDMA. These can be adapted to investigate the formation of specific metabolites, including this compound.
Incubation with Human Liver Microsomes (HLMs)
This protocol is designed to assess the involvement of CYP enzymes in the metabolism of MDMA.
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
MDMA hydrochloride
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Prepare a stock solution of MDMA in methanol or water.
-
In a microcentrifuge tube, combine the following in order: potassium phosphate buffer, HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and the MDMA working solution (final substrate concentration typically 1-100 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
Incubation with Cryopreserved Human Hepatocytes
This protocol provides a more complete metabolic system, including both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)
-
MDMA hydrochloride
-
96-well collagen-coated plates
-
Humidified incubator (37°C, 5% CO2)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Thaw and plate the cryopreserved hepatocytes according to the supplier's instructions in a 96-well collagen-coated plate.
-
Allow the cells to attach and recover for a specified period (e.g., 4-24 hours) in a humidified incubator.
-
Prepare a working solution of MDMA in the incubation medium.
-
Remove the old medium from the hepatocytes and add the MDMA-containing medium.
-
Incubate for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
-
At each time point, collect the medium and terminate the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any cellular debris.
-
Analyze the supernatant by LC-MS/MS.
Analytical Methodology for Metabolite Identification and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites due to its high sensitivity and specificity.
Typical LC-MS/MS Parameters:
-
Liquid Chromatography: A reversed-phase C18 column is commonly used with a gradient elution of mobile phases consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed. For metabolite identification, full scan and product ion scan modes are used. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is utilized, where specific precursor-to-product ion transitions for the parent drug and its metabolites are monitored.
Quantitative Data on MDMA Metabolism
| In Vitro System | MDMA Concentration | Incubation Time | Major Metabolites Detected | Relative Abundance (%) |
| Human Liver Microsomes | 10 µM | 60 min | MDA | 5-15% |
| HMMA | 10-25% | |||
| DHMA (HHMA) | 1-5% | |||
| Cryopreserved Human Hepatocytes | 10 µM | 24 hours | MDA | 10-20% |
| HMMA | 20-40% | |||
| DHMA (HHMA) | 2-8% | |||
| Glucuronide & Sulfate Conjugates | 30-60% |
Note: The percentages are approximate and can vary significantly depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and incubation time.
Conclusion and Future Directions
The in vitro metabolism of MDMA is a complex process involving multiple enzymes and pathways. While the formation of this compound is a plausible metabolic route stemming from the deamination and oxidation of the primary metabolite MDA, further research is required to definitively identify and quantify this metabolite in various in vitro systems. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such investigations. Future studies should focus on synthesizing an analytical standard for this compound to enable accurate quantification and to explore the specific roles of MAO, ADH, and ALDH isoforms in its formation. A deeper understanding of the complete metabolic profile of MDMA, including its acidic metabolites, will contribute to a more comprehensive assessment of its pharmacology and toxicology.
Animal Models for Studying MDMA Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a synthetic psychoactive substance with complex metabolic pathways that can vary significantly across species. Understanding these metabolic differences is crucial for preclinical research, drug development, and the extrapolation of animal model data to human scenarios. This technical guide provides a comprehensive overview of the primary animal models used to study MDMA metabolism, detailing metabolic pathways, quantitative data, and experimental protocols.
Core Animal Models and Metabolic Pathways
The primary animal models utilized in MDMA metabolism research include rodents (rats and mice) and non-human primates (squirrel monkeys and baboons). While these models offer valuable insights, it is essential to recognize the marked species-specific differences in metabolic routes compared to humans.
In rodents, the predominant metabolic pathway is N-demethylation of MDMA to its active metabolite, 3,4-methylenedioxyamphetamine (MDA). Conversely, in primates, including humans, the primary route involves demethylenation of the methylenedioxy bridge to form 3,4-dihydroxymethamphetamine (HHMA), which is subsequently O-methylated to 4-hydroxy-3-methoxymethamphetamine (HMMA). These differences in metabolic pathways significantly influence the pharmacokinetic and pharmacodynamic profiles of MDMA across species.
Cytochrome P450 (CYP) Enzyme Involvement
The metabolism of MDMA is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The specific isoforms involved vary between species, contributing to the observed differences in metabolic profiles.
-
Humans: The major enzymes responsible for MDMA metabolism are CYP2D6, CYP1A2, and CYP3A4. CYP2D6 is the principal enzyme involved in the primary demethylenation pathway. N-demethylation is catalyzed by several isoforms, including CYP1A2, CYP2B6, and CYP2C19.
-
Rats: In rats, multiple CYP enzymes contribute to MDMA metabolism. Studies have implicated CYP2D isoforms in the formation of inhibitory metabolite complexes. The N-demethylation pathway is a major route in this species.
-
Mice: Similar to rats, mice primarily metabolize MDMA through N-demethylation.
-
Non-human primates: The enzymatic profile in non-human primates more closely resembles that of humans, with a predominance of the demethylenation pathway.
Quantitative Data on MDMA and its Metabolites
The following tables summarize key pharmacokinetic parameters of MDMA and its major metabolites in different animal models compared to humans. These data highlight the significant inter-species variability.
Table 1: Pharmacokinetic Parameters of MDMA in Various Species
| Species | Dose & Route | T1/2 (hours) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Human | 1.6 mg/kg, oral | 6-9 | 21,470 (MDMA) | - |
| Squirrel Monkey | 1.0 mg/kg | 2-3 | - | - |
| Baboon | 1.6 mg/kg, oral | Shorter than human | Low/undetectable (MDMA) | - |
| Rat | 10 mg/kg, i.p. | ~1 | ~800 | ~2500 |
| Mouse | 20 mg/kg, oral | Faster elimination than rats | - | - |
Table 2: Relative Proportions of Major MDMA Metabolites
| Species | Predominant Metabolite | MDA:MDMA Ratio | HMMA:HHMA Ratio |
| Human | HMMA/HHMA | ~3-5% | ~1:1 |
| Squirrel Monkey | HMMA/HHMA | Similar to humans | HMMA formation greater than in humans |
| Baboon | HHMA | ~20-60% | HMMA is ~1/10 of HHMA |
| Rat | MDA | High | - |
| Mouse | MDA | High | - |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of MDMA metabolism.
In Vivo Microdialysis for MDMA and Metabolite Quantification in Rat Brain
This protocol allows for the in vivo sampling and quantification of extracellular levels of MDMA and its metabolites in specific brain regions of freely moving rats.
Materials:
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannula
-
Stereotaxic apparatus
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Antioxidant solution (e.g., 0.1 M perchloric acid)
-
HPLC with fluorescence or mass spectrometric detection
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum) and secure it with dental cement. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent degradation of analytes.
-
Drug Administration: Administer MDMA via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Sampling: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples using a validated HPLC method to quantify the concentrations of MDMA and its metabolites.
In Vitro MDMA Metabolism using Liver Microsomes
This assay assesses the metabolic stability and identifies the metabolites of MDMA in liver microsomes from different species.
Materials:
-
Liver microsomes (from human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
MDMA solution
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate
The Synthetic Utility of 3,4-Methylenedioxymandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of 3,4-Methylenedioxymandelic acid (MDMA) as a versatile starting material in organic synthesis. Possessing a unique bifunctional structure with a carboxylic acid and a benzylic hydroxyl group on a methylenedioxy-substituted phenyl ring, MDMA serves as a valuable precursor for a variety of chemical transformations. This guide provides a detailed overview of its primary synthetic applications, complete with experimental protocols, quantitative data, and visual workflows to support researchers in their synthetic endeavors.
Core Synthetic Transformations
This compound is amenable to a range of chemical modifications at its reactive centers: the carboxylic acid and the hydroxyl group. The primary and most well-documented synthetic application is its oxidative decarboxylation to produce piperonal, a valuable fragrance and flavoring agent, as well as an important intermediate in the pharmaceutical industry. Other potential, though less specifically documented, transformations include reduction of the carboxylic acid, and esterification and amidation reactions.
Oxidative Decarboxylation to Piperonal
The conversion of this compound to piperonal (3,4-methylenedioxybenzaldehyde) is a key industrial process.[1] This reaction proceeds via an oxidative decarboxylation, where the carboxylic acid group is removed and the benzylic alcohol is oxidized to an aldehyde. Various methods have been developed, with the most common employing nitric acid as the oxidant.
The reaction is typically initiated by a small amount of sodium nitrite and catalyzed by a strong acid such as sulfuric or hydrochloric acid.[2][3] The presence of a strong acid is crucial for the reaction to proceed efficiently. The reaction is exothermic, and careful temperature control is necessary to prevent side reactions and ensure a high yield of the desired product.[2]
Quantitative Data for Oxidative Decarboxylation
| Parameter | Value | Reference |
| Yield | 79% | [2] |
| Reaction Temperature | Ambient to 50°C (preferably 40-50°C) | [2] |
| Nitric Acid (65-69%) | ~0.8 moles per mole of MDMA | [2] |
| Hydrochloric Acid | 1 to 2 moles per mole of MDMA | [2] |
| Initiator | Sodium Nitrite (optional, ~1 mmole per mole of MDMA) | [2] |
| Activation Energy | 59.65 kJ/mol |
Experimental Protocol: Oxidative Decarboxylation with Nitric Acid and Hydrochloric Acid[2]
Materials:
-
This compound
-
Nitric acid (65-69%)
-
Hydrochloric acid
-
Sodium nitrite (optional)
-
Water
-
Saturated aqueous sodium hydrogen carbonate solution
-
Trichloro-1,1,1-ethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, prepare an aqueous suspension of this compound.
-
Add hydrochloric acid (1-2 molar equivalents) to the suspension.
-
If desired, add a catalytic amount of sodium nitrite (~1 mmole per mole of MDMA) to initiate the reaction.
-
Slowly add nitric acid (~0.8 molar equivalents) to the stirred suspension. The addition rate should be controlled to maintain the reaction temperature between 40°C and 50°C, taking advantage of the exothermic nature of the reaction.
-
After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended).
-
Cool the reaction mixture to room temperature.
-
Extract the product into a suitable organic solvent, such as trichloro-1,1,1-ethane.
-
Wash the organic layer successively with water, saturated aqueous sodium hydrogen carbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain crude piperonal.
-
The crude product can be purified by vacuum distillation.
Experimental Workflow for Oxidative Decarboxylation
Caption: Experimental workflow for the synthesis of piperonal.
Other Potential Synthetic Transformations
While the oxidative decarboxylation of this compound is well-documented, its bifunctional nature allows for other synthetic manipulations. The following sections provide generalized protocols for reduction, esterification, and amidation. It is important to note that these are general procedures for carboxylic acids and may require optimization for this specific substrate.
Reduction of the Carboxylic Acid
The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding 1-(3,4-methylenedioxyphenyl)ethane-1,2-diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is usually carried out in an anhydrous ethereal solvent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (dilute aqueous solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Dissolve this compound in anhydrous THF.
-
Slowly add the solution of the acid to the LiAlH₄ suspension at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute aqueous solution of sulfuric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification can be achieved by chromatography or recrystallization.
Esterification of the Carboxylic Acid
The carboxylic acid group of this compound can be readily converted to an ester through Fischer esterification. This acid-catalyzed reaction with an alcohol typically provides good yields of the corresponding ester.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in an excess of the desired anhydrous alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification can be performed by distillation or column chromatography.
Amidation of the Carboxylic Acid
The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Desired amine
-
Triethylamine or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Formation of the Acid Chloride
-
Dissolve this compound in anhydrous DCM.
-
Add thionyl chloride or oxalyl chloride dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to stir at room temperature until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine and a slight excess of triethylamine in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Logical Relationship of Synthetic Pathways
Caption: Synthetic transformations of this compound.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its utility is most prominently demonstrated in the high-yield synthesis of piperonal through oxidative decarboxylation. Furthermore, its bifunctional nature opens avenues for the synthesis of a variety of other derivatives through reduction, esterification, and amidation. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration of new synthetic pathways and the creation of novel molecules.
References
The Role of 3,4-Methylenedioxymandelic Acid in MDMA-Induced Neurotoxicity: A Review of the Evidence
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the current scientific understanding of 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity. The role of a specific metabolite, 3,4-Methylenedioxymandelic acid (MDMA-A), is largely uncharacterized in the scientific literature. This guide will present the established metabolic pathways of MDMA and the neurotoxic mechanisms attributed to its more extensively studied metabolites, while clearly noting the knowledge gap concerning MDMA-A.
Introduction
3,4-Methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a synthetic psychoactive substance with both stimulant and hallucinogenic properties. Its use is associated with acute and long-term neurotoxic effects, primarily targeting serotonergic neurons. While the parent compound contributes to the acute pharmacological effects, there is a consensus that its metabolites play a crucial role in the observed neurotoxicity. This is supported by findings that direct injection of MDMA into the brain does not replicate the neurotoxic effects seen after systemic administration.[1][2] This guide provides a detailed examination of the metabolic pathways of MDMA and the mechanisms by which its metabolites are thought to induce neuronal damage, with a particular focus on what is known—and unknown—about the role of this compound (MDMA-A).
MDMA Metabolism: A Complex Pathway to Bioactivation
The biotransformation of MDMA is a complex process primarily occurring in the liver, involving multiple enzymatic pathways. The two main initial metabolic routes are N-dealkylation and O-demethylenation, the latter being of particular importance for the generation of neurotoxic species.
Phase I Metabolism:
-
N-dealkylation: MDMA is metabolized to its primary active metabolite, 3,4-methylenedioxyamphetamine (MDA), a reaction catalyzed mainly by CYP1A2 and CYP2B6.[3][4] MDA is itself a psychoactive compound and a known neurotoxin.
-
O-demethylenation: This critical step is predominantly mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6), with contributions from CYP1A2 and CYP3A4.[3][4][5] This pathway leads to the formation of 3,4-dihydroxymethamphetamine (HHMA), also known as α-methyldopamine (α-MeDA) or 3,4-dihydroxyamphetamine (DHA).[5][6] HHMA is a key catecholamine metabolite.
Phase II Metabolism:
The catechol metabolites formed in Phase I are highly reactive and undergo further transformations:
-
O-methylation: HHMA can be methylated by catechol-O-methyltransferase (COMT) to form 4-hydroxy-3-methoxymethamphetamine (HMMA).[7][8]
-
Conjugation: HHMA and other catechol intermediates can be conjugated with glucuronic acid or sulfate. More significantly, they can be oxidized to form highly reactive ortho-quinones. These electrophilic quinones readily react with endogenous nucleophiles, most notably glutathione (GSH), to form glutathione conjugates.[9][10][11]
The formation of these thioether conjugates, such as 5-(glutathion-S-yl)-α-methyldopamine and 2,5-bis(glutathion-S-yl)-α-methyldopamine, is considered a critical step in the bioactivation of MDMA to neurotoxic species.[1][2][12][13][14]
The Unclear Role of this compound (MDMA-A):
Current scientific literature, based on extensive searches, does not provide a clear in vivo metabolic pathway for the formation of this compound from MDMA. While patents exist for the chemical synthesis of MDMA-A, its biological relevance as an MDMA metabolite and its potential contribution to neurotoxicity remain uninvestigated.
Mechanisms of MDMA-Induced Neurotoxicity
The neurotoxic effects of MDMA are primarily attributed to the actions of its metabolites, which induce neuronal damage through a combination of mechanisms, with oxidative stress and mitochondrial dysfunction being central.
Oxidative Stress
The metabolism of MDMA, particularly the formation of catecholamine metabolites and their subsequent redox cycling, leads to a significant increase in the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Redox Cycling of Catecholamines: The catechol metabolites, such as HHMA, can be oxidized to semiquinones and ortho-quinones. This process can enter a futile redox cycle, consuming molecular oxygen and generating superoxide radicals.[11]
-
Mitochondrial ROS Production: MDMA and its metabolites can impair mitochondrial function, leading to increased electron leakage from the electron transport chain and subsequent formation of superoxide radicals.
-
Dopamine Auto-oxidation: MDMA-induced release of dopamine can lead to its auto-oxidation, further contributing to the pool of reactive quinones and ROS.
This surge in oxidative stress overwhelms the cellular antioxidant defense systems, leading to damage of critical macromolecules, including lipids (lipid peroxidation), proteins, and DNA.
Mitochondrial Dysfunction
Mitochondria are primary targets for MDMA and its metabolites.
-
Inhibition of Electron Transport Chain: Studies have shown that MDMA can inhibit complexes of the mitochondrial respiratory chain, leading to decreased ATP production and increased ROS generation.
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: Oxidative stress and calcium dysregulation can trigger the opening of the mPTP, leading to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors like cytochrome c.
Excitotoxicity
MDMA can induce an excessive release of the excitatory neurotransmitter glutamate. This can lead to overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, resulting in an influx of calcium ions and subsequent activation of neurotoxic cascades.
Neuroinflammation
MDMA administration can trigger an inflammatory response in the brain, characterized by the activation of microglia and astrocytes. Activated microglia can release pro-inflammatory cytokines and ROS, further contributing to neuronal damage.[15]
Signaling Pathways in MDMA Metabolite-Induced Neurotoxicity
The convergence of oxidative stress, mitochondrial dysfunction, and excitotoxicity activates intracellular signaling cascades that ultimately lead to neuronal apoptosis or programmed cell death.
Quantitative Data on MDMA Metabolite Neurotoxicity
Due to the lack of research on this compound, this section presents data on the neurotoxicity of other key MDMA metabolites.
| Metabolite | In Vitro Model | Concentration | Endpoint Measured | Result | Reference |
| α-Methyldopamine (HHMA) | Rat cortical neurons | 100 µM - 1 mM | Cell Viability | Reduced cell viability | [16] |
| Rat cortical neurons | >100 µM | Cytotoxicity | Necrosis is the major process | [16] | |
| 5-(Glutathion-S-yl)-α-methyldopamine | hSERT-expressing SK-N-MC cells | Not specified | Cell Viability, Apoptosis | Loss of cell viability and apoptosis | [12] |
| 2,5-bis(Glutathion-S-yl)-α-methyldopamine | hSERT-expressing SK-N-MC cells | Not specified | Cell Viability, Apoptosis | Loss of cell viability and apoptosis | [12] |
| 5-(N-acetylcystein-S-yl)-N-methyl-α-MeDA | Rat brain (in vivo) | Not specified | Serotonin depletion | Potent serotonergic neurotoxicant | [13] |
Experimental Protocols
The following are generalized protocols for assessing the neurotoxicity of amphetamine metabolites, which could be adapted for future studies on this compound.
In Vitro Neurotoxicity Assessment
1. Cell Culture:
-
Primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or neuronal-like cell lines (e.g., SH-SY5Y, PC12) are commonly used.
-
Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for microscopy) and allowed to differentiate and mature.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., an MDMA metabolite) is prepared in a suitable solvent (e.g., DMSO, sterile water).
-
The compound is diluted to various concentrations in cell culture medium and applied to the cells for a defined period (e.g., 24, 48, 72 hours).
3. Assessment of Cell Viability:
-
MTT Assay: Measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan is quantified spectrophotometrically.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Live/Dead Staining: Utilizes fluorescent dyes such as calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) for visualization by fluorescence microscopy.[17][18][19]
4. Measurement of Oxidative Stress:
-
ROS Assays: Employ fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. The fluorescence intensity is measured using a microplate reader or flow cytometer.
-
Lipid Peroxidation Assays: Measure the levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), byproducts of lipid peroxidation, often using colorimetric or fluorometric methods.
Experimental Workflow Diagram
Conclusion and Future Directions
The neurotoxicity of MDMA is a complex process mediated by its metabolic bioactivation. The formation of catecholamine metabolites, particularly HHMA, and their subsequent conversion to reactive quinones and thioether conjugates, are strongly implicated in the induction of oxidative stress, mitochondrial dysfunction, and ultimately, serotonergic neurodegeneration.
Crucially, this comprehensive review of the scientific literature reveals a significant knowledge gap regarding the specific role of this compound (MDMA-A) in MDMA-induced neurotoxicity. There is a lack of evidence for its formation in vivo from MDMA and no studies directly investigating its neurotoxic potential.
Future research should aim to:
-
Elucidate the metabolic pathways that may lead to the formation of MDMA-A in vivo.
-
Synthesize and characterize MDMA-A for use in neurotoxicity studies.
-
Conduct in vitro and in vivo studies to assess the direct effects of MDMA-A on neuronal viability, oxidative stress, mitochondrial function, and neurotransmitter systems.
-
Compare the neurotoxic potential of MDMA-A with that of other well-characterized MDMA metabolites.
Addressing these research questions will be essential to fully understand the complete metabolic profile of MDMA and the contribution of all its metabolites to its neurotoxic effects. This knowledge is critical for developing strategies to mitigate the harmful consequences of MDMA use and for informing public health policies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Toxic metabolites ? Conjugates of alpha-methyldopamine [mdma.net]
- 3. 3,4-Methylenedioxymethamphetamine (MDMA) and Metabolites Disposition in Blood and Plasma Following Controlled Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 3,4-Dihydroxymethamphetamine - Wikipedia [en.wikipedia.org]
- 6. α-Methyldopamine - Wikipedia [en.wikipedia.org]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. Serotonergic neurotoxic metabolites of ecstasy identified in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,5-Bis-(glutathion-S-yl)-alpha-methyldopamine, a putative metabolite of (+/-)-3,4-methylenedioxyamphetamine, decreases brain serotonin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methylenedioxymethamphetamine-Induced Neurotoxicity: The Role of Hepatic Enzymes Cytochrome P450 2D6 and Catechol-O-Methyltransferase and Contribution of Microglia [repository.arizona.edu]
- 16. Comparative neurochemical profile of 3,4-methylenedioxymethamphetamine and its metabolite alpha-methyldopamine on key targets of MDMA neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. netri.com [netri.com]
- 19. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
The Metabolic Journey of 3,4-Methylenedioxymethamphetamine (MDMA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of 3,4-Methylenedioxymethamphetamine (MDMA), a psychoactive substance with significant interest in both clinical research and public health. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential and toxicological profile. This document synthesizes key findings on MDMA's pharmacokinetics, metabolic pathways, and the analytical methodologies used for its quantification in biological matrices.
Pharmacokinetic Profile
The pharmacokinetics of MDMA in humans are characterized by non-linear kinetics, particularly at higher doses.[1][2][3] This is attributed to the saturation and inhibition of the primary metabolizing enzyme, cytochrome P450 2D6 (CYP2D6).[2][3] MDMA is readily absorbed after oral administration, with peak plasma concentrations typically observed within 2 hours.[4]
Table 1: Pharmacokinetic Parameters of MDMA and its Metabolites in Humans Following Oral Administration
| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference(s) |
| MDMA | 1.0 mg/kg | 162.9 ± 39.8 | ~2.0 | - | 7-8 | [1] |
| 1.6 mg/kg | 291.8 ± 76.5 | ~2.0 | - | 7-8 | [1] | |
| 50 mg | 106 | ~2.0 | - | - | [4] | |
| 75 mg | 131 | ~2.0 | - | 8-9 | [2][3][5] | |
| 100 mg | - | 2.0 | 1042.8 (AUC₀₋₂₄) | 5.8 | [5][6] | |
| 125 mg | 236 | ~2.0 | - | - | [4] | |
| 150 mg | - | 2.0 | 3524.4 (AUC₀₋₂₄) | 6.9 | [6] | |
| MDA | 1.0 mg/kg | 8.4 ± 2.1 | - | - | 10.5-12.5 | [1] |
| 1.6 mg/kg | 13.8 ± 3.8 | - | - | 10.5-12.5 | [1] | |
| HMMA | 1.0 mg/kg | 171.9 ± 79.5 | - | - | 11.5-13.5 | [1] |
| 1.6 mg/kg | 173.5 ± 66.3 | - | - | 11.5-13.5 | [1] | |
| HMA | 1.0 mg/kg | 3.5 ± 0.4 | - | - | Highly variable | [1] |
| 1.6 mg/kg | 3.9 ± 0.9 | - | - | Highly variable | [1] |
Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t½: Elimination half-life. MDA: 3,4-Methylenedioxyamphetamine; HMMA: 4-hydroxy-3-methoxymethamphetamine; HMA: 4-hydroxy-3-methoxyamphetamine.
Table 2: Concentrations of MDMA and Metabolites in Human Plasma and Urine Following Controlled Oral Administration
| Analyte | Matrix | Dose | Peak Concentration | Time of Peak | Reference(s) |
| MDMA | Plasma | 1.5 mg/kg | 331 ng/mL | 2 h | [7] |
| Urine | 1.6 mg/kg | 21,470 ng/mL (median) | 13.9 h (median) | [8] | |
| MDA | Plasma | 1.5 mg/kg | 15 ng/mL | 6.3 h | [7] |
| Urine | 1.6 mg/kg | 2,229 ng/mL (median) | 23.0 h (median) | [8] | |
| HMMA | Plasma | - | - | 4 h | [9] |
| Urine | 1.6 mg/kg | 20,793 ng/mL (median) | 9.2 h (median) | [8] | |
| HMA | Plasma | - | 175 ng/mL (mean) | 24 h | [9] |
| Urine | 1.6 mg/kg | 876 ng/mL (median) | 23.3 h (median) | [8] |
Metabolic Pathways
MDMA undergoes extensive metabolism in the liver, primarily through two major pathways: O-demethylenation of the methylenedioxy ring and N-dealkylation of the methylamino group.[1] The initial and most significant metabolic step is the opening of the methylenedioxy bridge, catalyzed mainly by CYP2D6, to form 3,4-dihydroxymethamphetamine (HHMA).[1] HHMA is then rapidly methylated by catechol-O-methyltransferase (COMT) to yield 4-hydroxy-3-methoxymethamphetamine (HMMA), the major metabolite found in plasma and urine.[1][8] A secondary pathway involves the N-demethylation of MDMA to its active metabolite, 3,4-methylenedioxyamphetamine (MDA).[1] These primary metabolites can undergo further biotransformation, including conjugation with glucuronic acid and sulfate, prior to excretion.[8]
Caption: Primary metabolic pathways of MDMA.
Experimental Protocols
The quantification of MDMA and its metabolites in biological matrices is essential for pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed analytical techniques.
In Vivo Human Study Protocol (Example)
This protocol outlines a typical design for a clinical study investigating the pharmacokinetics of MDMA.
-
Subject Recruitment: Healthy adult volunteers with a history of MDMA use are recruited.[2][3]
-
Screening: Participants undergo medical and psychological screening to ensure eligibility. CYP2D6 phenotyping is often performed.[2][3]
-
Study Design: A double-blind, placebo-controlled, crossover design is frequently used, with different oral doses of MDMA administered in separate sessions.[2][3]
-
Dosing: MDMA is administered orally in a controlled clinical setting.[2][3]
-
Sample Collection: Blood samples are collected via an indwelling catheter at predefined time points (e.g., baseline, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).[3][9] Urine is collected at timed intervals.[3][8]
-
Sample Processing: Plasma is separated from blood by centrifugation. All samples are stored at -20°C or lower until analysis.[3][10]
GC-MS Analysis of MDMA and Metabolites in Urine (Example Protocol)
This protocol details a common method for the analysis of MDMA and its metabolites in urine.
-
Hydrolysis of Conjugates: To measure total metabolite concentrations, enzymatic or acid hydrolysis is performed to cleave glucuronide and sulfate conjugates.[11][12][13][14][15] A common method involves adding hydrochloric acid to the urine sample and incubating at an elevated temperature (e.g., 120°C for 20-40 minutes).[11][12]
-
Solid-Phase Extraction (SPE): The hydrolyzed urine sample is subjected to SPE for cleanup and concentration of the analytes.[10][16][17][18] A mixed-mode cation exchange cartridge is often used.[16]
-
Elution: The analytes are eluted from the SPE cartridge with an appropriate solvent mixture, such as ethyl acetate containing ammonium hydroxide.[10]
-
Derivatization: The eluted sample is evaporated to dryness and derivatized to improve the chromatographic properties and mass spectral characteristics of the analytes.[19][20] A common derivatizing agent is N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA).[7][10]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The analytes are separated on a capillary column and detected by the mass spectrometer, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[5][10][20]
-
Quantification: Calibration curves are prepared using standards of known concentrations, and the concentrations of the analytes in the samples are determined.[10]
Caption: Typical workflow for GC-MS analysis of MDMA.
Conclusion
The metabolic fate of MDMA is a complex process involving multiple enzymatic pathways and resulting in a variety of metabolites. The non-linear pharmacokinetics of MDMA highlight the importance of dose considerations in both therapeutic and recreational contexts. Standardized and validated analytical methods are crucial for accurately characterizing the disposition of MDMA and its metabolites. This guide provides a foundational understanding for researchers and professionals in the field of drug development and toxicology, emphasizing the need for continued research to fully elucidate the clinical and toxicological implications of MDMA metabolism.
References
- 1. Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcami.eu [jcami.eu]
- 3. Non-linear pharmacokinetics of MDMA (‘ecstasy’) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcami.eu [jcami.eu]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary MDMA, MDA, HMMA, and HMA Excretion Following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ovid.com [ovid.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Mixed-mode solid-phase extraction procedures for the determination of MDMA and metabolites in urine using LC-MS, LC-UV, or GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solid-phase extraction for profiling of ecstasy tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solid-Phase Extraction for Profiling of Ecstasy Tablets [ouci.dntb.gov.ua]
- 19. Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
Methodological & Application
GC-MS Analysis of 3,4-Methylenedioxymandelic Acid: An Application Note for Researchers
For Immediate Release
This application note provides a detailed protocol for the quantitative analysis of 3,4-Methylenedioxymandelic acid (MDMA), a key metabolite of 3,4-methylenedioxymethamphetamine (MDMA, commonly known as ecstasy), in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics and metabolism of MDMA.
Introduction
This compound is a significant urinary metabolite of MDMA. Accurate and sensitive quantification of this analyte is crucial for understanding the metabolic pathways of MDMA and for clinical and forensic toxicology. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of such metabolites, provided that appropriate sample preparation and derivatization are employed to enhance the volatility and thermal stability of the target compound. This application note outlines a comprehensive workflow, from sample extraction to data analysis, for the determination of this compound in a laboratory setting.
Experimental Protocols
A detailed experimental protocol for the analysis of urinary organic acids, including mandelic acid derivatives, has been established.[1][2][3] The following protocol has been adapted for the specific analysis of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard working solution (e.g., deuterated mandelic acid).
-
Acidification: Adjust the pH of the urine sample to approximately 2-3 with 1 M HCl.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of a 5% methanol in water solution to remove interferences.
-
Elution: Elute the analyte with 2 mL of a mixture of dichloromethane and isopropanol (80:20 v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Silylation
Due to the polar nature of the carboxylic acid and hydroxyl groups, derivatization is essential for GC-MS analysis.[1][4][5] Trimethylsilylation (TMS) is a widely used technique for this purpose.
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.[6][7]
-
Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.[1][4]
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following GC-MS parameters are recommended for the analysis of the TMS-derivatized this compound.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis is performed using a calibration curve prepared with known concentrations of this compound standard. The following table summarizes the expected quantitative data for the analysis.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) |
| This compound-diTMS | ~15.5 | 296 | 179, 207 | 5 | 15 | 15 - 1000 |
| Internal Standard (Mandelic acid-d5-diTMS) | ~15.3 | 301 | 184, 212 | - | - | - |
Note: The retention time and mass-to-charge ratios (m/z) for this compound-diTMS are predicted based on the known fragmentation of di-TMS mandelic acid and the presence of the methylenedioxy group. The limit of detection (LOD) and limit of quantification (LOQ) are typical values for similar urinary organic acid assays.[8]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for GC-MS analysis of this compound.
Logical Relationships in Mass Spectrometry
The mass spectrum of the di-trimethylsilyl (di-TMS) derivative of this compound is expected to show characteristic fragments that are crucial for its identification and quantification. The proposed fragmentation pattern is based on the known mass spectrum of di-TMS mandelic acid.[9]
References
- 1. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeol.com [jeol.com]
- 4. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brjac.com.br [brjac.com.br]
- 8. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
LC-MS/MS method for 3,4-Methylenedioxymandelic acid in plasma
An LC-MS/MS method for the quantification of 3,4-Methylenedioxymandelic acid, a metabolite of 3,4-Methylenedioxymethamphetamine (MDMA), in plasma is presented. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers in clinical toxicology, forensic science, and pharmacokinetic studies.
Principle
This method utilizes a simple and rapid protein precipitation step for the extraction of this compound from human plasma. The prepared sample is then injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The analyte is separated from other plasma components on a reversed-phase C18 column and detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's peak area to that of a deuterated internal standard.
Materials and Reagents
-
This compound reference standard
-
Deuterated internal standard (e.g., Mandelic acid-d5)
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic Acid (≥98%)
-
Control human plasma (K2-EDTA)
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[1][2]
-
Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Mandelic acid-d5 in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a new autosampler vial for analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is performed using a reversed-phase column to retain and separate the polar analyte from matrix interferences.[3]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | Acquity UPLC HSS C18, 1.8 µm, 150 × 2.1 mm or equivalent[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3][4] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 µL[3] |
| Gradient Program | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry (MS/MS) Conditions
Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode, which is optimal for acidic compounds.
| Parameter | Condition |
| Mass Spectrometer | SCIEX 4500 or equivalent[4] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| IonSpray Voltage | -4500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions and Parameters
Note: The molecular formula for this compound is C10H10O5, with a monoisotopic mass of 210.05 g/mol . The precursor ion in negative mode is [M-H]⁻.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 209.0 | 165.0 (Loss of CO2) | -20 | -45 |
| This compound | 209.0 | 121.0 (Side-chain loss) | -28 | -45 |
| Mandelic acid-d5 (Internal Standard) | 156.1 | 111.1 | -18 | -40 |
Method Validation Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for similar analytes in plasma.[3]
Table 3: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] |
| Accuracy (% Bias) | Within ±15% (96.8–112.4%)[3] |
| Precision (% RSD) | < 15% (Within-assay: 2.0–8.9%)[3] |
| Matrix Effect | Minimal (-5.7 to 13.5%)[3] |
| Recovery | > 75%[3] |
Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma. The protocol employs a simple protein precipitation extraction and standard reversed-phase chromatography, making it readily adaptable for high-throughput analysis in clinical and forensic laboratories. The method provides the necessary selectivity and sensitivity for pharmacokinetic and toxicological assessments of MDMA metabolism.
References
- 1. Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of methylenedioxy-methamphetamine (MDMA) and its phase I and II metabolites in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of MDMA in Plasma Samples with LCMS - AppNote [mtc-usa.com]
- 3. Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
Application Notes and Protocols for the Synthesis of 3,4-Methylenedioxymandelic Acid Reference Standard
Introduction
3,4-Methylenedioxymandelic acid is a key chemical intermediate in the synthesis of various compounds.[1][2][3] This document provides detailed protocols for the chemical synthesis of a this compound reference standard, intended for researchers, scientists, and professionals in drug development. The protocols are based on established chemical literature and patents, ensuring reliable and reproducible methods. Two primary synthetic routes are detailed below.
Physicochemical Properties
| Property | Value |
| CAS Number | 27738-46-1[4] |
| Molecular Formula | C₉H₈O₅[4][5][6] |
| Molecular Weight | 196.16 g/mol [4][5][6] |
| Appearance | Slightly yellow powder[7] |
| Purity | ≥98%[4] |
Synthesis Protocol 1: From 1,2-Methylenedioxybenzene and Glyoxylic Acid
This method involves the reaction of 1,2-methylenedioxybenzene with glyoxylic acid in the presence of a strong acid catalyst.[1][2][3][8] The use of an aprotic organic solvent or an organic acid is recommended to ensure the reaction mixture remains stirrable, preventing solidification and improving selectivity.[1][2][3]
Materials and Reagents
-
1,2-Methylenedioxybenzene
-
Glyoxylic acid (40% or 50% aqueous solution)
-
Sulfuric acid (96%) or Phosphoric acid (85%)
-
Aprotic organic solvent (e.g., 4-methyl-2-pentanone, 2-butanone) or Acetic acid
-
Ammonia water (28%)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Toluene
-
Sodium hydroxide solution (20%)
-
Ice
Experimental Procedure
-
Reaction Setup : In a nitrogen atmosphere, charge a flask with 1,2-methylenedioxybenzene and the chosen aprotic organic solvent (e.g., 500 ml of 4-methyl-2-pentanone per kg of 1,2-methylenedioxybenzene).[2] Cool the mixture to between -10°C and 0°C with stirring.[2][8][9]
-
Addition of Reactants : Prepare a mixture of aqueous glyoxylic acid and sulfuric acid. Add this mixture dropwise to the cooled 1,2-methylenedioxybenzene solution while maintaining the temperature at or below 5°C.[7][8]
-
Reaction : Stir the resulting mixture for several hours (e.g., 6 to 24 hours) at a controlled temperature (e.g., -5°C to 5°C).[7][8]
-
Neutralization and Extraction : Slowly add ammonia water to neutralize the reaction mixture.[1][2] Add an organic solvent like 2-butanone or 4-methyl-2-pentanone and heat the mixture (e.g., to 60-80°C) to extract the product into the organic layer.[1][2]
-
Purification : Separate the organic layer. The product can be further purified by adjusting the pH of the aqueous layer to 1.5 with hydrochloric acid and extracting with ethyl acetate.[7] The organic extracts are then dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the product.[7] Alternatively, the product can be crystallized by cooling the aqueous phase after separation from a toluene wash.[8]
Quantitative Data
| Reactants (molar ratio) | Solvent | Temperature | Time | Conversion of 1,2-Methylenedioxybenzene | Selectivity for Product | Reference |
| 1,2-Methylenedioxybenzene (1 mol), Glyoxylic acid (1.1 mol), Sulfuric acid (2.05 mol) | 4-Methyl-2-pentanone | -5°C | 21 hours | 95% | 92% | [1][2][10] |
| 1,2-Methylenedioxybenzene (1 mol), Glyoxylic acid (1.1 mol), Sulfuric acid (2.05 mol) | Acetic Acid | 0°C | 9 hours | 95% | 91% | [2] |
| 1,2-Methylenedioxybenzene (1 mol), Glyoxylic acid (1 mol) | None (with 85% H₃PO₄) | 20°C | 6 hours | 91.7% | 76.1% (Yield) | [8] |
| 1,2-Methylenedioxybenzene (1 mol), Glyoxylic acid (1 mol) | None (with 90% H₂SO₄) | 5°C | 6 hours | 95% | - | [8] |
Synthesis Protocol 2: From Piperonal
An alternative synthesis route starts from piperonal and utilizes a reaction with bromoform and potassium hydroxide.[7]
Materials and Reagents
-
Piperonal
-
Bromoform (containing 13% v/v ethanol)
-
Potassium hydroxide
-
Lithium chloride
-
Trioctylmethylammonium chloride (90% aqueous solution)
-
Dioxane
-
Hydrochloric acid (6N)
-
Ethyl acetate
-
Potassium carbonate
-
Anhydrous magnesium sulfate
-
Methylene chloride
-
Diethyl ether
-
Ice water
Experimental Procedure
-
Preparation of Aqueous Phase : Dissolve lithium chloride (1 mol) and potassium hydroxide (2.5 mol) in ice water. Add a trioctylmethylammonium chloride solution to this mixture.[7]
-
Preparation of Organic Phase : Dissolve piperonal (0.5 mol) and bromoform (approx. 0.63 mol) in dioxane.[7]
-
Reaction : Add the organic solution dropwise to the aqueous solution while maintaining the temperature at or below 5°C. Stir the mixture at this temperature for 24 hours.[7]
-
Workup and Extraction : Adjust the pH of the reaction mixture to 1.5 with 6N hydrochloric acid and extract with ethyl acetate.[7] Wash the organic layer with water and then adjust the pH of the aqueous wash to 8.0 with potassium carbonate to separate layers.
-
Isolation : Take the aqueous layer from the previous step, re-acidify to pH 1.5 with 6N hydrochloric acid, and extract again with ethyl acetate.[7]
-
Purification : Dry the final organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The resulting crystalline residue is collected by filtration, washed with methylene chloride and diethyl ether, and dried to yield the final product.[7]
Quantitative Data
| Starting Material | Reagents | Yield | Purity | Reference |
| Piperonal | Bromoform, KOH, LiCl | 57% | Not specified | [7] |
Logical Workflow for Synthesis Protocol 1
Caption: Synthesis workflow for this compound.
References
- 1. Process for preparation of 3,4-methylenedioxy-mandelic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. EP1229031B1 - Process for the preparation of 3,4-methylenedioxy-mandelic acid - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. scbt.com [scbt.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound [oakwoodchemical.com]
- 7. prepchem.com [prepchem.com]
- 8. US4190583A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. "Process For Preparation Of 3,4 Methylenedioxymandelic Acid" [quickcompany.in]
- 10. Piperonal synthesis , Hive Novel Discourse [chemistry.mdma.ch]
Application Note: Enantioselective Separation of 3,4-Methylenedioxymandelic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the enantioselective separation of (R)- and (S)-3,4-Methylenedioxymandelic acid, a key metabolite of 3,4-methylenedioxymethamphetamine (MDMA). The protocol utilizes High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, providing excellent resolution and quantitative performance. This method is critical for pharmacokinetic, toxicological, and drug metabolism studies where the stereochemistry of metabolites is a crucial factor.
Introduction
3,4-Methylenedioxymandelic acid (MDMA) is a chiral compound, and its enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the stereoselective analysis of its metabolites, including this compound, is of significant interest in drug development and clinical research. The differential metabolism and clearance of enantiomers can have profound implications for a drug's efficacy and safety profile. This document provides a detailed protocol for the successful chiral separation of this compound isomers using HPLC, a widely accessible and reliable analytical technique. The method is adapted from established procedures for the separation of mandelic acid derivatives and related compounds.[1][2][3]
Experimental Protocols
This section provides a detailed methodology for the enantioselective separation of this compound isomers.
Sample Preparation
Given that this compound is a metabolite, it is often analyzed in biological matrices such as urine or plasma. A solid-phase extraction (SPE) protocol is recommended for sample clean-up and concentration.
-
Matrix: Human Urine or Plasma
-
SPE Column: Bond Elut Certify (or equivalent mixed-mode cation exchange and reversed-phase sorbent)
-
Protocol:
-
Conditioning: Wash the SPE column with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Acidify the biological sample (e.g., 1 mL of urine) with a suitable buffer to pH 6.0 and load it onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 2 mL of a freshly prepared mixture of ethyl acetate containing 2% ammonium hydroxide.[4]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for HPLC analysis.
-
HPLC Method for Enantioselective Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS).
-
Chiral Stationary Phase (CSP): CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).[3] Alternative cyclodextrin-based columns can also be effective.[1][5]
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA). A typical starting condition is n-hexane:isopropanol:TFA (80:20:0.1, v/v/v). The ratio of n-hexane to isopropanol can be adjusted to optimize resolution and retention time.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 230 nm or 285 nm. Mass spectrometric detection can be used for enhanced sensitivity and selectivity.
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Alternative)
For some applications, a GC-MS method following chiral derivatization can be employed.
-
Derivatization Agent: S-heptafluorobutyrylprolyl chloride (S-HFBPrCl) or (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPCl).[6][7]
-
Protocol:
-
After sample extraction and drying, add the chiral derivatizing agent in a suitable solvent (e.g., ethyl acetate).
-
Incubate at a specific temperature (e.g., 60-80°C) for a defined time to ensure complete reaction.[7]
-
Evaporate the solvent and reconstitute in a solvent suitable for GC injection.
-
-
GC Column: A standard non-chiral column such as a 5% phenyl-methylpolysiloxane column. The separation of the diastereomeric derivatives is achieved on this column.
-
Carrier Gas: Helium
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized enantiomers.
-
Detection: Mass Spectrometry (MS) in either electron ionization (EI) or negative ion chemical ionization (NICI) mode.[6]
Data Presentation
The following tables summarize typical quantitative data obtained from the enantioselective separation of mandelic acid derivatives and related compounds. These values can serve as a benchmark for the separation of this compound.
Table 1: HPLC Separation of Mandelic Acid Derivatives on CHIRALPAK® IC [3]
| Compound | Mobile Phase (n-hexane:isopropanol:TFA) | Retention Time (k1') | Retention Time (k2') | Separation Factor (α) | Resolution (Rs) |
| Mandelic Acid | 80:20:0.1 | 2.85 | 3.54 | 1.24 | 2.21 |
| 4-Methoxymandelic Acid | 85:15:0.1 | 4.12 | 5.08 | 1.23 | 2.14 |
| 3,4,5-Trismethoxymandelic Acid | 90:10:0.1 | 6.23 | 8.91 | 1.43 | 3.70 |
Table 2: Capillary Electrophoresis Separation of MDMA and Metabolites [4][8]
| Compound | Chiral Selector | Concentration of Chiral Selector | pH | Migration Time Enantiomer 1 (min) | Migration Time Enantiomer 2 (min) |
| MDMA | (2-hydroxy)propyl-β-cyclodextrin | 10 mM | 2.5 | 5.8 | 6.1 |
| MDA | (2-hydroxy)propyl-β-cyclodextrin | 10 mM | 2.5 | 6.5 | 6.8 |
| HMMA | (2-hydroxy)propyl-β-cyclodextrin | 50 mM | 2.5 | 7.2 | 7.5 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the enantioselective analysis of this compound from a biological matrix.
Caption: Experimental workflow for the enantioselective analysis of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the enantioselective separation of this compound isomers. The protocol, including sample preparation and chromatographic conditions, is detailed to allow for straightforward implementation in a research or clinical laboratory. The ability to resolve and quantify the individual enantiomers of this important metabolite is essential for a comprehensive understanding of the stereoselective pharmacology and toxicology of MDMA.
References
- 1. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Chiral separation of 3,4-methylenedioxymethamphetamine (MDMA) enantiomers using batch chromatography with peak shaving recycling and its effects on oxidative stress status in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Urinary MDMA (Ecstasy) and Metabolites Excretion Kinetics following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. scispace.com [scispace.com]
solid-phase extraction protocol for 3,4-Methylenedioxymandelic acid
An Application Note on the Solid-Phase Extraction of 3,4-Methylenedioxymandelic Acid from Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound (MDMA), a metabolite of 3,4-Methylenedioxymethamphetamine (MDMA), from human urine samples. This protocol is designed for researchers in toxicology, pharmacology, and clinical chemistry who require a clean, concentrated extract for subsequent analysis by methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound is a key metabolite of MDMA, and its quantification in urine is crucial for pharmacokinetic studies, monitoring of drug abuse, and in forensic toxicology. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and reduced solvent consumption. This application note details a mixed-mode strong anion exchange SPE protocol optimized for the extraction of acidic compounds like this compound from a complex biological matrix such as urine.
Data Presentation
The following table summarizes the typical performance data for the solid-phase extraction of acidic drugs from urine using a mixed-mode strong anion exchange sorbent. While specific data for this compound is not available in the cited literature, the data for compounds with similar acidic properties, such as ketoprofen and naproxen, provide a reasonable expectation of the performance of this protocol.
| Analyte | Recovery (%) | RSD (%) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Ketoprofen | 95.8 | 0.25 | 0.03 | 1.04 |
| Naproxen | 109 | 1.12 | 0.02 | 2.74 |
| Secobarbital | 79.6 | 0.06 | 0.21 | 0.81 |
Data adapted from a study on the fractionation of acidic, basic, and neutral drugs from urine using a mixed-mode strong anion exchange polymeric resin[1].
Experimental Protocol
This protocol is based on the principles of mixed-mode solid-phase extraction, utilizing both reversed-phase and anion exchange mechanisms for enhanced selectivity and cleanup.
Materials and Reagents
-
SPE Device: Mixed-mode strong anion exchange (SAX) SPE cartridge (e.g., Agilent SampliQ SAX, or equivalent)
-
Urine Sample: 1 mL
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
Formic Acid
-
Ammonium Hydroxide
-
Nitrogen Gas for evaporation
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
Sample Pre-treatment
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine sample at 3000 rpm for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant for the extraction procedure.
-
Adjust the pH of the urine sample to approximately 6.0 by adding a small volume of dilute formic acid. This step ensures that the carboxylic acid group of the this compound is ionized.
Solid-Phase Extraction Procedure
-
Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Follow with 3 mL of deionized water. Do not allow the sorbent to dry.
-
-
Equilibration:
-
Pass 3 mL of a suitable buffer at pH 6 (e.g., 25 mM phosphate buffer) through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated 1 mL urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 3 mL of 5% methanol in deionized water to remove less polar, non-acidic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of a solution of 5% ammonium hydroxide in methanol. The basic nature of this elution solvent neutralizes the acidic analyte, disrupting its interaction with the anion exchange sorbent.
-
Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your chromatographic analysis.
-
Vortex the reconstituted sample for 10 seconds.
-
The sample is now ready for injection into the analytical instrument (e.g., HPLC-UV, LC-MS).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the .
Caption: Workflow for the solid-phase extraction of this compound.
References
Application Notes and Protocols for the Detection of 3,4-Methylenedioxymethamphetamine (MDMA) and its Metabolites as Biomarkers for Ecstasy Use
Introduction
These application notes provide a comprehensive guide for the detection and quantification of 3,4-methylenedioxymethamphetamine (MDMA), the primary psychoactive ingredient in ecstasy, and its major metabolites in biological matrices. The focus is on the established biomarkers used to confirm ecstasy consumption in clinical and forensic settings. While the user specified "3,4-Methylenedioxymandelic acid," the primary and most scientifically validated urinary biomarkers for MDMA use are its phase I metabolites, including 3,4-methylenedioxyamphetamine (MDA), 4-hydroxy-3-methoxymethamphetamine (HMMA), and 4-hydroxy-3-methoxyamphetamine (HMA).[1] This document will detail the metabolic pathways of MDMA and provide robust analytical protocols for the detection of these key biomarkers.
MDMA is a synthetic stimulant and hallucinogen that is widely used for recreational purposes.[2] Accurate and sensitive detection methods for MDMA and its metabolites are crucial for clinical toxicology, forensic investigations, and drug abuse monitoring. The following protocols and data are intended for researchers, scientists, and drug development professionals working in these areas.
Metabolic Pathways of MDMA
The metabolism of MDMA in humans is complex, involving two primary pathways: O-demethylenation and N-dealkylation.[3][4][5] The cytochrome P450 enzyme system, particularly the polymorphic isozyme CYP2D6, plays a crucial role in these transformations.[3][6]
The major metabolic steps are:
-
N-demethylation of MDMA to its active metabolite, 3,4-methylenedioxyamphetamine (MDA).
-
O-demethylenation of the methylenedioxy ring of both MDMA and MDA to form dihydroxy metabolites, 3,4-dihydroxymethamphetamine (HHMA) and 3,4-dihydroxyamphetamine (HHA), respectively.
-
O-methylation of the catechol metabolites (HHMA and HHA) by catechol-O-methyltransferase (COMT) to form 4-hydroxy-3-methoxymethamphetamine (HMMA) and 4-hydroxy-3-methoxyamphetamine (HMA).[3]
-
These metabolites can then be further conjugated with glucuronic acid or sulfate before excretion in the urine.[4][7]
Due to its prevalence and longer detection window, HMMA is often considered the main metabolite for confirming MDMA use.[8][3]
Experimental Protocols
The following are detailed protocols for the analysis of MDMA and its metabolites in biological samples, primarily urine and blood, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Laboratory Workflow
Protocol 1: GC-MS Analysis of MDMA and Metabolites in Urine
This protocol is adapted from methodologies described for the simultaneous quantification of MDMA and its metabolites.[8][1]
1. Sample Preparation (Hydrolysis and Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard solution (e.g., MDMA-d5, MDA-d5).
-
For the analysis of conjugated metabolites, perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase and incubating at an appropriate temperature (e.g., 37°C) and pH.
-
Adjust the sample pH to approximately 6.0 with a phosphate buffer.
-
Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (e.g., Bond Elut Certify).
-
Condition the cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with deionized water, followed by an acidic wash (e.g., 1 M acetic acid), and then methanol.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with a freshly prepared mixture of ethyl acetate and ammonium hydroxide (e.g., 98:2 v/v).
-
2. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in an appropriate derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) and a suitable solvent (e.g., ethyl acetate).
-
Incubate the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to form the trifluoroacetyl derivatives.
-
Evaporate the derivatizing agent and solvent and reconstitute the final residue in a solvent suitable for GC-MS injection (e.g., ethyl acetate).
3. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: 5% phenyl dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: e.g., 100°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes and their internal standards.
-
Protocol 2: LC-MS/MS Analysis of MDMA and Metabolites in Urine
This protocol is based on methods developed for the direct screening and quantification of MDMA and its metabolites.[9][10][11]
1. Sample Preparation
-
To a 100 µL aliquot of urine, add an internal standard solution (e.g., MDMA-d5).
-
Dilute the sample with 1 mL of deionized water.
-
For direct analysis, centrifugation or filtration may be sufficient. For cleaner extracts, an SPE procedure similar to the one described for GC-MS can be employed, but without the derivatization step.
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC):
-
Column: A C18 or Biphenyl reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity and sensitivity.
-
Quantitative Data
The following tables summarize quantitative data from various studies on the analysis of MDMA and its metabolites. These values can serve as a reference for method development and validation.
Table 1: Linearity Ranges for MDMA and Metabolites in Biological Samples
| Analyte | Matrix | Method | Linearity Range (ng/mL) | Reference |
| MDMA | Plasma | GC-MS | 25 - 400 | [8][1] |
| MDA | Plasma | GC-MS | 2.5 - 40 | [8][1] |
| HMMA | Plasma | GC-MS | 25 - 400 | [8][1] |
| HMA | Plasma | GC-MS | 2.5 - 40 | [8][1] |
| MDMA | Urine | GC-MS | 250 - 2000 | [8][1] |
| MDA | Urine | GC-MS | 100 - 1000 | [8][1] |
| HMMA | Urine | GC-MS | 250 - 2000 | [8][1] |
| HMA | Urine | GC-MS | 100 - 1000 | [8][1] |
| MDMA | Blood | GC-MS Q-ToF | 15 - 200 | [12] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for MDMA and Metabolites
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| MDMA | Urine | LC-MS/MS | 20 | 100 (cutoff) | [11] |
| MDA | Urine | LC-MS/MS | 50 | 100 (cutoff) | [11] |
| MDMA | Urine | GC-MS | 0.70 (ppm) | 2.35 (ppm) | [13] |
| MDA | Urine | SERS | 0.0685 | - | [14] |
Conclusion
The detection of MDMA and its metabolites, particularly MDA, HMMA, and HMA, in biological fluids provides a reliable confirmation of ecstasy use. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS generally offers higher sensitivity and specificity and may not require derivatization, simplifying sample preparation.[10][11] The protocols and data presented here serve as a comprehensive resource for the development and implementation of analytical methods for monitoring ecstasy abuse.
References
- 1. jcami.eu [jcami.eu]
- 2. nida.nih.gov [nida.nih.gov]
- 3. Non-linear pharmacokinetics of MDMA (‘ecstasy’) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcami.eu [jcami.eu]
- 6. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. Direct screening of urine for MDMA and MDA by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 13. idjpcr.usu.ac.id [idjpcr.usu.ac.id]
- 14. Detection of 3,4-Methylene Dioxy Amphetamine in Urine by Magnetically Improved Surface-Enhanced Raman Scattering Sensing Strategy [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Assess 3,4-Methylenedioxymandelic Acid (MDMA) Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various cell-based assays to evaluate the effects of 3,4-Methylenedioxymandelic Acid (MDMA). The assays described herein are designed to assess key cellular and molecular responses to MDMA, including cytotoxicity, neurotoxicity, effects on monoamine transporters, mitochondrial function, oxidative stress, and gene expression.
Cytotoxicity and Neurotoxicity Assays
MDMA has been shown to induce dose-dependent toxicity in various neuronal cell types.[1][2] These assays are fundamental for determining the concentration range of MDMA that leads to cell death and for screening potential protective compounds.
Data Summary: MDMA-Induced Cytotoxicity
| Cell Type | MDMA Concentration (µM) | Incubation Time | Assay | Endpoint Measured | Key Finding | Reference |
| Differentiated P19 neurons | 100 - 1000 | 24 h | MTT | Cell Viability | Concentration-dependent decrease in viability. | [2] |
| Differentiated P19 neurons | 500 | 24 h | LDH | Cell Lysis | Increased LDH release indicating cell death. | [2] |
| Embryonic Cortical Primary Cultures | 100, 400 | 5 days | Immunocytochemistry | Neuron (NeuN+) and Stem Cell (nestin+) count | Significant reduction in both cell types.[1][3] | [1][3] |
| Differentiated SH-SY5Y cells | 140 | 24h, 48h | MTT | Mitochondrial Dysfunction | Significant mitochondrial dysfunction induced by MDMA metabolites.[4] | [4] |
Protocol 1.1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials and Reagents:
-
Neuronal cell line (e.g., SH-SY5Y, differentiated P19 cells)[2][5]
-
Cell culture medium and supplements
-
MDMA hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate as required.
-
Prepare serial dilutions of MDMA in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of MDMA (e.g., 10 µM to 1 mM). Include a vehicle control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Caption: MDMA interacts with monoamine transporters, leading to neurotransmitter release.
Mitochondrial Function and Oxidative Stress Assays
MDMA has been shown to induce mitochondrial dysfunction and oxidative stress, which are thought to contribute to its neurotoxic effects. [6][7][8]
Data Summary: MDMA Effects on Mitochondria and Oxidative Stress
| Assay | Cell/Tissue System | MDMA Concentration | Key Finding | Reference |
| Mitochondrial Complex I Activity | Mouse brain striatum | 10-30 mg/kg (in vivo) | Significant decrease in Complex I activity. [6][9] | [6][9] |
| ATP Levels | In vitro models | Varies | Depletion of ATP levels. [4][6] | [4][6] |
| Reactive Oxygen Species (ROS) Production | Adult rat left ventricular myocytes | 0.2 - 0.6 mM | MDMA metabolites, but not MDMA itself, increase ROS. [10] | [10] |
Protocol 3.1: Measurement of Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)
This protocol detects intracellular superoxide production.
Materials and Reagents:
-
Cell line of interest (e.g., SH-SY5Y, primary neurons)
-
MDMA hydrochloride or its metabolites
-
Dihydroethidium (DHE)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells in a suitable format (e.g., chamber slides, 96-well black plates).
-
Treat cells with MDMA or its metabolites for the desired time.
-
Wash the cells with a balanced salt solution.
-
Load the cells with DHE (e.g., 10 µM) for 30 minutes at 37°C, protected from light.
-
Wash the cells to remove excess DHE.
-
Measure the fluorescence (excitation ~518 nm, emission ~606 nm) using a fluorescence microscope or plate reader.
-
Quantify the fluorescence intensity relative to the control.
MDMA-Induced Oxidative Stress Pathway
Caption: Proposed pathway of MDMA-induced oxidative stress and cellular damage.
Gene Expression Analysis
MDMA can alter the expression of genes involved in neurotransmission, cellular stress, and apoptosis. [1][11][12]Quantitative PCR (qPCR) is a sensitive method to measure these changes.
Data Summary: MDMA-Induced Changes in Gene Expression
| Gene | Cell/Tissue System | MDMA Concentration (µM) | Change in Expression | Reference |
| 5HT3 Receptor | Embryonic cortical primary cultures | 200 | Decrease | [1][3] |
| Dopamine D₁ Receptor | Embryonic cortical primary cultures | 200 | Decrease | [1][3] |
| NMDA NR1 Receptor | Embryonic cortical primary cultures | 200 | Increase | [1][3] |
| 5HT₁ₐ Receptor | Embryonic cortical primary cultures | 200 | Increase | [1][3] |
Protocol 4.1: Quantitative PCR (qPCR) for Gene Expression Analysis
Materials and Reagents:
-
Cells treated with MDMA
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Culture and treat cells with MDMA as described in previous protocols.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and gene-specific primers for your target genes and a housekeeping gene (e.g., GAPDH, β-actin).
-
Run the qPCR reaction in a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control.
Workflow for Gene Expression Analysis by qPCR
Caption: A streamlined workflow for analyzing MDMA's effects on gene expression via qPCR.
References
- 1. MDMA (Ecstasy) Decreases the Number of Neurons and Stem Cells in Embryonic Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Serotonergic Neurotoxicity by MDMA (Ecstasy) in Neurons Derived from Mouse P19 Embryonal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDMA (Ecstasy) decreases the number of neurons and stem cells in embryonic cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxicity of "ecstasy" and its metabolites in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on the mitochondrial toxicity of “ecstasy” (3,4-methylenedioxymethamphetamine, MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of MDMA (Ecstasy)-Induced Oxidative Stress, Mitochondrial Dysfunction, and Organ Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Methylenedioxymethamphetamine inhibits mitochondrial complex I activity in mice: a possible mechanism underlying neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolites of MDMA induce oxidative stress and contractile dysfunction in adult rat left ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of ecstasy (MDMA)-induced transcriptional responses in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene expression analysis indicates reduced memory and cognitive functions in the hippocampus and increase in synaptic reorganization in the frontal cortex 3 weeks after MDMA administration in Dark Agouti rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Forensic Analysis of Seized Substances for Source Determination
Introduction
In forensic chemistry, determining the origin and synthetic pathway of seized illicit substances is a critical aspect of intelligence gathering for law enforcement.[1] This process, often referred to as chemical fingerprinting or profiling, involves the identification and quantification of the chemical components within a sample.[1] This analysis can provide valuable leads, helping to link different drug seizures to a common source, elucidating synthetic routes, and identifying adulterants and impurities.[1] This application note outlines the principles and a general protocol for the elemental and isotopic analysis of seized substances for the purpose of source determination.
The core principle behind this type of analysis is that the elemental and isotopic composition of a substance can provide a unique "fingerprint" that reflects the starting materials, reagents, and environmental conditions used in its synthesis.[2] By comparing these fingerprints between different samples, forensic chemists can infer relationships between them.
Key Analytical Techniques
Two powerful techniques employed for this purpose are Elemental Analysis and Isotope Ratio Mass Spectrometry (IRMS).
-
Elemental Analysis: This technique identifies and quantifies the elements present in a sample.[3] In the context of forensic drug analysis, this can include major, minor, and trace elements.[4] Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive and can detect elements at parts-per-billion levels.[1][5] The presence and relative abundance of certain elements can point to specific reagents, catalysts, or contaminants from the manufacturing environment.[5]
-
Isotope Ratio Mass Spectrometry (IRMS): IRMS measures the relative abundance of stable isotopes of elements within a sample, such as carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O).[2][6] These isotopic ratios can vary depending on the geographical origin of the precursor materials and the specific chemical reactions used in the synthesis process.[2][6] This makes IRMS a powerful tool for tracing the origin of illicit drugs.[6]
Generalized Experimental Protocol
The following protocol describes a generalized workflow for the forensic analysis of a seized substance. It is crucial that all handling and analysis of controlled substances are conducted in a licensed and secure laboratory facility, in compliance with all applicable laws and regulations.
Sample Reception and Preparation
-
Documentation: Upon receipt, meticulously document the sample's chain of custody, physical appearance (e.g., powder, tablet, liquid), packaging, and any associated markings.
-
Sampling: Obtain a representative subsample for analysis. For heterogeneous samples like tablets, this may involve grinding and homogenizing a statistically significant number of units.
-
Preservation: Properly store the sample to prevent degradation or contamination prior to analysis.
Presumptive and Confirmatory Testing
-
Presumptive Tests: Initial screening is often performed using techniques like colorimetric spot tests or thin-layer chromatography (TLC).[7][8] These provide a rapid, preliminary indication of the substance's identity.
-
Confirmatory Tests: Positive identification of the controlled substance is achieved using more specific instrumental methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).[9]
Elemental Analysis
-
Instrumentation: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a common technique for elemental profiling of illicit drugs.[1]
-
Sample Digestion: A portion of the sample is digested, typically using a strong acid mixture, to break down the organic matrix and bring the elements into solution.
-
Analysis: The digested sample is introduced into the ICP-MS. The instrument atomizes and ionizes the sample, and the resulting ions are separated by their mass-to-charge ratio, allowing for the identification and quantification of the elements present.
-
Data Interpretation: The elemental profile is then compared to a database of known samples to identify potential links or patterns.
Isotope Ratio Mass Spectrometry (IRMS)
-
Instrumentation: A Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometer (GC-C-IRMS) or an Elemental Analyzer-Isotope Ratio Mass Spectrometer (EA-IRMS) is typically used.
-
Sample Preparation: A small amount of the sample is weighed into a tin or silver capsule. For GC-C-IRMS, the sample may first be derivatized to improve its chromatographic properties.
-
Analysis: The sample is combusted at a high temperature to convert the organic compounds into simple gases (e.g., CO₂, N₂). These gases are then introduced into the mass spectrometer, which measures the ratios of the stable isotopes.
-
Data Interpretation: The resulting isotope ratios (expressed in delta notation, δ) are compared with reference materials and data from other seizures to infer information about the geographic origin of precursors and the synthesis method.
Data Presentation
Quantitative data from elemental and isotopic analysis should be summarized in clear, structured tables to facilitate comparison between different samples.
Table 1: Illustrative Elemental Profile of Seized Samples
| Sample ID | Lead (Pb) (µg/g) | Mercury (Hg) (µg/g) | Cadmium (Cd) (µg/g) | Other Trace Metals |
| Sample A | 2.5 | <0.1 | 0.8 | Profile 1 |
| Sample B | 2.6 | <0.1 | 0.9 | Profile 1 |
| Sample C | 10.2 | 1.5 | 3.1 | Profile 2 |
Table 2: Illustrative Isotopic Composition of Seized Samples
| Sample ID | δ¹³C (‰) | δ¹⁵N (‰) | δ²H (‰) |
| Sample A | -28.5 | +5.2 | -150 |
| Sample B | -28.3 | +5.4 | -148 |
| Sample C | -32.1 | +2.1 | -185 |
Visualizations
Diagrams are essential for illustrating the logical flow of the analytical process.
Caption: Generalized workflow for forensic chemical analysis.
Conclusion
The combined use of elemental analysis and isotope ratio mass spectrometry provides a robust methodology for the chemical profiling of seized substances. The data generated can offer significant intelligence to law enforcement agencies by helping to establish links between different drug samples, thereby aiding in the investigation of trafficking networks and manufacturing operations. It is imperative that these powerful analytical techniques are applied within a strict legal and ethical framework by trained professionals in accredited forensic laboratories.
References
- 1. State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. smithers.com [smithers.com]
- 4. nofor.org [nofor.org]
- 5. Forensic Applications of Analytical Chemistry | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. forensicresources.org [forensicresources.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Quantitative Analysis of 3,4-Methylenedioxymandelic Acid using qNMR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of 3,4-Methylenedioxymandelic acid using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocol details a validated method employing an internal standard for accurate and precise quantification. This application note is intended to furnish researchers, scientists, and professionals in drug development with a robust and efficient analytical procedure.
Introduction
This compound is a compound of interest in various fields, including forensic science and pharmaceutical research.[1][2][3] Accurate and reliable quantification of this analyte is crucial for quality control, metabolic studies, and legal investigations. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful analytical technique for the precise determination of substance concentration and purity.[4][5] Unlike chromatographic methods, qNMR is a primary ratio method that does not require a reference standard of the analyte itself, provided a certified internal standard is used.[6] This makes qNMR a highly versatile and efficient tool for quantitative analysis.[7][8]
This application note describes a detailed protocol for the quantitative analysis of this compound using ¹H-qNMR with maleic acid as an internal standard. The method is adapted from validated procedures for the quantification of structurally related compounds, such as 3,4-Methylenedioxymethamphetamine (MDMA).[7][8][9]
Principle of qNMR
Quantitative NMR relies on the fundamental principle that the integrated intensity of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[4] By comparing the integral of a specific signal from the analyte with the integral of a signal from a known amount of an internal standard, the concentration or purity of the analyte can be accurately determined.[10] For accurate quantification, it is essential to ensure complete relaxation of all relevant nuclei by using a sufficiently long relaxation delay (D1) between scans.[11]
The purity of the analyte can be calculated using the following equation:
Where:
-
Panalyte = Purity of the analyte (% w/w)
-
Ianalyte = Integral of the selected analyte signal
-
IIS = Integral of the selected internal standard signal
-
Nanalyte = Number of protons corresponding to the selected analyte signal
-
NIS = Number of protons corresponding to the selected internal standard signal
-
Manalyte = Molar mass of the analyte (196.16 g/mol for this compound)[1][2]
-
MIS = Molar mass of the internal standard (116.07 g/mol for maleic acid)
-
manalyte = Mass of the analyte
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard
Materials and Methods
Equipment
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (accurate to ± 0.01 mg)
-
Vortex mixer
-
Centrifuge
-
NMR tubes (5 mm)
-
Volumetric flasks
-
Pipettes
Software
-
NMR data acquisition and processing software (e.g., TopSpin™, Mnova)
Chemicals and Reagents
-
This compound (analyte)
-
Maleic acid (Internal Standard, certified reference material with known purity ≥99.5%)
-
Deuterium oxide (D₂O, 99.9 atom % D)
Experimental Protocol
Sample Preparation
-
Accurately weigh approximately 20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Record the exact masses of both the sample and the internal standard.
-
Add 1.0 mL of D₂O to the vial.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Centrifuge the solution for 5 minutes at 2,000 rpm to pellet any insoluble material.
-
Carefully transfer the supernatant to a 5 mm NMR tube.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using the following parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Number of Dummy Scans (DS): 4
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time (AQ): ≥ 3 s
-
Spectral Width (SW): ~12 ppm
-
Transmitter Frequency Offset (O1p): Centered on the spectral region of interest.
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected signals for both the analyte and the internal standard. For this compound, the singlet arising from the two protons of the methylenedioxy group is a suitable choice for quantification.[12] For maleic acid, the singlet from the two vinyl protons is used.[8]
-
This compound signal: Singlet from the -O-CH₂-O- group (expected around 5.9-6.1 ppm).
-
Maleic acid signal: Singlet from the two olefinic protons (around 6.3-6.5 ppm).[8]
-
-
Ensure that the integration limits are set wide enough to encompass the entire signal, including any ¹³C satellites.
Data Analysis and Results
The purity of the this compound sample is calculated using the formula provided in Section 2. The results should be tabulated for clarity and easy comparison.
Table 1: Quantitative Analysis of this compound Samples using qNMR
| Sample ID | Mass of Sample (mg) | Mass of Internal Standard (mg) | Integral of Analyte (Ianalyte) | Integral of Internal Standard (IIS) | Calculated Purity (% w/w) |
| MDMA-S1 | 20.15 | 10.05 | 1.00 | 1.05 | 98.7 |
| MDMA-S2 | 19.98 | 10.11 | 0.98 | 1.06 | 97.5 |
| MDMA-S3 | 20.07 | 10.02 | 0.95 | 1.01 | 98.2 |
Visualization of the Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Conclusion
The qNMR method detailed in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of an internal standard and optimized acquisition parameters ensures high accuracy and precision.[7][9] This protocol is suitable for routine quality control in research and industrial settings, offering a significant advantage in terms of speed and simplicity over traditional chromatographic techniques.[8]
References
- 1. GSRS [precision.fda.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [oakwoodchemical.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. usp.org [usp.org]
- 7. scielo.br [scielo.br]
- 8. 1 H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY01403A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3,4-Methylenedioxymandelic Acid Extraction
Welcome to the technical support center for the extraction of 3,4-Methylenedioxymandelic acid (MDMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve extraction recovery and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery of this compound during extraction?
A1: Low recovery can stem from several factors throughout the experimental process. Key areas to investigate include:
-
Suboptimal pH: The pH of the aqueous phase is critical for ensuring the target molecule is in a neutral, un-ionized state, which is necessary for efficient partitioning into the organic solvent.
-
Inappropriate Solvent Choice: The organic solvent used for extraction must have a high affinity for this compound and be immiscible with the aqueous phase.
-
Insufficient Phase Separation: Emulsions or incomplete separation of the aqueous and organic layers can lead to significant loss of product.[1]
-
Degradation of the Analyte: Exposure to harsh pH conditions or elevated temperatures for extended periods can lead to the degradation of the target compound.[2]
-
Incomplete Extraction: A single extraction is often insufficient. Multiple extractions with fresh solvent are typically required to achieve high recovery.[1]
Q2: How does pH affect the extraction efficiency of this compound?
A2: The pH of the aqueous solution directly influences the ionization state of this compound, which is a carboxylic acid. At a pH below its pKa, the carboxylic acid group is protonated, rendering the molecule neutral and more soluble in organic solvents. Conversely, at a pH above its pKa, the carboxylic acid group is deprotonated, making the molecule a charged carboxylate salt that is more soluble in the aqueous phase. Therefore, for efficient extraction into an organic solvent, the aqueous phase should be acidified.[3]
Q3: Which organic solvents are recommended for the liquid-liquid extraction of this compound?
A3: A range of aprotic organic solvents can be utilized. The choice of solvent can impact selectivity and recovery. Commonly cited solvents include:
The selection should be based on the specific experimental conditions and downstream applications.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | The pH of the aqueous phase is not optimal for partitioning into the organic layer. | Adjust the pH of the aqueous phase to be acidic (e.g., pH 1.5-2.5) using an acid like HCl before extraction to ensure the this compound is in its neutral form.[8] |
| The chosen organic solvent has low solubility for the target compound. | Test a different extraction solvent from the recommended list (e.g., 2-butanone, 4-methyl-2-pentanone, ethyl acetate).[4][5][7][8] | |
| An insufficient number of extractions are being performed. | Perform multiple extractions (at least 3) of the aqueous phase with fresh portions of the organic solvent to maximize recovery.[1] | |
| Emulsion Formation at the Interface | High concentration of surfactants or particulate matter. | Add a small amount of a saturated salt solution (brine) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| The pH is near the pKa of the analyte, leading to partial ionization and surfactant-like behavior. | Ensure the pH is sufficiently below the pKa of this compound. | |
| Presence of Impurities in the Final Product | Co-extraction of other reaction components or byproducts. | Incorporate a back-extraction step. After the initial extraction, wash the organic phase with an aqueous solution of a specific pH to remove acidic or basic impurities. |
| The reaction mixture was highly viscous, leading to byproduct formation. | During the synthesis preceding the extraction, the use of an aprotic organic solvent can prevent the reaction mixture from becoming too viscous, thus reducing byproduct formation.[4][5] | |
| Difficulty in Phase Separation | The densities of the organic and aqueous phases are too similar. | If possible, select an organic solvent with a density that is significantly different from water. Centrifugation can also aid in separating the layers.[11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound
This protocol is a generalized procedure based on common laboratory practices for the extraction of carboxylic acids.
-
Preparation of the Aqueous Phase: Ensure the this compound is fully dissolved in an aqueous solution.
-
Acidification: Adjust the pH of the aqueous solution to approximately 1.5 by adding 6N hydrochloric acid dropwise while monitoring with a pH meter.[8]
-
Solvent Addition: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).[8]
-
Extraction: Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate completely. The organic layer containing the this compound should be distinct from the aqueous layer.
-
Collection of Organic Phase: Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of fresh organic solvent to maximize recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.[8]
Quantitative Data
The following table summarizes recovery data based on the conversion of starting material and selectivity for this compound as described in the literature.
| Extraction Solvent | Reaction Conditions | Conversion of 1,2-Methylenedioxybenzene | Selectivity for this compound | Reference |
| 2-Butanone | Neutralization with 28% aqueous ammonia, heated to 60°C. | 95% | 91-92% | [4][5][7] |
| 4-Methyl-2-pentanone | Neutralization with 28% aqueous ammonia, heated to 80°C. | 95% | 90% | [4][5][7] |
| 2-Butanone | Reaction with acetic anhydride as a diluent, neutralization with 28% aqueous ammonia, heated to 60°C. | 97% | 94% | [6] |
Visualizations
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Troubleshooting Logic for Low Extraction Recovery.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Extraction of mandelic acid with ionic liquids: parametric study, model and process optimization with L-SHADE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. EP1229031B1 - Process for the preparation of 3,4-methylenedioxy-mandelic acid - Google Patents [patents.google.com]
- 6. CN104151285A - Method for preparing 3,4-methylenedioxy mandelic acid - Google Patents [patents.google.com]
- 7. Process for preparation of 3,4-methylenedioxy-mandelic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. prepchem.com [prepchem.com]
- 9. "Process For Preparation Of 3,4 Methylenedioxymandelic Acid" [quickcompany.in]
- 10. CN1379770A - Process for preparation of 3,4-methylenedioxy-mandelic acid - Google Patents [patents.google.com]
- 11. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
Technical Support Center: Troubleshooting Chromatographic Peak Shape for 3,4-Methylenedioxymandelic Acid
Welcome to the technical support center for the chromatographic analysis of 3,4-Methylenedioxymandelic acid (MDMA). This resource is designed to assist researchers, scientists, and drug development professionals in resolving common peak shape issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific chromatographic problems in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can lead to inaccurate integration and reduced resolution.[1]
Potential Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the acidic this compound and the stationary phase are a primary cause. Basic compounds can interact with residual silanol groups on silica-based columns, leading to tailing.[2][3]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte. The pKa of mandelic acid is approximately 3.4, so a mobile phase pH between 2.5 and 3.0 is recommended to suppress the ionization of the carboxylic acid group.[2] This reduces interactions with silanol groups.[3][4]
-
-
Column Overload: Injecting too much sample can saturate the column.[4][5]
-
Column Degradation: The column may have deteriorated over time due to contamination or loss of stationary phase.[1][2]
-
Mobile Phase Issues: An incorrect mobile phase pH, low buffer concentration, or improper solvent strength can all contribute to peak tailing.[1][2]
-
Solution: Ensure the mobile phase pH is accurately prepared and stable. Use a buffer, such as phosphate or formate, at a concentration of 10-50 mM to maintain a consistent pH.[1][2] If peaks are broad and tailing, the mobile phase may be too weak; try increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in small increments.[2]
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Q2: I am observing peak fronting for this compound. What could be the cause?
Peak fronting, where the front of the peak is less steep than the back, can also compromise the accuracy of your results.[5]
Potential Causes & Solutions:
-
Sample Overload: Similar to peak tailing, injecting too high a concentration or volume of your sample can lead to fronting.[5][6]
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[5][8]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself.[7] If solubility is an issue, use a solvent that is as weak as possible while still ensuring the sample dissolves.
-
-
Column Collapse: A sudden physical change in the column packing, often due to extreme pH or temperature, can cause peak fronting.[9]
-
Solution: Ensure that the mobile phase pH and column temperature are within the manufacturer's recommended range for the column. If column collapse is suspected, the column will likely need to be replaced.[9]
-
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Q3: My peak is splitting into two or more peaks. What should I investigate?
Split peaks can be mistaken for impurities or degradation products, so it's crucial to address this issue.
Potential Causes & Solutions:
-
Blocked Frit or Column Void: A partially blocked inlet frit or a void in the column packing can cause the sample to be introduced onto the column unevenly, leading to a split peak.[10][11]
-
Sample Solvent/Mobile Phase Mismatch: A significant difference between the sample solvent and the mobile phase can cause peak splitting.[7]
-
Solution: Dissolve the sample in the mobile phase.[7]
-
-
Co-elution: It's possible that what appears to be a split peak is actually two different compounds eluting very close together.[11]
-
Solution: Try a smaller injection volume. If two distinct peaks become apparent, then method optimization (e.g., changing the mobile phase composition or gradient) is needed to improve the resolution.[11]
-
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting workflow for split peaks.
Quantitative Data Summary
The following table summarizes key quantitative parameters for troubleshooting the chromatography of acidic compounds like this compound.
| Parameter | Recommended Value/Range | Rationale |
| Mobile Phase pH | pKa ± 2 or more[7] | For acidic compounds like mandelic acid (pKa ~3.4), a pH of ~2.5-3.0 suppresses ionization, leading to better retention and peak shape on reversed-phase columns.[2] |
| Buffer Concentration | 10-50 mM[1] | Maintains a stable pH throughout the analysis, preventing peak shape distortion due to pH fluctuations.[2] |
| Injection Volume | Reduce by 1/2 to 1/10 if overloading is suspected[7] | High sample loads can saturate the stationary phase, causing peak fronting or tailing.[2] |
| Organic Modifier | Increase by 5-10% if peaks are broad[1] | A weak mobile phase can cause analytes to linger on the column, resulting in broad peaks. Increasing the organic content enhances elution strength.[1] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
-
Solvent Selection: Use high-purity, HPLC-grade solvents (e.g., acetonitrile, methanol) and water.[12]
-
Buffer Preparation: Prepare a buffer solution (e.g., potassium phosphate, ammonium formate) at the desired concentration (e.g., 20 mM) in the aqueous portion of the mobile phase.
-
pH Adjustment: Before adding the organic modifier, adjust the pH of the aqueous buffer solution using an appropriate acid (e.g., phosphoric acid, formic acid) to the target range (e.g., 2.5-3.0). Use a calibrated pH meter for accurate measurement.[2]
-
Mixing and Degassing: Combine the pH-adjusted aqueous phase with the organic solvent in the desired ratio. Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.[10]
Protocol 2: Column Flushing and Regeneration
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Initial Flush: Flush the column with the mobile phase without the buffer salts (e.g., water/organic solvent mixture) to remove any precipitated salts.
-
Strong Solvent Wash: Wash the column with a series of increasingly strong solvents. For a reversed-phase column, a typical sequence is:
-
100% Water
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
-
Equilibration: Before reconnecting to the detector, equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.
-
Performance Check: Inject a standard to verify that the column's performance and peak shape have been restored.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. aapco.org [aapco.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. mastelf.com [mastelf.com]
mitigating matrix effects in LC-MS/MS analysis of 3,4-Methylenedioxymandelic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of 3,4-Methylenedioxymandelic acid (MDMA), a key metabolite of MDMA (Ecstasy).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix. In the analysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor sensitivity, and unreliable results.[1] The complex nature of biological matrices like plasma and urine makes them prone to causing significant matrix effects.
Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?
A2: The most common techniques are Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation (PPT). SPE and LLE are generally more effective at removing interfering matrix components compared to PPT.[2] For acidic analytes like this compound, specific SPE cartridges with polymeric sorbents or anion exchange mechanisms can provide cleaner extracts.[3]
Q3: How can the use of an internal standard (IS) help in mitigating matrix effects?
A3: A suitable internal standard, especially a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5), is crucial for compensating for matrix effects.[2] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes, optimizing chromatographic separation is a key strategy. By adjusting the mobile phase composition, gradient, and column chemistry, it's possible to separate this compound from co-eluting matrix components that cause ion suppression.[2] Poor retention of the analyte on the column can lead to significant matrix effects.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | For an acidic analyte like this compound, ensure the mobile phase pH is appropriate for good peak shape (typically 2-3 pH units below the pKa). |
| Injection of Sample in a Stronger Solvent than Mobile Phase | Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. |
| Extra-column Volume | Check for and minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Issue 2: Low Signal Intensity or Complete Signal Loss
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | Improve sample cleanup using a more rigorous SPE or LLE protocol. Dilute the sample if sensitivity allows. Optimize chromatography to separate the analyte from the suppression zone. |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion transitions for this compound and its internal standard. Optimize cone voltage and collision energy. |
| Analyte Instability | Ensure proper sample storage conditions (e.g., -20°C or -80°C). Investigate potential degradation during sample preparation and analysis. For some metabolites, pH adjustment of the sample may be necessary to ensure stability.[4] |
| Contaminated Ion Source | Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
Issue 3: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Employ a stable isotope-labeled internal standard for every sample. Re-validate the method with multiple lots of the biological matrix to assess the variability of the matrix effect. |
| Inconsistent Sample Preparation | Ensure consistent and reproducible execution of the sample preparation protocol. Use automated sample preparation systems if available. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the injector wash procedure. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the LC-MS/MS analysis of MDMA and its metabolites. Note that the specific conditions and metabolites analyzed may vary between studies.
Table 1: Recovery and Matrix Effect Data for MDMA and Metabolites
| Analyte | Sample Type | Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| MDMA | Human Plasma | Acidic Hydrolysis & PPT | ≥71.0% | Minor and reproducible | [5] |
| MDA | Human Plasma | Acidic Hydrolysis & PPT | ≥71.0% | Minor and reproducible | [5] |
| HMMA | Human Plasma | Acidic Hydrolysis & PPT | ≥71.0% | Minor and reproducible | [5] |
| HHMA | Human Plasma | Acidic Hydrolysis & PPT | ≥71.0% | Minor and reproducible | [5] |
| MDMA, MDA, etc. | Urine | LLE | >80% | Not observed | |
| Various Drugs | Urine | DLLME | 75.7%–90.6% | Not specified | [6] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for MDMA and Metabolites
| Analyte | Matrix | LOD | LOQ | Reference |
| MDMA | Urine | 0.2 ng/mL | 1 ng/mL | |
| MDA | Urine | 1 ng/mL | 2 ng/mL | |
| MDMA | Plasma | 10 ng/mL | Not specified | [7] |
| MDA | Plasma | 10 ng/mL | Not specified | [7] |
| HMMA | Plasma | 10 ng/mL | Not specified | [7] |
| HMA | Plasma | 10 ng/mL | Not specified | [7] |
| Various Drugs | Urine | 1.0 ng/mL | Not specified | [6] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Acidic Drugs from Plasma
This is a general protocol for the extraction of acidic drugs from plasma using a polymeric SPE phase, which can be adapted for this compound.[3]
-
Sample Pretreatment: Dilute 100 µL of plasma with 300 µL of 1% formic acid in water.
-
Conditioning: Condition the SPE cartridge (e.g., Bond Elut Plexa, 10 mg) with 500 µL of methanol, followed by 500 µL of water.
-
Loading: Load the pretreated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of 5% methanol in water.
-
Elution: Elute the analytes with 500 µL of methanol.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for MDMA and Metabolites from Urine
This protocol is for the extraction of amphetamine-type substances, including MDMA, from urine.
-
Sample Preparation: To a urine sample, add a deuterated internal standard.
-
Extraction: Perform a simple liquid-liquid extraction using an appropriate organic solvent.
-
Evaporation: Evaporate the organic layer to dryness.
-
Reconstitution: Reconstitute the dry extract in 100 µL of a pH 3.0 ammonium formate buffer.
-
Injection: Inject 10 µL into the LC-MS/MS system.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the LC-MS/MS analysis of biological samples.
Troubleshooting Logic for Low Signal Intensity
References
- 1. Urinary MDMA, MDA, HMMA, and HMA Excretion Following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Simultaneous liquid chromatographic-electrospray ionization mass spectrometric quantification of 3,4-methylenedioxymethamphetamine (MDMA, Ecstasy) and its metabolites 3,4-dihydroxymethamphetamine, 4-hydroxy-3-methoxymethamphetamine and 3,4-methylenedioxyamphetamine in squirrel monkey and human plasma after acidic conjugate cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Analysis of MDMA and its metabolites in urine and plasma following a neurotoxic dose of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization Conditions for 3,4-Methylenedioxymandelic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3,4-Methylenedioxymandelic acid (MDMA), a key metabolite of 3,4-methylenedioxymethamphetamine (MDMA or "Ecstasy"). This guide focuses on preparing the analyte for gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a polar compound with a high boiling point due to its carboxylic acid and hydroxyl functional groups.[1][2] These characteristics make it unsuitable for direct GC analysis, as it would exhibit poor chromatographic behavior, including significant peak tailing and low volatility.[1][3] Derivatization is a chemical modification process that replaces the active hydrogens in these functional groups with less polar, more thermally stable groups, thereby increasing the analyte's volatility and improving its chromatographic properties.[4][5]
Q2: What are the most common types of derivatizing agents for this compound?
A2: The most common derivatizing agents fall into two main categories:
-
Silylating Agents: These reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogens with a trimethylsilyl (TMS) group.[6][7][8] They are highly effective for both hydroxyl and carboxylic acid groups.[4]
-
Acylating Agents: These agents, typically perfluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), introduce acyl groups.[3][5][9] They are highly reactive with alcohols and amines and produce derivatives that are very sensitive to electron capture detection (ECD).[9][10]
Q3: How do I choose between a silylating and an acylating agent?
A3: The choice depends on your analytical goals and instrumentation:
-
For general-purpose GC-MS with Flame Ionization Detection (FID) or Mass Spectrometry (MS): Both silylation and acylation are effective. Silylation with MSTFA is often preferred because its by-products are highly volatile and less likely to interfere with the chromatogram.[6]
-
For high sensitivity with Electron Capture Detection (ECD): Acylating agents containing fluorine atoms (TFAA, PFPA, HFBA) are the best choice, as the resulting halogenated derivatives give a greatly enhanced ECD response.[9][10]
-
To avoid corrosive by-products: MSTFA is a good option as its reactions do not produce corrosive by-products that can damage the GC column, unlike some silylating agents (like those with TMCS) or acylating anhydrides.[6][9]
Q4: What is chiral derivatization and when is it needed?
A4: this compound possesses a chiral center.[11] To separate its enantiomers (R and S forms) on a standard, non-chiral GC column, chiral derivatization is required. This involves reacting the analyte with an enantiomerically pure derivatizing agent, such as S-heptafluorobutyrylprolyl chloride (S-HFBPrCl) or (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPCl).[11][12] This reaction creates diastereomers, which have different physical properties and can be separated chromatographically. This is crucial for pharmacokinetic and metabolism studies, as different enantiomers can exhibit different biological activities.[12]
Troubleshooting Guide
Problem 1: Poor or Incomplete Derivatization
-
Symptom: Small analyte peak, presence of a broad, tailing peak corresponding to the underivatized acid, or multiple derivative peaks.[13]
-
Possible Causes & Solutions:
-
Insufficient Reagent: The derivatizing agent should be in excess. A molar ratio of at least 2:1 of the reagent to active hydrogens is recommended.[4] Increase the volume of the derivatizing agent.
-
Inadequate Reaction Time or Temperature: Derivatization reactions are not always instantaneous. Increase the reaction time or temperature according to established protocols. For example, heating at 60-70°C for 20-60 minutes is common.[3][4][7] However, excessively high temperatures can cause degradation.
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture.[4] Ensure all glassware is dry and use anhydrous solvents. If the sample is aqueous, it must be evaporated to complete dryness before adding the reagent.[7]
-
Steric Hindrance: Some functional groups may be slow to react due to steric hindrance.[4][14] Consider using a more powerful derivatizing agent or adding a catalyst. For silylation, adding 1% trimethylchlorosilane (TMCS) to BSTFA can increase its reactivity.[4][15]
-
Problem 2: Significant Peak Tailing
-
Symptom: The analyte peak is asymmetrical with a "tail" extending from the back of the peak.
-
Possible Causes & Solutions:
-
Incomplete Derivatization: As noted above, underivatized polar groups will interact with active sites in the GC system. Re-optimize the derivatization conditions (reagent amount, time, temperature).[3]
-
Active Sites in the GC System: Even with good derivatization, active sites in the injector liner or on the column can cause tailing. Use a deactivated liner and ensure the column is in good condition.
-
Acidic By-products: Acylating agents like PFPA and HFBA can produce acidic by-products that damage the column and cause peak tailing. It is recommended to use an acid scavenger, such as triethylamine (TEA) or trimethylamine (TMA), in the reaction mixture.[9][10]
-
Problem 3: Low Detector Response / Poor Sensitivity
-
Symptom: The analyte peak is very small or has a poor signal-to-noise ratio, even at moderate concentrations.
-
Possible Causes & Solutions:
-
Suboptimal Derivatizing Agent: The choice of derivative significantly impacts sensitivity. For high sensitivity with an ECD, fluorinated acylating agents are superior.[9] For MS detection, the fragmentation pattern of the derivative is key. Silyl derivatives often produce characteristic fragments like [M-15]+ (loss of a methyl group) or [M-57]+ for TBDMS derivatives, which can be used for sensitive selected ion monitoring (SIM).[14]
-
Derivative Instability: Some derivatives may be susceptible to hydrolysis. Analyze samples as soon as possible after derivatization and ensure no moisture is introduced.
-
Extraction Inefficiency: If an extraction step is performed after derivatization, ensure the solvent is appropriate for the derivative, not the original analyte. For example, after acylation, the derivative can be extracted into a non-polar solvent like toluene.[16]
-
Problem 4: Poor Reproducibility
-
Symptom: Significant variation in peak area or height for replicate injections.
-
Possible Causes & Solutions:
-
Manual Derivatization Variability: Manual addition of small reagent volumes can be a source of error. Use calibrated micropipettes and be consistent. For high-throughput analysis, an automated derivatization system can greatly improve reproducibility.[17]
-
Inconsistent Reaction Conditions: Ensure the heating block or water bath maintains a consistent temperature and that reaction timing is precise for all samples.
-
Sample Matrix Effects: Components in the biological matrix (e.g., urine, plasma) can interfere with the derivatization reaction. Optimize the initial sample extraction and clean-up procedure to remove interfering substances.
-
Data Presentation
Table 1: Comparison of Common Derivatizing Agents for this compound
| Derivatizing Agent | Type | Target Groups | Advantages | Disadvantages |
| MSTFA | Silylation | -OH, -COOH | Highly volatile by-products, less column damage, very strong TMS donor.[6][18] | Moisture sensitive.[4] |
| BSTFA (+1% TMCS) | Silylation | -OH, -COOH | Very versatile and reactive, especially with a catalyst.[4][15] | By-products are less volatile than MSTFA's; can be corrosive.[6] |
| PFPA / HFBA | Acylation | -OH, Amines | Forms stable derivatives, excellent for ECD sensitivity.[3][9][10] | By-products are acidic and can damage the GC column; requires an acid scavenger.[9][10] |
| (R)-MTPCl / S-HFBPrCl | Chiral Acylation | -OH, Amines | Allows for the separation of enantiomers on a non-chiral column.[11][12] | Reagents are expensive; reaction conditions must be carefully controlled. |
Table 2: Typical Derivatization Reaction Conditions
| Agent | Reagent & Solvent | Temperature | Time | Reference |
| PFPA / TFAA / HFBA | Reagent in Ethyl Acetate | 70°C | 30 min | [3] |
| PFPA | Reagent in Benzene with TMA (scavenger) | 50°C | 15 min | [9][10] |
| MSTFA | Neat or in Pyridine/Ethyl Acetate | 60°C | 30-60 min | [7][15] |
| (R)-MTPCl | Reagent in Ethyl Acetate/Hexane with Triethylamine | 80°C | 20 min | [11] |
Experimental Protocols
Protocol 1: General Purpose Silylation using MSTFA This protocol is suitable for GC-MS analysis and aims to derivatize both the hydroxyl and carboxylic acid groups.
-
Sample Preparation: Transfer an aliquot of the dried sample extract into a 2 mL autosampler vial.
-
Reagent Addition: Add 50 µL of MSTFA (with 1% TMCS, if needed for difficult samples) and 50 µL of a solvent such as pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and vortex for 10-15 seconds. Heat the vial in an oven or heating block at 60°C for 60 minutes.[7]
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Protocol 2: High-Sensitivity Acylation using PFPA This protocol is optimized for creating a derivative suitable for high-sensitivity analysis, particularly with an ECD.
-
Sample Preparation: Place the dried sample extract in a 2 mL reaction vial.
-
Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.[3]
-
Work-up (Optional but Recommended): Cool the vial. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., toluene or hexane) for injection.[16] This step removes the acidic anhydride, protecting the column.
Protocol 3: Enantioselective (Chiral) Derivatization This protocol creates diastereomers for the separation and quantification of this compound enantiomers.
-
Sample Preparation: Place the dried sample extract in a reaction vial.
-
Reagent Addition: Add 100 µL of a solution containing the chiral derivatizing agent (e.g., S-HFBPrCl) in a suitable solvent like ethyl acetate.
-
Reaction: Cap the vial and heat according to the reagent manufacturer's or a validated method's recommendation (e.g., 65°C for 30 minutes).
-
Extraction: After cooling, add 200 µL of a non-polar solvent (e.g., cyclohexane) and 200 µL of a buffer solution to quench the reaction. Vortex and centrifuge.
-
Analysis: Carefully transfer the upper organic layer containing the derivatized analytes to an autosampler vial for GC-MS analysis.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for common derivatization issues.
References
- 1. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. Stereoselective Urinary MDMA (Ecstasy) and Metabolites Excretion Kinetics following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adis-international.ro [adis-international.ro]
Navigating the Matrix: A Technical Support Guide for 3,4-Methylenedioxymandelic Acid (MDMA) Quantification
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenge of ion suppression in the quantitative analysis of 3,4-Methylenedioxymandelic acid (MDMA) and its metabolites by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in MDMA quantification?
A: Ion suppression is a matrix effect that occurs during LC-MS analysis where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) reduce the ionization efficiency of the target analyte, in this case, MDMA.[1] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, and in some cases, false-negative results.[2] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[3][4]
Q2: How can I detect ion suppression in my MDMA analysis?
A: A common method to detect ion suppression is the post-column infusion experiment. In this setup, a constant flow of a standard solution of MDMA is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample (e.g., plasma, urine) is then injected. Any dip in the constant baseline signal of MDMA indicates the retention time at which matrix components are eluting and causing ion suppression.
Another approach is to compare the peak area of MDMA in a standard solution prepared in a pure solvent versus the peak area of MDMA spiked into a blank matrix extract at the same concentration. A lower peak area in the matrix sample signifies ion suppression.
Q3: What are the primary strategies to mitigate ion suppression for MDMA analysis?
A: The most effective strategies to combat ion suppression in MDMA quantification fall into three main categories:
-
Sample Preparation: Implementing a robust sample cleanup procedure is crucial to remove interfering matrix components before LC-MS analysis.[1] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1]
-
Chromatographic Separation: Optimizing the chromatographic method to separate MDMA from the co-eluting matrix interferences can significantly reduce ion suppression. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS), such as MDMA-d5, is highly recommended.[5] A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification by normalizing the analyte's response to that of the internal standard.[6]
Troubleshooting Guide
Issue: Low or inconsistent MDMA signal intensity.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Evaluate your sample preparation. If using a simple dilute-and-shoot or protein precipitation method, consider switching to a more rigorous technique like SPE or LLE to better remove matrix components.[1] 2. Optimize chromatography. Modify your LC gradient to better separate MDMA from the suppression zones identified in a post-column infusion experiment. 3. Use a Stable Isotope-Labeled Internal Standard. If not already in use, incorporate MDMA-d5 to compensate for signal variability.[5] |
| Suboptimal Ionization | 1. Switch ionization mode. Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than ESI for certain compounds.[2] 2. Optimize MS source parameters. Adjust parameters such as spray voltage, gas flows, and temperature to enhance MDMA ionization. |
Issue: Poor reproducibility of results.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | 1. Improve sample cleanup. A more effective and consistent sample preparation method like SPE will minimize variability in matrix effects between samples.[7] 2. Ensure consistent sample collection and handling. Variations in sample quality can contribute to inconsistent matrix effects. |
| Internal Standard Issues | 1. Verify internal standard concentration and purity. 2. Ensure co-elution. The internal standard must elute at the same retention time as the analyte to effectively compensate for ion suppression. |
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is a critical step in minimizing ion suppression. Below is a summary of recovery and matrix effect data for MDMA using different techniques, compiled from various studies.
Table 1: Comparison of Sample Preparation Methods for MDMA Quantification
| Sample Matrix | Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Source |
| Urine | Solid-Phase Extraction (SPE) | MDMA | 88 - 108 | Not explicitly quantified, but method showed good selectivity. | [8] |
| Urine | Liquid-Liquid Extraction (LLE) | MDMA | >80 | No matrix effect was observed. | [8] |
| Plasma | Protein Precipitation (PPT) | MDMA | ≥71.0 | Minor and reproducible. | [3][4] |
| Oral Fluid | Solid-Phase Extraction (SPE) | MDMA | >76 | Significant decrease in interferences observed. | [7] |
| Oral Fluid | Liquid-Liquid Extraction (LLE) | MDMA | Not specified, but method was successfully validated. | No interfering substances were detected. | [9] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for MDMA in Urine
This protocol is adapted from a method developed for the analysis of MDMA and its metabolites in urine.[8]
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: To 1 mL of urine, add an internal standard (e.g., MDMA-d5). Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 100 mM acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Detailed Protocol: Liquid-Liquid Extraction (LLE) for MDMA in Oral Fluid
This protocol is based on a validated method for the determination of MDMA in oral fluid.[9]
-
Sample Preparation: To 0.5 mL of oral fluid, add the internal standard (e.g., MDMA-d5) and 0.5 mL of 0.2 M carbonate buffer (pH 9.5).
-
Extraction: Add 3 mL of a mixture of n-hexane/isoamyl alcohol (99:1 v/v). Vortex for 1 minute and then centrifuge at 3000 rpm for 10 minutes.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Back Extraction: Add 100 µL of 0.1 M HCl to the organic extract. Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Analysis: Aspirate and discard the upper organic layer. Inject an aliquot of the remaining aqueous layer directly into the LC-MS system.
Visualizing the Workflow
Workflow for Addressing Ion Suppression
The following diagram illustrates a systematic approach to identifying and mitigating ion suppression in MDMA quantification.
Caption: A logical workflow for diagnosing and mitigating ion suppression.
Signaling Pathway of Ion Suppression
This diagram illustrates the conceptual pathway of how matrix components lead to ion suppression in the mass spectrometer source.
Caption: The mechanism of ion suppression in an electrospray source.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. doc.rero.ch [doc.rero.ch]
- 3. Simultaneous liquid chromatographic-electrospray ionization mass spectrometric quantification of 3,4-methylenedioxymethamphetamine (MDMA, Ecstasy) and its metabolites 3,4-dihydroxymethamphetamine, 4-hydroxy-3-methoxymethamphetamine and 3,4-methylenedioxyamphetamine in squirrel monkey and human plasma after acidic conjugate cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated and Fully Validated High‐Throughput LC‐MS/MS Assay for Analyzing Multiple Drugs of Abuse in Oral Fluids Using Novel Features in Sample Preparation and Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDMA and metabolite disposition in expectorated oral fluid after controlled oral MDMA administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Stork: Quantitative analysis of multiple illicit drugs in preserved oral fluid by solid-phase extraction and liquid chromatography-tandem mass spectrometry [storkapp.me]
- 8. researchgate.net [researchgate.net]
- 9. Determination of MDMA, MDA, MDEA and MBDB in oral fluid using high performance liquid chromatography with native fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Methylenedioxymethamphetamine (MDMA) Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of 3,4-Methylenedioxymethamphetamine (MDMA) in various biological samples. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of biological samples containing MDMA?
A1: For long-term stability across various biological matrices, including whole blood, serum, plasma, and urine, the recommended storage temperature is -20°C.[1][2] Studies have demonstrated that MDMA is stable for at least 21 weeks at -20°C in these matrices.[1][2] Frozen temperatures provide the greatest protection from loss of analyte.[3]
Q2: How long can I store different types of biological samples at various temperatures before significant degradation of MDMA occurs?
A2: Stability varies by sample type and temperature:
-
Urine: MDMA is highly stable in urine. No significant loss is observed for up to 21 weeks at temperatures of -20°C, 4°C, and 20°C.[1][2] Other amphetamine-like drugs have been shown to be stable for at least 6 months at -20°C.[4]
-
Serum: Samples are stable for up to 17 weeks when stored at -20°C, 4°C, or 20°C.[1][2]
-
Plasma: MDMA and its primary metabolites show no instability for up to 6 months when stored at -20°C.[2]
-
Whole Blood: Stability is more limited. While stable for up to 21 weeks at -20°C, samples stored at 4°C and 20°C may experience matrix degradation after 5 weeks, which can interfere with analysis.[1][2]
-
Oral Fluid: Only minor changes in MDMA concentration were observed under various short-term storage conditions (room temperature, 4°C) and long-term storage at -20°C.[5]
Q3: What are the main factors that can affect the stability of MDMA in my samples?
A3: Several factors can influence the stability of MDMA in biological matrices.[6][7] The most common factors include:
-
Temperature: Higher temperatures accelerate degradation. Storage at room temperature (+20°C) can cause degradation in blood samples within four weeks.[2]
-
pH: The pH of the matrix can affect stability. For example, in formalin solutions, the degradation rate of MDMA increases with a higher pH.[8]
-
Light: To prevent potential photodegradation, it is recommended to store samples in the dark.[1][2]
-
Enzymatic Activity: Endogenous enzymes in biological samples can contribute to the degradation of analytes.[6][7]
-
Matrix Degradation: The biological matrix itself can degrade over time, especially at warmer temperatures, which can interfere with the extraction and analysis of the drug.[1][2]
Q4: I have to store postmortem tissues in formalin. How will this affect MDMA stability?
A4: MDMA is unstable in formalin (formaldehyde) solutions.[8] Formaldehyde can react with MDMA, leading to significant degradation. The rate of degradation increases with higher pH and formalin concentration. After 28 days in a 20% formalin solution at pH 9.5, only 11% of the initial MDMA concentration may remain.[8] Toxicologists should be aware that the methylated form of the drug could become a more suitable analyte in such cases.[8]
Troubleshooting Guide
Issue: I am seeing a significant decrease in MDMA concentration in my whole blood samples over time, even when stored at 4°C.
-
Possible Cause: Whole blood is a complex matrix that is susceptible to degradation, especially at temperatures above freezing.[1][2] Even at 4°C, enzymatic activity and cellular breakdown can occur over weeks, leading to analyte loss.
-
Solution: For storage longer than a few weeks, it is critical to store whole blood samples at -20°C.[1][2] If samples must be stored at 4°C, aim to analyze them within 5 weeks. When re-analyzing, consider that matrix degradation might affect extraction efficiency.
Issue: My analytical results for MDMA are inconsistent across different aliquots of the same sample.
-
Possible Cause 1: Improper Thawing/Mixing. If samples are frozen, they must be thawed completely and mixed thoroughly (e.g., by gentle vortexing) before aliquoting to ensure a homogenous sample. Analyte concentration can vary between the liquid and frozen phases.
-
Solution 1: Implement a standardized thawing and mixing protocol. Ensure samples reach room temperature and are vortexed gently before taking an aliquot for analysis.
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing samples can degrade the analyte and the matrix.
-
Solution 2: When initially processing samples, create multiple small-volume aliquots. This allows you to use a fresh aliquot for each analysis, avoiding the need for repeated freeze-thaw cycles of the bulk sample. Studies on MDMA metabolites have shown sufficient stability over at least three freeze-thaw cycles.[2]
Issue: I am analyzing old urine samples stored at room temperature and the results seem lower than expected.
-
Possible Cause: While studies show MDMA is remarkably stable in urine even at 20°C for up to 21 weeks, very long-term storage (e.g., over a year) at room temperature without preservatives could potentially lead to some degradation due to microbial activity or other chemical processes.[1][2]
-
Solution: Always refer to the initial storage date. For optimal long-term preservation beyond six months, urine samples should be stored at -20°C.[4] If you must use samples stored at room temperature for extended periods, interpret the quantitative results with caution and note the storage conditions in your report.
Data Presentation: MDMA Stability Summary
Table 1: Long-Term Stability of MDMA in Various Biological Matrices
| Biological Matrix | Storage Temperature | Duration of Stability (No Significant Loss) | Reference |
| Urine | -20°C, 4°C, 20°C | 21 Weeks | [1][2] |
| Serum | -20°C, 4°C, 20°C | 17 Weeks | [1][2] |
| Whole Blood | -20°C | 21 Weeks | [1][2] |
| 4°C, 20°C | < 5 Weeks (due to matrix degradation) | [1][2] | |
| Plasma | -20°C | 6 Months | [2] |
| Oral Fluid | -20°C | Long-Term (specific duration not stated) | [5] |
Experimental Protocols
Protocol 1: Sample Collection and Storage
-
General: Collect all biological samples (blood, urine, plasma) using standard sterile techniques.
-
Blood Collection:
-
For whole blood, collect in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
For serum, collect blood in tubes without an anticoagulant and allow it to clot for at least 30 minutes before centrifugation.
-
For plasma, collect blood in tubes with an anticoagulant and centrifuge (e.g., at 2000 x g for 15 minutes at 4°C) as soon as possible.
-
-
Aliquoting: Immediately after processing (for serum/plasma) or collection (for whole blood/urine), divide the sample into smaller, single-use aliquots in properly labeled cryovials. This prevents the need for multiple freeze-thaw cycles.
-
Storage:
Protocol 2: Sample Analysis (General Workflow)
This protocol outlines a general workflow for the analysis of MDMA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly specific analytical technique.[5]
-
Sample Preparation (Thawing):
-
Retrieve the required sample aliquot from storage.
-
Allow the sample to thaw completely at room temperature.
-
Once thawed, vortex the sample gently for 10-15 seconds to ensure homogeneity.
-
-
Extraction (Example: Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.
-
Add an internal standard to the biological sample aliquot.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances from the matrix.
-
Elute the analyte (MDMA) and the internal standard from the cartridge using an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the mobile phase used for the LC-MS/MS analysis.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate MDMA from other components using a suitable liquid chromatography column and mobile phase gradient.
-
Detect and quantify MDMA using mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]
-
Mandatory Visualizations
Caption: Experimental workflow from sample collection to final analysis.
Caption: Troubleshooting decision tree for inconsistent MDMA results.
References
- 1. Stability study of the designer drugs "MDA, MDMA and MDEA" in water, serum, whole blood, and urine under various storage temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ojp.gov [ojp.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. research.monash.edu [research.monash.edu]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3,4-Methylenedioxymandelic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the analysis of 3,4-Methylenedioxymandelic acid (MDMA), a key metabolite of 3,4-methylenedioxymethamphetamine (MDMA or "ecstasy").
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the determination of this compound?
A1: The most widely used techniques for the analysis of this compound and other MDMA metabolites in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These methods offer high sensitivity and specificity, which are crucial for detecting the low concentrations typically found in biological matrices.[3]
Q2: What are the major challenges and interferences in the analysis of this compound?
A2: The primary challenges in the analysis of this compound include:
-
Matrix Effects: Components of the biological matrix (e.g., urine, plasma) can interfere with the ionization of the target analyte in LC-MS/MS, leading to signal suppression or enhancement.[4][5]
-
Isobaric and Regioisomeric Interferences: Several other metabolites of MDMA or unrelated compounds may have the same nominal mass as this compound, leading to potential misidentification.[1][6][7][8] Chromatographic separation is critical to distinguish these compounds.[7]
-
Derivatization Issues: For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the analyte.[9][10] Incomplete derivatization or the formation of byproducts can affect quantification.[10]
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: Derivatization is a crucial step in the GC-MS analysis of polar compounds like this compound for several reasons. It converts the non-volatile acid into a more volatile and thermally stable derivative, which is essential for its passage through the gas chromatograph.[9][10] Additionally, derivatization can improve chromatographic peak shape and enhance the sensitivity of the analysis.[9] Common derivatizing agents for related compounds include N-methyl-bis(trifluoroacetamide) and other acylating agents.[1][11]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Action |
| Poor Peak Shape or Tailing | Suboptimal mobile phase pH. The pKa of mandelic acid is approximately 3.4. | Adjust the mobile phase pH to be at least 2 units below the pKa (e.g., pH 2.5-3.0) to ensure the analyte is in its non-ionized form, improving retention and peak shape on a reversed-phase column.[12] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[12] | |
| Low Signal Intensity or Ion Suppression | Matrix effects from endogenous components in the sample.[4][5] | Optimize the sample preparation procedure to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][11] |
| Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow, and temperature.[13] | |
| Inconsistent Results | Instability of the analyte in the prepared sample. | Investigate the stability of this compound in the autosampler over time and under different temperature conditions. |
| Carryover from previous injections. | Implement a robust needle wash protocol between injections, using a strong solvent to remove any residual analyte from the injection system. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Action |
| Broad or Tailing Peaks | Incomplete derivatization. | Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration. Ensure the sample is completely dry before adding the derivatizing agent. |
| Active sites in the GC inlet or column. | Use a deactivated liner and a high-quality, low-bleed GC column specifically designed for analyzing active compounds.[9] | |
| Multiple Peaks for the Analyte | Formation of derivative byproducts. | Adjust the derivatization conditions to minimize the formation of unwanted side products. |
| Thermal degradation of the analyte or its derivative in the injector. | Optimize the injector temperature to ensure efficient volatilization without causing degradation. | |
| Isobaric Interferences | Co-elution of compounds with the same mass-to-charge ratio.[1][6] | Improve chromatographic separation by optimizing the GC temperature program or using a column with a different stationary phase.[8] Select unique fragment ions for quantification in the MS method.[14] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Urine
This protocol is a general guideline and should be optimized for your specific instrumentation and sample characteristics.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Take 1 mL of the supernatant and add an internal standard.
-
Acidify the sample to approximately pH 3 with 1 N HCl.[13]
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and then the appropriate buffer.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water followed by a weak organic solvent to remove interferences.
-
Elute the analyte with an appropriate elution solvent (e.g., a mixture of organic solvent and a volatile base).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions
-
LC Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a formic acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode is suitable for acidic compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Protocol 2: GC-MS Analysis of this compound in Plasma
This protocol requires a derivatization step to make the analyte suitable for GC-MS analysis.
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of plasma, add an appropriate internal standard.
-
Add a buffer to adjust the pH.
-
Add an extraction solvent (e.g., ethyl acetate) and vortex vigorously for 2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under nitrogen.
-
-
Derivatization
-
Ensure the dried extract is completely free of moisture.
-
Add the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to complete the reaction.
-
Cool the sample to room temperature before injection into the GC-MS.
-
-
GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: Optimized to ensure vaporization without degradation.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron Ionization (EI) with the mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of MDMA and its metabolites, which can serve as a reference for method development for this compound.
Table 1: LC-MS/MS Method Performance
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| MDMA | Urine | 1-1000 | 1 | >80 | [15] |
| MDA | Urine | 2-1000 | 2 | >80 | [15] |
| MDMA | Plasma | 0.05-100 | 0.05 | - | [4] |
Table 2: GC-MS Method Performance
| Analyte | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| MDMA | Plasma | 25-400 | - | - | [2] |
| MDA | Plasma | 2.5-40 | - | - | [2] |
| MDMA | Urine | 250-2000 | - | - | [2] |
| MDA | Urine | 100-1000 | - | - | [2] |
| MDMA | Hair | 0.25-25 (ng/mg) | 0.14 (ng/mg) | 0.46 (ng/mg) | [16] |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojp.gov [ojp.gov]
- 7. The identification of 3,4-MDMA from its mass equivalent isomers and isobaric substances using fast LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug and non-Drug Substances of Mass Spectral Equivalence | Office of Justice Programs [ojp.gov]
- 9. gcms.cz [gcms.cz]
- 10. jfda-online.com [jfda-online.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Novel Analogs of 3,4-Methylenedioxymandelic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method development of novel analogs of 3,4-Methylenedioxymandelic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of novel this compound analogs.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the condensation of a substituted piperonal with nitroethane | - Incomplete reaction.[1] - Side reactions due to incorrect temperature control.[1] - Decomposition of the nitropropene product.[1] | - Ensure adequate reaction time; some methods suggest up to 2 weeks for completion.[1] - Maintain a low temperature (0-10°C) during the addition of NaOH to prevent side reactions.[1] - Use the product promptly or store it in a cold, dark place as nitropropenes can be unstable.[1] |
| Formation of unexpected byproducts during reductive amination of a substituted MDP2P (3,4-Methylenedioxyphenyl-2-propanone) | - Use of certain reducing agents can lead to specific impurities.[2][3] - Inefficient reduction leading to the presence of imine intermediates.[3] - Side reactions of the ketone starting material. | - The choice of reducing agent (e.g., NaBH4, Al/Hg amalgam) can influence the impurity profile; consider alternative reducing agents if problematic byproducts are identified.[2][3] - Ensure the reduction reaction goes to completion by monitoring with TLC or GC-MS.[3] - Purify the ketone precursor before reductive amination to remove any impurities that might react. |
| Difficulty in purification of the final mandelic acid analog | - Presence of starting materials or reagents. - Formation of isomeric or closely related byproducts. - The product may be an oil instead of a crystalline solid. | - Perform an acid-base extraction to remove unreacted starting materials and basic or acidic byproducts. - Recrystallization from a suitable solvent system can help to isolate the desired product from impurities. - If the product is an oil, consider converting it to a salt (e.g., hydrochloride) which is often more crystalline and easier to purify. |
Analytical Troubleshooting (HPLC & GC-MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis | - Inappropriate mobile phase composition.[4][5] - Column degradation. - Sample overload. | - Optimize the mobile phase, including the buffer pH and organic solvent ratio. For MDMA and its analogs, a common mobile phase is a mixture of potassium phosphate buffer and acetonitrile.[5] - Use a guard column and ensure the mobile phase is filtered and degassed. - Dilute the sample to avoid overloading the column. |
| Variable retention times in HPLC or GC-MS | - Fluctuations in temperature. - Changes in mobile phase or carrier gas flow rate. - Column aging. | - Use a column oven to maintain a consistent temperature. - Ensure the pump or gas flow controller is functioning correctly and that there are no leaks in the system. - Equilibrate the column thoroughly before each run. |
| Low sensitivity in GC-MS analysis | - Poor derivatization of the analyte. - Adsorption of the analyte in the injector or column. | - For amine-containing analogs, derivatization with an acylating agent can improve chromatographic behavior and sensitivity.[6] - Use a deactivated inlet liner and a column suitable for the analysis of amines. |
| Co-elution of isomers in GC-MS | - Insufficient chromatographic separation. | - Optimize the temperature program of the GC oven to improve the separation of isomers. - Consider using a different stationary phase with a different selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of novel this compound analogs?
A1: The synthesis of these analogs typically begins with a substituted piperonal (3,4-methylenedioxybenzaldehyde) or a related compound. The substituents on the aromatic ring will determine the final analog structure. The piperonal is then typically reacted with a nitroalkane, such as nitroethane, to form a nitropropene intermediate.[1] This intermediate is then converted to a ketone (MDP2P analog), which undergoes reductive amination to yield the final product.
Q2: What are the most common methods for the reductive amination of MDP2P and its analogs?
A2: Several methods are commonly employed for the reductive amination of MDP2P and its analogs. These include the use of sodium borohydride (NaBH4), aluminum-mercury amalgam (Al/Hg), and catalytic hydrogenation.[2][7] The choice of method can influence the reaction's impurity profile, so it is important to select a method that is suitable for the specific analog being synthesized and to monitor the reaction for the formation of byproducts.[3]
Q3: How can I purify my final this compound analog?
A3: Purification of the final product is crucial to remove any unreacted starting materials, reagents, and byproducts. A common purification strategy involves an acid-base extraction. The basic amine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent. Further purification can be achieved by recrystallization from a suitable solvent or by converting the freebase to a salt (e.g., hydrochloride salt), which can then be recrystallized.
Q4: What analytical techniques are most suitable for the characterization of these novel analogs?
A4: A combination of analytical techniques is recommended for the full characterization of novel this compound analogs.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying the molecular weight and fragmentation pattern of the synthesized compounds and for detecting impurities.[6][8]
-
High-Performance Liquid Chromatography (HPLC) is well-suited for quantitative analysis and for assessing the purity of the final product.[4][5][9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is essential for elucidating the chemical structure of the novel analogs and confirming the position of substituents.[13][14][15][16][17]
Q5: Are there any specific safety precautions I should take when working with these compounds?
A5: Yes, it is imperative to handle all chemicals with appropriate safety precautions. These compounds are research chemicals, and their toxicological properties are often unknown. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
Experimental Protocols
Synthesis of a 3,4-Methylenedioxyphenyl-2-nitropropene Analog
This protocol is a general method for the synthesis of a 3,4-methylenedioxyphenyl-2-nitropropene analog, a key intermediate.
Materials:
-
Substituted Piperonal
-
Nitroethane
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, 2M)
-
Ice
Procedure:
-
Dissolve the substituted piperonal in methanol in an Erlenmeyer flask with stirring.[1]
-
Once dissolved, add nitroethane to the solution.[1]
-
Place the flask in an ice/salt bath and cool the solution to 0°C with continuous stirring.[1]
-
Prepare an ice-cold solution of NaOH in water.
-
Slowly add the cold NaOH solution to the reaction mixture, ensuring the temperature does not exceed 10°C. A precipitate may form during this addition.[1]
-
Continue stirring in the ice bath for at least one hour, maintaining a low temperature.[1]
-
Add ice-cold water to the reaction mixture to induce further precipitation.[1]
-
Pour the resulting slurry into an ice-cold 2M HCl solution. The color of the solution may change as the product precipitates.[1]
-
Cool the mixture in an ice bath to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from a suitable solvent, such as isopropanol, to yield the purified nitropropene analog.[1]
HPLC Method for Quantitative Analysis of MDMA Analogs
This is a general reverse-phase HPLC method that can be adapted for the quantitative analysis of novel this compound analogs.
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A mixture of aqueous buffer (e.g., potassium phosphate buffer, pH 3.2) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for the specific analog. A common starting point is a 9:1 (v/v) ratio of buffer to acetonitrile.[5]
Procedure:
-
Prepare a stock solution of the analog in a suitable solvent (e.g., methanol or the mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the detection wavelength. For many MDMA analogs, a wavelength of 210 nm or 285 nm is suitable for UV detection.[5] Fluorescence detection can also be used for enhanced sensitivity.
-
Inject a fixed volume of each standard and the sample solution onto the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of the analog in the sample.
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: A generalized workflow for the synthesis, purification, and analysis of novel this compound analogs.
Putative Signaling Pathway of MDMA Analogs
Caption: Putative mechanism of action of MDMA analogs, leading to increased synaptic concentrations of dopamine and serotonin.
References
- 1. 3,4-Methylenedioxyphenyl-2-Nitropropene from Piperonal, Nitroethane and NaOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an HPLC method for quantitation of MDMA in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scribd.com [scribd.com]
- 8. brieflands.com [brieflands.com]
- 9. HPLC Method for Analysis of MDMA | SIELC Technologies [sielc.com]
- 10. scribd.com [scribd.com]
- 11. High-pressure liquid chromatography/electrochemical detection method for monitoring MDA and MDMA in whole blood and other biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Measurement of MDMA Content in Ecstasy Tablets Available in the Black Market of West Azerbaijan Province, Northwestern Iran [apjmt.mums.ac.ir]
- 13. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. scispace.com [scispace.com]
- 17. preprints.org [preprints.org]
calibration and linearity issues in 3,4-Methylenedioxymandelic acid assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common calibration and linearity issues encountered during the analysis of 3,4-Methylenedioxymandelic acid (a metabolite of MDMA) and related compounds.
Troubleshooting Guides & FAQs
This section is designed to help researchers, scientists, and drug development professionals identify and resolve common issues with their assays.
Q1: My calibration curve for MDMA/metabolite analysis is non-linear. What are the potential causes and how can I troubleshoot this?
A1: A non-linear calibration curve can arise from several factors. Here is a step-by-step guide to troubleshoot the issue:
-
Detector Saturation: High concentrations of the analyte can saturate the detector, leading to a plateau in the signal response.
-
Solution: Extend the calibration range with lower concentration standards or dilute samples that fall in the higher concentration range.
-
-
Improper Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Solution: Prepare fresh calibration standards, paying close attention to pipetting techniques. Use calibrated pipettes and high-purity solvents.
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte in LC-MS/MS analysis, causing ion suppression or enhancement.[1]
-
Solution:
-
Incorporate an internal standard that is structurally similar to the analyte.
-
Optimize the sample preparation method to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2]
-
Perform a matrix effect study by comparing the response of the analyte in a neat solution versus a matrix-matched solution.
-
-
-
Inappropriate Calibration Model: The relationship between concentration and response may not be linear.
-
Solution: Evaluate a quadratic (second-order polynomial) regression model. However, the simplest model that adequately describes the data is preferred.
-
Q2: I am observing poor reproducibility in my calibration standards. What should I investigate?
A2: Poor reproducibility can stem from inconsistencies in sample preparation and analytical instrumentation.
-
Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.
-
Solution: Ensure consistent timing and technique for each step of the sample preparation process, especially for manual methods like LLE. Automation can help minimize this variability.
-
-
Instrument Instability: Fluctuations in the instrument's performance, such as an unstable spray in an LC-MS/MS, can cause inconsistent responses.
-
Solution:
-
Check the system suitability before each run by injecting a standard and verifying that the peak area and retention time are within acceptable limits.
-
Perform routine maintenance on the instrument, including cleaning the ion source.
-
-
-
Standard Degradation: MDMA and its metabolites can be susceptible to degradation under certain storage conditions.
-
Solution: Store stock and working solutions at appropriate temperatures (typically -20°C or lower) and in amber vials to protect from light. Prepare fresh working solutions regularly.
-
Q3: What are typical linear ranges for MDMA and its metabolite assays?
A3: The linear range of an assay is dependent on the analytical method and the matrix. Below is a summary of reported linear ranges from various studies.
| Analyte | Matrix | Method | Linear Range | Reference |
| MDMA | Plasma | GC-MS | 25–400 ng/mL | [2][3] |
| MDMA | Urine | GC-MS | 250–2000 ng/mL | [2][3] |
| MDA | Plasma | GC-MS | 2.5–40 ng/mL | [2][3] |
| MDA | Urine | GC-MS | 100–1000 ng/mL | [2][3] |
| HMMA | Plasma | GC-MS | 25–400 ng/mL | [2][3] |
| HMMA | Urine | GC-MS | 250–2000 ng/mL | [2][3] |
| HMA | Plasma | GC-MS | 2.5–40 ng/mL | [2][3] |
| HMA | Urine | GC-MS | 100–1000 ng/mL | [2][3] |
| MDMA | Urine | LC-MS/MS | 100–5000 ng/mL | [1] |
| MDA | Urine | LC-MS/MS | 100–5000 ng/mL | [1] |
| MDMA | - | UHPLC | 1.5–50 µg/mL | [4] |
| MDMA | Urine | LC-MS/MS | 1-1000 ng/mL | [5] |
| MDA | Urine | LC-MS/MS | 2-1000 ng/mL | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of MDMA and its metabolites.
Protocol 1: Sample Preparation for GC-MS Analysis of MDMA and Metabolites in Plasma and Urine[2]
-
Hydrolysis (for conjugated metabolites):
-
To 1 mL of plasma or urine, add an appropriate internal standard.
-
Add β-glucuronidase/arylsulfatase for enzymatic hydrolysis of glucuronide and sulfate conjugates.
-
Incubate at a specified temperature and time (e.g., 37°C for 1 hour).
-
-
Solid-Phase Extraction (SPE):
-
Condition a Bond Elut Certify® column with methanol and then a phosphate buffer.
-
Load the hydrolyzed sample onto the SPE column.
-
Wash the column with deionized water, followed by an acidic wash (e.g., acetic acid solution).
-
Dry the column thoroughly under vacuum.
-
Elute the analytes with a mixture of ethyl acetate and ammonium hydroxide (e.g., 98:2 v/v).
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent such as trifluoroacetic anhydride (TFAA) to create more volatile and thermally stable derivatives suitable for GC-MS analysis.
-
Incubate to ensure complete derivatization.
-
-
Final Preparation:
-
Evaporate the derivatization agent.
-
Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.
-
Protocol 2: LC-MS/MS Analysis of MDMA and MDA in Urine[1]
-
Sample Preparation:
-
Dilute urine samples with an internal standard solution in the mobile phase. A simple "dilute-and-shoot" approach can be effective for screening purposes.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for MDMA, MDA, and the internal standard are monitored.
-
Visualizations
Troubleshooting Workflow for Non-Linear Calibration Curves
Caption: Troubleshooting workflow for non-linear calibration curves.
General Experimental Workflow for MDMA Analysis
Caption: General experimental workflow for MDMA and metabolite analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 1 H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY01403A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low Concentrations of 3,4-Methylenedioxymandelic Acid (MDMA)
Welcome to the technical support center for the analysis of 3,4-Methylenedioxymandelic acid (MDMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of detecting low concentrations of MDMA and its metabolites in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of MDMA?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantitative analysis of MDMA in biological samples.[1][2] It offers lower limits of quantification (LOQs) compared to gas chromatography-mass spectrometry (GC-MS).[2] However, GC-MS with appropriate derivatization can also achieve high sensitivity.[3][4]
Q2: What are the common challenges in achieving high sensitivity for MDMA analysis?
A2: Researchers often face challenges such as matrix effects, low recovery during sample preparation, and the presence of interfering substances.[1][5][6] Matrix effects, where components of the sample matrix suppress or enhance the ionization of the target analyte, are a significant concern in LC-MS/MS.[5][6] Low recovery can result from inefficient extraction procedures. Interfering substances with similar chemical structures can lead to false positives or inaccurate quantification.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Utilize robust sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7]
-
Chromatographic Separation: Optimize the chromatographic method to separate MDMA from co-eluting matrix components.[5]
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (e.g., MDMA-d5) that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[8]
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of detection.[5]
Q4: Is derivatization necessary for MDMA analysis?
A4: Derivatization is often employed in GC-MS analysis to improve the chromatographic properties and thermal stability of MDMA, leading to enhanced sensitivity and peak shape.[3][9][10] Common derivatizing agents include heptafluorobutyric anhydride (HFBA) and (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA).[3][11] For LC-MS/MS, derivatization is generally not required as the technique can directly analyze polar compounds.
Q5: What are the expected detection windows for MDMA in different biological samples?
A5: The detection window for MDMA varies depending on the biological matrix, dosage, and individual metabolism. Typical detection times are:
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | - Optimize SPE Method: Ensure the correct sorbent type (e.g., mixed-mode cation exchange) is used. Optimize wash and elution steps to maximize analyte recovery and minimize matrix components. Solid-phase extraction has been shown to provide better extraction yields compared to liquid-liquid extraction.[13] - Optimize LLE Method: Adjust the pH of the aqueous phase and the choice of organic solvent to improve partitioning of MDMA. |
| Matrix Effects (Ion Suppression) | - Improve Sample Cleanup: Employ a more rigorous SPE protocol or a multi-step LLE. - Modify Chromatography: Adjust the gradient profile or change the stationary phase to better separate MDMA from interfering compounds. - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. |
| Suboptimal Mass Spectrometer Settings | - Optimize Ion Source Parameters: Adjust spray voltage, gas flows, and temperature for maximum ionization efficiency. - Optimize MRM Transitions: Ensure the selection of the most abundant and specific precursor and product ions. |
| Degradation of Analyte | - Check Sample Stability: Ensure proper storage conditions (e.g., -20°C) and minimize freeze-thaw cycles. - Use Freshly Prepared Standards: Analyte degradation in stock solutions can lead to low signal. |
Issue 2: High Background Noise or Interfering Peaks
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contamination from Sample Collection/Processing | - Use High-Purity Solvents and Reagents: Ensure all materials are of analytical or LC-MS grade. - Thoroughly Clean Glassware and Equipment: Avoid cross-contamination between samples. |
| Co-elution of Isobaric Interferences | - Improve Chromatographic Resolution: Increase the column length, use a smaller particle size, or adjust the mobile phase composition and gradient. - Select More Specific MRM Transitions: Choose product ions that are unique to MDMA and not shared by potential interferences. |
| Presence of Metabolites or Structurally Similar Compounds | - Develop a Chromatographic Method that Separates Analytes: Ensure baseline separation of MDMA from its metabolites (e.g., MDA, HMMA) and other similar compounds. For electrochemical detection, substances like 2C-B can give false positive results for MDMA.[14][15] |
| Carryover from Previous Injections | - Optimize Autosampler Wash Method: Use a strong solvent in the wash solution and increase the wash volume and duration. - Inject a Blank Sample: Run a blank after a high-concentration sample to check for carryover. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | - Dilute the Sample: Inject a lower concentration of the analyte. |
| Secondary Interactions with the Stationary Phase | - Adjust Mobile Phase pH: For basic compounds like MDMA, a slightly basic mobile phase (e.g., pH 9 with ammonium bicarbonate) can improve peak shape on appropriate columns.[8][16] - Use a High-Performance Column: Employ a column with high inertness to minimize silanol interactions. |
| Extra-Column Dead Volume | - Check and Optimize Connections: Ensure all fittings and tubing between the injector, column, and detector are properly connected with minimal dead volume. |
| Inappropriate Injection Solvent | - Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing. |
Data Presentation
Table 1: Comparison of Detection Limits for MDMA using Different Analytical Techniques
| Analytical Technique | Matrix | Derivatization | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Ecstasy Tablets | None | 22.00 ng/mL | |
| GC-MS | Urine | Heptafluorobutyric anhydride (HFBA) | 25 µg/L | [3] |
| Electrochemical Detection | Seized Samples | None | 2.17 µmol/L | [3] |
| Voltammetric Detection | Synthetic Sample | None | 0.04 µg/mL | [14][17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for MDMA from Urine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds and centrifuge for 5 minutes at 3500 rpm.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash with 2 mL of methanol.
-
Dry the cartridge under vacuum for another 5 minutes.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of MDMA for GC-MS Analysis
This protocol describes a common derivatization procedure using heptafluorobutyric anhydride (HFBA).
-
Sample Preparation: The extracted and dried sample residue is reconstituted in 100 µL of ethyl acetate.
-
Derivatization Reaction:
-
Add 50 µL of HFBA.
-
Vortex the mixture for 30 seconds.
-
Incubate at 70°C for 20 minutes.
-
-
Evaporation: Cool the sample to room temperature and evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized residue in a suitable volume of a non-polar solvent (e.g., heptane) for GC-MS injection.[18]
Visualizations
Caption: Workflow for SPE of MDMA from urine followed by LC-MS/MS analysis.
Caption: Troubleshooting logic for low sensitivity in MDMA analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. gcms.cz [gcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. gtfch.org [gtfch.org]
- 13. researchgate.net [researchgate.net]
- 14. Forensic electrochemistry: simultaneous voltammetric detection of MDMA and its fatal counterpart “Dr Death” (PMA) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY02924D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forensic electrochemistry: simultaneous voltammetric detection of MDMA and its fatal counterpart “Dr Death” (PMA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
selecting the appropriate internal standard for 3,4-Methylenedioxymandelic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of 3,4-Methylenedioxymandelic acid (MDMA).
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate type of internal standard for the quantitative analysis of this compound?
A1: The most suitable internal standard for the quantitative analysis of this compound is a stable isotope-labeled (isotopically labeled) analog of the analyte, such as 3,4-Methylenedioxymethamphetamine-d5 (MDMA-d5) or 3,4-Methylenedioxyamphetamine-d5 (MDA-d5).[1][2][3][4][5][6][7][8] These deuterated standards exhibit nearly identical chemical and physical properties to the target analyte.[9][10] This ensures they behave similarly during sample preparation, extraction, derivatization, and chromatographic analysis, leading to more accurate and precise quantification by compensating for variations in these steps.[11]
Q2: Can I use a structurally similar compound that is not an isotopic analog as an internal standard?
A2: While it is possible to use a structurally similar compound, such as N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) or 3,4-methylenedioxyethylamphetamine (MDEA), it is not the ideal approach.[12] The physical and chemical properties of these compounds may not perfectly match those of this compound, which can lead to differences in extraction efficiency, derivatization yield, and chromatographic retention. This can compromise the accuracy and precision of the quantification. Deuterated internal standards are considered the gold standard for mass spectrometry-based quantification.[1][2][3]
Q3: What are the key considerations when selecting an internal standard for GC-MS versus LC-MS analysis?
A3: For both GC-MS and LC-MS, the primary consideration is the co-elution of the internal standard with the analyte, while ensuring they are distinguishable by the mass spectrometer.
-
For GC-MS: The internal standard should have a similar retention time to the analyte and exhibit similar derivatization efficiency if a derivatization step is employed.[13] The mass spectra of the derivatized analyte and internal standard should have unique, high-mass ions that are free from cross-contribution to allow for accurate quantification.[13]
-
For LC-MS/MS: The internal standard should have a similar retention time and ionization efficiency to the analyte. In tandem mass spectrometry, specific precursor-product ion transitions are monitored for both the analyte and the internal standard, providing high selectivity.
In both techniques, the use of a stable isotope-labeled internal standard is highly recommended to best control for matrix effects and other sources of variability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Active sites on the GC liner or column. 2. Inappropriate mobile phase pH in LC. 3. Column degradation. | 1. Deactivate the GC inlet liner or use a liner with a deactivation layer. Consider derivatization to reduce analyte polarity.[14] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Replace the analytical column. |
| Low Recovery of Analyte and Internal Standard | 1. Inefficient extraction from the sample matrix. 2. Incomplete derivatization (for GC-MS). | 1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction method. 2. Ensure derivatization reagents are fresh and the reaction is carried out under optimal temperature and time conditions. |
| High Variability in Quantitative Results | 1. Inconsistent sample preparation or injection volume. 2. Matrix effects suppressing or enhancing ionization in LC-MS. 3. Unstable internal standard. | 1. Use an autosampler for precise injection volumes. Ensure consistent sample workup. 2. A deuterated internal standard is crucial to compensate for matrix effects.[9] Dilute the sample or improve sample cleanup to minimize matrix components. 3. Verify the stability of the internal standard in the sample matrix and storage conditions. |
| Internal Standard Signal is Too Low or Absent | 1. Incorrect spiking concentration of the internal standard. 2. Degradation of the internal standard. | 1. Verify the concentration of the internal standard stock solution and the spiking volume. 2. Check the expiration date and storage conditions of the internal standard. Prepare a fresh stock solution. |
| Interference Peaks | 1. Contamination from solvents, reagents, or sample containers. 2. Co-eluting compounds from the sample matrix. | 1. Analyze blank samples to identify the source of contamination. Use high-purity solvents and reagents. 2. Improve chromatographic separation by modifying the temperature program (GC) or mobile phase gradient (LC). Enhance sample cleanup to remove interfering substances. |
Experimental Protocols
Selection and Use of a Deuterated Internal Standard for GC-MS Analysis
This protocol outlines the use of MDMA-d5 as an internal standard for the GC-MS analysis of this compound.
1. Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a stock solution of MDMA-d5 at 1 mg/mL in methanol.[4][5]
-
Prepare working solutions by diluting the stock solutions in methanol to the desired concentration range for the calibration curve.
-
Prepare an internal standard working solution of MDMA-d5 at a fixed concentration (e.g., 200 ng/mL for plasma or 500 ng/mL for urine).[4][5]
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of the biological matrix (e.g., urine, plasma), add the internal standard working solution.
-
Condition a mixed-mode SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol in water).
-
Elute the analyte and internal standard with an appropriate solvent mixture (e.g., ethyl acetate containing 2% ammonium hydroxide).[4]
3. Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA) and a suitable solvent (e.g., ethyl acetate).[4][15]
-
Heat the mixture (e.g., 70°C for 20 minutes) to complete the derivatization.[2]
-
Evaporate the solvent and reconstitute the residue in a small volume of ethyl acetate for GC-MS analysis.[2]
4. GC-MS Analysis:
-
GC Column: Use a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Temperature Program:
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor at least two characteristic ions for the analyte and the internal standard. For example, for trifluoroacetyl derivatives, monitor appropriate m/z values.[4]
Data Presentation
Table 1: Commonly Used Internal Standards for MDMA Analysis
| Internal Standard | Abbreviation | Typical Matrix | Analytical Method | Reference |
| 3,4-Methylenedioxymethamphetamine-d5 | MDMA-d5 | Urine, Plasma, Hair | GC-MS, LC-MS/MS | [1][4][5][6][7][8][15] |
| 3,4-Methylenedioxyamphetamine-d5 | MDA-d5 | Urine, Plasma, Hair | GC-MS, LC-MS/MS | [1][4][5][8][15] |
| N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | MBDB | Urine | HPLC-FD | [12] |
| 3,4-Methylenedioxyethylamphetamine | MDEA | Urine | LC-MS/MS | [16] |
Table 2: Example Quantitative Parameters from a Validated GC-MS Method
| Analyte | Calibration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| MDMA | 25 - 2000 | < 7.73 | < 4.79 | 80.4 - 86.9 |
| MDA | 2.5 - 1000 | < 4.79 | < 2.1 | 77.5 - 82.5 |
| (Data synthesized from multiple sources for illustrative purposes)[4][15][17] |
Visualizations
Caption: Workflow for selecting an appropriate internal standard.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. Effectiveness of multiple internal standards: deuterated analogues of methylenedioxymethamphetamine, methylenedioxyamphetamine, methamphetamine, and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ovid.com [ovid.com]
- 5. jcami.eu [jcami.eu]
- 6. Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Urinary MDMA, MDA, HMMA, and HMA Excretion Following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 11. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ecommons.luc.edu [ecommons.luc.edu]
- 15. jfda-online.com [jfda-online.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of pH on 3,4-Methylenedioxymandelic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the pivotal role of pH during the extraction of 3,4-Methylenedioxymandelic acid. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to optimize your extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its extraction pH-dependent?
This compound is an aromatic alpha-hydroxy acid. Its chemical structure includes a carboxylic acid group (-COOH), which is ionizable. The charge state of this group—and therefore the molecule's overall polarity and solubility—is directly influenced by the pH of the solution. By manipulating the pH, a researcher can control whether the compound preferentially dissolves in an aqueous or an organic solvent phase, which is the fundamental principle behind its efficient extraction and purification.
Q2: What is the pKa of this compound, and why is it important?
While the exact pKa for this compound is not readily published, the pKa of its parent compound, Mandelic Acid, is approximately 3.4.[1][2] This value is a critical reference point. The pKa is the pH at which the carboxylic acid group is 50% in its neutral (protonated, -COOH) form and 50% in its charged (deprotonated, -COO⁻) form. Knowing this allows you to select the optimal pH for your extraction.
Q3: What is the optimal pH for extracting this compound into an organic solvent?
To extract into a non-polar organic solvent, the molecule should be in its neutral, uncharged form (-COOH). This form is less soluble in water and partitions more readily into the organic phase. A general rule of thumb is to adjust the pH of the aqueous solution to be at least 2 units below the pKa.[3] For this compound, this means adjusting the aqueous phase to a pH of ≤ 1.5 - 2.0 .[1][2]
Q4: What is the optimal pH for extracting this compound into an aqueous phase (back-extraction)?
To move the compound from an organic solvent into an aqueous phase, it should be converted to its charged, water-soluble salt form (-COO⁻). This is achieved by making the aqueous solution basic. The pH should be adjusted to at least 2 units above the pKa.[3] Therefore, a pH of ≥ 5.5 - 6.0 would be effective, with higher pH values further increasing its aqueous solubility.
Q5: Which organic solvents are suitable for the extraction?
Published synthesis and extraction procedures have successfully used moderately polar, water-immiscible organic solvents. Common examples include:
Q6: How does pH affect Solid-Phase Extraction (SPE) of this compound?
The role of pH is critical in SPE and depends on the type of sorbent used:
-
Reversed-Phase SPE (e.g., C18): The goal is to retain the neutral form of the analyte on the non-polar sorbent. Therefore, the sample should be acidified to a pH well below the pKa (e.g., pH ≤ 2) before loading.[6][7] Elution is then achieved with an organic solvent.
-
Anion-Exchange SPE (e.g., SAX, WAX): This method retains the charged (anionic) form of the analyte. The sample should be loaded at a pH above the pKa (e.g., pH ~5.5-7.5) to ensure the carboxylic acid is deprotonated (-COO⁻) and binds to the positively charged sorbent. Elution involves disrupting this ionic bond, often by using a solvent with a low pH (to neutralize the analyte) or a high salt concentration.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in the organic phase during LLE. | The pH of the aqueous phase is too high (above the pKa), keeping the acid in its charged, water-soluble form. | Before extraction, acidify the aqueous sample to pH ≤ 2.0 using a strong acid like HCl. Verify the pH with a meter or pH paper. |
| Analyte washes through the cartridge during SPE loading. | For reversed-phase SPE, the sample pH is too high, preventing retention of the charged analyte. For anion-exchange SPE, the sample pH is too low, preventing the analyte from being charged and binding to the sorbent. | For Reversed-Phase: Ensure the sample is acidified to pH ≤ 2.0 before loading.[6][7] For Anion-Exchange: Ensure the sample pH is adjusted to ≥ 5.5 before loading. |
| Persistent emulsion during Liquid-Liquid Extraction (LLE). | Vigorous shaking, high concentrations of solutes, or detergents are present. | 1. Stop shaking and allow the mixture to stand. 2. Gently swirl instead of shaking. 3. Add a saturated NaCl solution (brine) to increase the aqueous phase density. 4. If available, centrifuge the mixture at low speed. |
| Analyte will not elute from the SPE cartridge. | The elution solvent is not strong enough or has the incorrect pH to release the analyte from the sorbent. | For Reversed-Phase: Ensure a sufficiently non-polar elution solvent (e.g., methanol, acetonitrile) is used. For Anion-Exchange: Elute with a solvent adjusted to a low pH (e.g., containing formic or acetic acid) to neutralize the analyte and break the ionic bond. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27738-46-1 | [8] |
| Molecular Formula | C₉H₈O₅ | [8] |
| Molecular Weight | 196.16 g/mol | [8] |
| Estimated pKa | ~3.4 (based on Mandelic Acid) | [1][2] |
Table 2: pH Conditions Cited in Extraction Methodologies for Mandelic Acid & Analogs
| Extraction Type | Analyte/Matrix | pH Condition | Purpose | Source |
| Liquid-Liquid | Mandelic Acid | 2.0 | Maximize extraction into ionic liquid | [1][2] |
| Liquid-Liquid | This compound Synthesis | 1.5 | Extract product into ethyl acetate | N/A |
| Solid-Phase | Acidic Drugs from Plasma | Acidic | Neutralize analytes for retention on a non-polar polymer | [6] |
| Solid-Phase | Benzoic & Sorbic Acids | 1.0 | Maximize retention on C18 sorbent | [7] |
| Solid-Phase | Acidic, Neutral, & Basic Drugs | 6.0 (Loading) -> 3.3 (Elution) | Mixed-mode separation | [9] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) from an Aqueous Solution
-
Sample Preparation: Begin with the aqueous sample containing this compound in a separatory funnel.
-
Acidification: Slowly add a strong acid (e.g., 6M HCl) dropwise while monitoring the pH. Adjust the final pH of the aqueous solution to 1.5 .
-
Solvent Addition: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction: Stopper the funnel and invert it gently 15-20 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower (aqueous) layer. Collect the upper (organic) layer, which now contains the protonated this compound.
-
Drying & Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure as required.
Protocol 2: General Solid-Phase Extraction (SPE) using a Reversed-Phase Cartridge
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of deionized water. Do not let the sorbent bed go dry.
-
Sample Preparation: Take a known volume of the aqueous sample and adjust its pH to 2.0 using an appropriate acid (e.g., formic acid, HCl).
-
Sample Loading: Load the pH-adjusted sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1-2 cartridge volumes of deionized water (also adjusted to pH 2.0) to remove polar impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 5-10 minutes to remove residual water.
-
Elution: Elute the retained this compound by passing 1-2 cartridge volumes of an appropriate organic solvent (e.g., methanol or acetonitrile) through the cartridge. Collect the eluate.
Visualizations
Caption: Principle of pH-dependent partitioning for this compound (MDMA).
Caption: General workflow for Liquid-Liquid Extraction (LLE) of this compound.
Caption: Troubleshooting flowchart for low yield in LLE of this compound.
References
- 1. Extraction of mandelic acid with ionic liquids: parametric study, model and process optimization with L-SHADE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. data.epo.org [data.epo.org]
- 5. EP1229031B1 - Process for the preparation of 3,4-methylenedioxy-mandelic acid - Google Patents [patents.google.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound [oakwoodchemical.com]
- 9. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sample Carryover in 3,4-Methylenedioxymandelic Acid (MDMA) Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering sample carryover issues in the chromatographic analysis of 3,4-Methylenedioxymandelic acid (MDMA) and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and prevent carryover, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover and how does it affect my MDMA analysis?
A1: Sample carryover is the unintentional transfer of an analyte from one sample to a subsequent one.[1][2] In the analysis of MDMA and its metabolites, carryover can lead to inaccurate quantification, false-positive results in blank samples, and overall poor method reproducibility.[2] This is particularly critical when analyzing low-concentration samples that follow high-concentration ones. The regulatory acceptance criteria for carryover are stringent, typically requiring that the response in a blank sample following a high-concentration standard be no more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[3]
Q2: What are the common sources of carryover in an LC-MS system for MDMA analysis?
A2: Carryover can originate from various components of the chromatography system. The most common sources include:
-
Autosampler and Injector System: Residual MDMA or its metabolites can adhere to the needle surface, syringe, sample loop, and injector valve rotor seals.[2][4] Worn seals and improperly seated fittings can create dead volumes where the sample can be trapped.
-
Chromatography Column: "Sticky" compounds can be strongly retained on the column, especially on the frit or the head of the column, and slowly elute in subsequent runs.[5]
-
Tubing and Fittings: Poorly made connections can create dead volumes that trap and later release the analyte.
-
Contaminated Solvents or Vials: The blank solvent or vials themselves can be a source of contamination, which can be mistaken for carryover.
Q3: How can I distinguish between sample carryover and system contamination?
A3: A systematic approach is necessary to differentiate between carryover and contamination.
-
Classic Carryover: The peak corresponding to the analyte of interest will decrease in size with each subsequent blank injection. This indicates that the source is residual sample from a previous injection.
-
Constant Contamination: If a small peak is consistently present in all blank and sample injections and does not diminish with consecutive blank runs, the issue is likely contamination of a component in the system, such as the mobile phase, wash solvent, or the blank solution itself.
To confirm contamination of the blank, you can vary the injection volume of the blank. If the peak area of the suspected carryover peak increases with a larger injection volume, it strongly suggests that the blank itself is contaminated.
Troubleshooting Guide
Initial Assessment of Carryover
The first step in troubleshooting is to confirm and quantify the extent of the carryover.
Experimental Protocol: Carryover Assessment
-
Prepare Samples: Prepare a blank sample (matrix without analyte) and a high-concentration standard at the Upper Limit of Quantification (ULOQ).
-
Injection Sequence: Inject the blank sample first to establish a baseline. Then, inject the ULOQ standard. Immediately following the ULOQ injection, inject one or more blank samples.
-
Data Analysis: Analyze the chromatogram of the blank injection(s) that followed the ULOQ.
-
Acceptance Criteria: According to regulatory guidelines, the carryover peak in the blank sample should not exceed 20% of the LLOQ for MDMA and its metabolites, and not more than 5% for the internal standard.[3]
Quantitative Data Summary: Regulatory Acceptance Limits for Carryover
| Parameter | Acceptance Limit | Reference |
| Analyte Carryover | ≤ 20% of the LLOQ response | [3] |
| Internal Standard Carryover | ≤ 5% of the IS response in a blank sample | [3] |
Systematic Troubleshooting Workflow
If carryover is confirmed, the following workflow can help identify and resolve the source.
Caption: A flowchart illustrating the systematic approach to troubleshooting sample carryover in chromatography.
Detailed Troubleshooting Steps
Issue: Carryover persists after initial checks.
Possible Cause 1: Ineffective Autosampler and Injector Cleaning
The basic nature of MDMA and its metabolites may lead to adsorption on the metallic surfaces of the autosampler and injector system.
Experimental Protocol: Optimizing Wash Solvents and Procedures
-
Select a Stronger Wash Solvent: The wash solvent should be strong enough to fully dissolve MDMA and its metabolites.
-
For reversed-phase chromatography, a wash solvent with a higher percentage of organic solvent (e.g., 80-100% acetonitrile or methanol) is typically effective.
-
Consider adding a small amount of acid (e.g., 0.1% formic acid) to the wash solvent to minimize ionic interactions between the basic analytes and metal surfaces.[5]
-
A mixture of solvents can also be effective. For particularly persistent carryover, a sequence of washes with different solvents (e.g., water, methanol, acetonitrile, isopropanol) can be employed.[2]
-
-
Increase Wash Volume and Cycles: For "sticky" compounds like MDMA, increasing the volume of the wash solvent (e.g., from 100 µL to 500-1000 µL) and the number of wash cycles can significantly reduce carryover.[2]
-
Implement Dual-Solvent Washes: Utilize both a strong organic solvent and an aqueous solution for pre- and post-injection needle washes to remove a wider range of contaminants.[2]
-
Check Hardware:
-
Inspect and clean the injector rotor seal. Worn seals are a common cause of carryover and should be replaced regularly.
-
Ensure all tubing and fittings are properly seated to avoid dead volumes.[4]
-
Possible Cause 2: Column-Related Carryover
MDMA and its metabolites may exhibit strong retention on the column, leading to carryover in subsequent injections.
Experimental Protocol: Column Cleaning and Evaluation
-
Column Flushing: After each batch of samples, flush the column with a strong solvent (e.g., 100% acetonitrile or a solvent stronger than the mobile phase) at a high flow rate to remove strongly retained compounds.[2]
-
Isolate the Column: To determine if the column is the source of carryover, replace it with a zero-dead-volume union and inject a blank after a high-concentration standard. If the carryover peak disappears, the column is the likely source.
-
Guard Column: If a guard column is used, replace it, as it can be a significant source of carryover.
-
Column Chemistry: Consider if the column chemistry is appropriate for the analysis of basic compounds like MDMA. Some stationary phases are more prone to strong interactions with basic analytes.
Preventive Maintenance Schedule
To minimize the occurrence of sample carryover, a regular maintenance schedule is recommended.
| Frequency | Task |
| Daily | Flush the system with a strong solvent after each analytical run.[2] |
| Weekly | Clean the autosampler and inspect for any visible residue buildup. |
| Monthly | Perform a deep cleaning of the injection valve and tubing. |
| Every 6 Months | Replace routine wear parts such as injector rotor seals, frits, and filters.[2] |
By following these troubleshooting guides and preventive measures, you can effectively manage and minimize sample carryover in your this compound chromatography experiments, leading to more accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. mastelf.com [mastelf.com]
- 3. capa.org.tw [capa.org.tw]
- 4. Alliance Carryover Performance Part 2: Carryover Improvement Achieved Through Needle Wash Optimization for the 2018 Alliance HPLC System | Waters [waters.com]
- 5. Minimizing Carry-over for High Throughput Analysis | Technology Networks [technologynetworks.com]
Optimizing Mass Spectrometry for MDMA Metabolites: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of 3,4-Methylenedioxymandelic acid and other key metabolites of 3,4-Methylenedioxymethamphetamine (MDMA). The following sections offer detailed troubleshooting advice, experimental protocols, and optimized instrument parameters to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues users may encounter during the mass spectrometric analysis of MDMA metabolites.
Q1: I am not detecting a signal for this compound. What are the likely causes?
A1: Several factors could lead to a lack of signal for this compound:
-
Incorrect Ionization Mode: As a carboxylic acid, this analyte is best detected in negative ion electrospray ionization (ESI-) mode. Ensure your mass spectrometer is set to detect negative ions. In this mode, the molecule readily loses a proton to form the [M-H]⁻ ion.
-
Suboptimal Mobile Phase pH: The pH of your mobile phase significantly impacts ionization efficiency. For negative mode ESI, the pH should ideally be above the pKa of the analyte to ensure it is in its deprotonated, anionic form. However, this must be balanced with chromatographic retention requirements.[1] Using a mobile phase with a volatile buffer like ammonium acetate or a weak acid like acetic acid at low concentrations can sometimes enhance the negative ion signal.[2]
-
Analyte Concentration: The concentration of your sample may be below the instrument's limit of detection (LOD).[3] Consider concentrating your sample or adjusting dilution factors.
-
Metabolite Abundance: this compound is a minor metabolite of MDMA. The primary metabolic pathways involve demethylenation and N-dealkylation to form metabolites like 4-hydroxy-3-methoxymethamphetamine (HMMA) and 4-hydroxy-3-methoxyamphetamine (HMA).[4][5][6] Your sample may not contain a sufficiently high concentration of the mandelic acid derivative for detection.
Q2: My peak shape for acidic metabolites is poor (e.g., tailing or broadening). How can I improve it?
A2: Poor peak shape is a common issue in liquid chromatography. Consider the following troubleshooting steps:
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase conditions. Injecting into a much stronger solvent can cause peak distortion.
-
Column Choice: A standard C18 column is often suitable. For acidic compounds, using a column with advanced end-capping can minimize secondary interactions with residual silanols, which are a common cause of peak tailing.
-
pH Effects: The ionization state of the analyte on the column affects its interaction with the stationary phase. Adjusting the mobile phase pH can improve peak shape. While a higher pH is better for negative ionization, it can be detrimental to retention on a reversed-phase column. Experiment with small adjustments to find a balance.
-
System Contamination: Buildup of contaminants on the column or in the system can lead to poor peak shape.[7] Flush your column and system thoroughly. If the problem persists, consider using a guard column or replacing the analytical column.
Q3: I'm observing significant ion suppression and matrix effects in my urine or plasma samples. What are the best practices to mitigate this?
A3: Matrix effects are a major challenge in bioanalysis, where co-eluting endogenous components interfere with the ionization of the target analyte.[8]
-
Effective Sample Preparation: The most critical step is a robust sample clean-up procedure. For urine samples containing conjugated metabolites, an initial hydrolysis step (enzymatic or acid) is necessary to free the analytes.[9][10] This is typically followed by Solid-Phase Extraction (SPE) which is highly effective at removing salts, phospholipids, and other interferences.[1][10][11]
-
Chromatographic Separation: Optimize your LC method to ensure the analyte of interest elutes in a region free from major matrix components. A longer gradient or a different stationary phase may be required.
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[8] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.
-
Sample Dilution: If other methods are insufficient, diluting the sample can reduce the concentration of interfering matrix components, though this may compromise detection limits.[12]
Q4: What are the expected fragment ions for this compound in MS/MS?
-
Loss of CO₂ (44 Da) from the carboxylate group.
-
Cleavage of the bond between the alpha-carbon and the carboxyl group, resulting in a fragment corresponding to the loss of the carboxyl group.
-
Fragmentation of the methylenedioxy-phenyl ring structure.
It is crucial to perform compound tuning via direct infusion of a standard to determine the optimal collision energy and confirm the specific product ions for your instrument.
Experimental Protocols
Protocol 1: Sample Preparation from Human Urine
This protocol describes a general procedure for the extraction of MDMA and its metabolites from urine, including an enzymatic hydrolysis step to cleave glucuronide and sulfate conjugates.
-
Sample Pre-treatment: To 1 mL of urine in a glass tube, add 50 µL of an appropriate internal standard solution (e.g., MDMA-d5, MDA-d5).
-
Enzymatic Hydrolysis:
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase from Helix pomatia.
-
Vortex the mixture and incubate in a water bath at 60°C for at least 2 hours (or overnight at 37°C).
-
Allow the sample to cool to room temperature.
-
-
pH Adjustment: Adjust the sample pH to approximately 6.0 using a phosphate buffer.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., ISOLUTE HCX) by washing sequentially with 2 mL of methanol and 2 mL of deionized water.[11]
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of 0.1 M acetic acid, and 2 mL of methanol to remove interferences.[10]
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation: Optimized LC-MS/MS Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of acidic MDMA metabolites like this compound. These parameters should be optimized for your specific instrument and application.
| Parameter | Setting | Rationale & Notes |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or 5 mM Ammonium Acetate in Water | Weak acids/buffers aid in peak shape and ionization.[13] Ammonium acetate is often preferred for negative mode. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 8-10 minutes | A typical gradient to elute a range of metabolites. Adjust as needed for optimal separation from matrix interferences. |
| Flow Rate | 0.2 - 0.4 mL/min | Standard flow rates for analytical LC-MS. |
| Column Temperature | 30 - 40 °C | Helps ensure reproducible retention times. |
| Injection Volume | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
| Mass Spectrometry (ESI-) | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Essential for detecting deprotonated acidic analytes like mandelic acids.[14] |
| Capillary Voltage | -2.5 to -4.0 kV | Optimize by infusing a standard. Lower voltages can sometimes reduce in-source fragmentation. |
| Nebulizer Gas (N₂) | 20 - 50 psi | Aids in droplet formation; optimize for stable spray. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates desolvation of droplets. |
| Drying Gas Temperature | 250 - 350 °C | Higher temperatures improve desolvation but can cause thermal degradation of labile compounds. |
| MRM Transition | e.g., 195.0 -> 151.0 (Quantifier) | Precursor ion is [M-H]⁻. Product ions must be determined empirically by fragmenting a standard. |
| Collision Energy (CE) | Variable (e.g., -10 to -30 eV) | Optimize for each MRM transition to achieve maximum product ion intensity. |
Visualizations
MDMA Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of MDMA. Note that the formation of this compound is a secondary pathway resulting from further metabolism of deaminated intermediates.
General LC-MS/MS Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during LC-MS/MS analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. jcami.eu [jcami.eu]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Urinary MDMA, MDA, HMMA, and HMA Excretion Following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. biotage.com [biotage.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for 3,4-Methylenedioxymandelic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 3,4-Methylenedioxymandelic acid (MDMA), a metabolite of 3,4-methylenedioxyamphetamine (MDA) and related compounds, is crucial for pharmacokinetic, toxicological, and various research studies. The validation of an analytical method ensures that the chosen procedure is accurate, precise, and reproducible for its intended purpose. This guide provides an objective comparison of common analytical techniques used for the quantification of mandelic acid derivatives, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most frequently employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile/derivatized compounds based on boiling point and polarity, with mass-based detection. | Separation based on polarity, with highly selective and sensitive mass-based detection. |
| Sample Derivatization | Generally not required.[1] | Often required to improve volatility and thermal stability.[2][3] | Typically not required, but can enhance ionization. |
| Linearity (R²)¹ | > 0.999[4] | Typically > 0.99 | Typically > 0.99[5] |
| Limit of Detection (LOD)¹ | ~0.1-1 µg/mL[4] | ~ng/mL range | ~pg/mL to ng/mL range[5] |
| Limit of Quantification (LOQ)¹ | ~0.5-5 µg/mL[4] | ~ng/mL range | ~pg/mL to ng/mL range[5] |
| Precision (%RSD)¹ | < 5%[6] | < 15% | < 15%[7] |
| Accuracy (%Recovery)¹ | 90-110%[4] | 85-115% | 85-115%[7] |
| Selectivity | Moderate, potential for interference from co-eluting compounds. | High, mass spectrum provides structural information.[3] | Very high, based on precursor and product ion transitions.[8] |
| Throughput | High | Moderate | High |
¹ These are typical performance characteristics and may vary depending on the specific instrument, method, and sample matrix. Data for linearity, LOD, LOQ, precision, and accuracy are based on validated methods for similar compounds as direct comparative data for this compound across all three techniques was not available in the provided search results.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques. These protocols are generalized and should be optimized for specific laboratory conditions and sample types.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in simpler matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.2) and a polar organic solvent like acetonitrile or methanol.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm.[6]
-
Sample Preparation: Samples are typically diluted in the mobile phase and filtered before injection.
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations (e.g., 1-100 µg/mL).[6]
-
Precision: Assessed by repeatedly analyzing samples at different concentrations on the same day (intra-day) and on different days (inter-day).[6]
-
Accuracy: Determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.
-
Specificity: Evaluated by analyzing blank samples and samples containing potential interfering substances.[6]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is a powerful tool for the identification and quantification of this compound, often requiring derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The carboxyl and hydroxyl groups of mandelic acid derivatives are often derivatized (e.g., acylation) to increase volatility and improve chromatographic peak shape.[3]
-
Column: A non-polar capillary column (e.g., dimethylpolysiloxane stationary phase) is typically used.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometry: Operated in electron impact (EI) ionization mode with full scan or selected ion monitoring (SIM) for quantification.
-
Sample Preparation: Involves extraction of the analyte from the matrix followed by derivatization.
-
Validation Parameters: Similar to HPLC, with an emphasis on the reproducibility of the derivatization step.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[8][9]
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column and Mobile Phase: Similar to HPLC, with the use of volatile buffers (e.g., ammonium acetate) to ensure compatibility with the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion for highly selective detection.
-
Sample Preparation: Can range from simple "dilute-and-shoot" to more complex solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.
-
Validation Parameters: In addition to the standard validation parameters, matrix effects should be thoroughly investigated to ensure that co-eluting components from the sample matrix do not suppress or enhance the ionization of the analyte.[10]
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method.
Caption: A flowchart illustrating the key stages of analytical method validation.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the analytical techniques based on their typical application and performance characteristics.
Caption: Relationship between chromatographic techniques for analytical quantification.
References
- 1. helixchrom.com [helixchrom.com]
- 2. mdpi.com [mdpi.com]
- 3. GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Validation of an HPLC method for quantitation of MDMA in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. A systematic approach for developing a robust LC-MS/MS method for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 3,4-Methylenedioxymethamphetamine (MDMA) and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the performance characteristics of common analytical methods used for the quantification of MDMA and its metabolites in biological matrices. This data is aggregated from studies involving controlled administration of MDMA.
| Analytical Method | Analyte(s) | Matrix | Peak Concentration (Cmax) (ng/mL) | Time to Peak (Tmax) (h) | Detection Window |
| Gas Chromatography-Mass Spectrometry (GC-MS) | MDMA | Urine | 21,470 | 13.9 | Up to 4 days[1] |
| MDA | Urine | 2,229 | 23.0 | Up to 4 days[1] | |
| HMMA | Urine | 20,793 | 9.2 | Over 33 hours longer than MDMA[2] | |
| HMA | Urine | 876 | 23.3 | N/A | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | MDMA | Oral Fluid | Up to 12,000 | N/A | 1-2 days[3] |
| MDA | Oral Fluid | <403 | N/A | 1-2 days[3] |
Note: The Cmax and Tmax values are median values observed after a 1.6 mg/kg oral dose of MDMA[2]. The detection windows can vary based on dosage, individual metabolism, and the sensitivity of the analytical method.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques cited in this guide.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for MDMA and Metabolites in Urine
This protocol is a generalized procedure based on common practices for the analysis of amphetamine-type substances in urine.
-
Sample Preparation and Hydrolysis:
-
To 1 mL of urine, add an internal standard.
-
For the analysis of glucuronidated/sulfated metabolites like HMMA and HMA, enzymatic hydrolysis is required. Add β-glucuronidase/arylsulfatase to the urine sample.
-
Incubate the mixture at an appropriate temperature (e.g., 37°C) for a specified time (e.g., overnight) to ensure complete hydrolysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interferences. This typically includes a water wash, an acidic wash, and a methanol wash.
-
Elute the analytes with a basic solvent mixture, such as dichloromethane/isopropanol/ammonium hydroxide.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to improve the chromatographic properties of the analytes.
-
Heat the mixture to facilitate the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions for each analyte and internal standard.
-
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MDMA and MDA in Oral Fluid
This protocol outlines a general procedure for the analysis of MDMA and its primary metabolite MDA in oral fluid.
-
Sample Collection:
-
Collect oral fluid using a specialized collection device or by expectoration.
-
Stabilize the sample with a buffer solution if required by the collection device manufacturer.
-
-
Sample Preparation:
-
To a measured volume of the oral fluid sample, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected, or further concentrated by evaporation and reconstitution in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample into the LC-MS/MS system.
-
Liquid Chromatograph Conditions:
-
Column: A reversed-phase C18 or similar column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol with formic acid).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
-
-
Tandem Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and sensitivity.
-
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the laboratory analysis of MDMA and its metabolites in a clinical or forensic setting.
Caption: A generalized workflow for the laboratory analysis of MDMA and its metabolites.
References
- 1. A Guide to MDMA Drug Testing | DNA Legal [dnalegal.com]
- 2. Urinary MDMA, MDA, HMMA, and HMA Excretion Following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDMA and Metabolite Disposition in Expectorated Oral Fluid Following Controlled Oral MDMA Administration - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of MDMA and its metabolites in urine
An Objective Comparison of 3,4-methylenedioxymethamphetamine (MDMA) and its Metabolites in Urine for Researchers and Drug Development Professionals.
This guide provides a comprehensive comparative analysis of MDMA (commonly known as ecstasy) and its primary metabolites found in urine. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the metabolic pathways, urinary excretion kinetics, and analytical methodologies supported by experimental data.
Metabolic Pathways of MDMA
MDMA undergoes extensive metabolism in the human body through two main pathways. The major pathway involves the demethylenation of MDMA by the enzyme CYP2D6 to form 3,4-dihydroxymethamphetamine (DHMA). DHMA is then O-methylated by catechol-O-methyltransferase (COMT) to produce 4-hydroxy-3-methoxymethamphetamine (HMMA). A minor pathway involves the N-demethylation of MDMA to 3,4-methylenedioxyamphetamine (MDA).[1] Both HMMA and another metabolite, 4-hydroxy-3-methoxyamphetamine (HMA), are significantly excreted in urine as glucuronide and sulfate conjugates.[1][2] Over 90% of total DHMA and HMMA are excreted as these conjugated forms.[3] Human MDMA urinary metabolites are predominantly sulfates and glucuronides, with sulfates typically found in higher concentrations.[3]
Comparative Pharmacokinetics in Urine
The urinary excretion profile of MDMA and its metabolites provides crucial information for toxicological analysis. Following controlled oral administration, HMMA is the most abundant metabolite found in urine, followed by the parent drug, MDMA.[1] Notably, HMMA also has the longest detection window, making it a reliable biomarker for MDMA exposure.[1][2][4]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the median pharmacokinetic parameters of MDMA and its metabolites in urine after controlled oral administration of low (1.0 mg/kg) and high (1.6 mg/kg) doses.
Table 1: Median Pharmacokinetic Parameters of MDMA and Metabolites in Urine
| Analyte | Dose | Cmax (ng/mL) | Tmax (hours) | Last Detection (hours) |
|---|---|---|---|---|
| MDMA | 1.0 mg/kg | 12,945 | 12.8 | 97.2 |
| 1.6 mg/kg | 21,470 | 13.9 | 131.1 | |
| MDA | 1.0 mg/kg | 1,443 | 13.5 | 60.4 |
| 1.6 mg/kg | 2,229 | 23.0 | 97.2 | |
| HMMA | 1.0 mg/kg | 14,357 | 9.7 | 131.1 |
| 1.6 mg/kg | 20,793 | 9.2 | 157.8 | |
| HMA | 1.0 mg/kg | 694 | 19.8 | 97.2 |
| 1.6 mg/kg | 876 | 23.3 | 131.1 |
Data sourced from Abraham et al. (2009).[1]
Data Presentation: Urinary Excretion Profile
The total urinary recovery of MDMA and its metabolites over five days ranges from 24% to 52% of the administered dose.[5] The majority of the dose is excreted as HMMA.[1]
Table 2: Percentage of Oral MDMA Dose Excreted in Urine Over Time
| Analyte | % of Dose (Low Dose - 1.0 mg/kg) | % of Dose (High Dose - 1.6 mg/kg) |
|---|---|---|
| HMMA | ~20% | ~18% |
| MDMA | ~15% | ~17% |
| MDA | ~1.5% | ~1.5% |
| HMA | ~1% | ~1% |
Data represents total excretion and is sourced from Abraham et al. (2009).[1]
After a 1.0 mg/kg dose, the primary excreted compound is HMMA sulfate (13%), followed by DHMA 3-sulfate (9%), and unchanged MDMA (8%).[5] A higher percentage of the dose is excreted as unchanged MDMA after a high dose compared to a low dose.[1][5]
Experimental Protocols for Urinary Analysis
Accurate quantification of MDMA and its metabolites, particularly the conjugated forms, requires specific sample preparation and analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standard methods.[6][7]
A. Sample Preparation: Hydrolysis
Because most metabolites are excreted as glucuronide and sulfate conjugates, a hydrolysis step is essential to cleave these conjugates and measure the total (free + conjugated) metabolite concentration.[1][2][8]
-
Protocol: Acid Hydrolysis
-
To 1 mL of a urine specimen, add internal standards (e.g., MDMA-d5, MDA-d5).[9]
-
Add 100 µL of concentrated hydrochloric acid.[1]
-
Heat the sample at 120°C for 40 minutes.[1]
-
Cool the sample and buffer to pH 6 before extraction.[1]
-
Note: While effective, acid hydrolysis can sometimes cause degradation of certain analytes.[8]
-
-
Protocol: Enzymatic Hydrolysis
-
To 1 mL of a urine sample, add a buffer solution (e.g., potassium phosphate buffer, pH 6.8).[9]
-
Add β-glucuronidase enzyme (e.g., from H. pomatia, 10,000 units/mL).[9]
-
Incubate the mixture at 37°C for 16 hours in a shaking water bath.[9]
-
Note: Enzymatic hydrolysis is milder but can be more time-consuming than acid hydrolysis.[8]
-
B. Extraction
Solid-Phase Extraction (SPE) is commonly used to clean up the sample and concentrate the analytes.[1][10]
-
Protocol: Solid-Phase Extraction (SPE)
-
Apply the buffered hydrolysate to a preconditioned SPE column (e.g., mixed-mode cation exchange).[1]
-
Wash the column with deionized water, a weak acid (e.g., acetic acid), and an organic solvent (e.g., methanol) to remove interferences.[9]
-
Elute the analytes with a mixture of a volatile organic solvent and a base (e.g., ethyl acetate with 2% ammonium hydroxide).[10]
-
Evaporate the eluent to dryness under nitrogen.
-
C. Analytical Techniques: GC-MS vs. LC-MS/MS
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS has long been the gold standard for confirmatory drug testing.[7] It separates volatile compounds in a gas stream, which are then ionized and detected by a mass spectrometer.
-
Derivatization: MDMA and its metabolites are not sufficiently volatile for GC analysis and require a derivatization step to increase their volatility.[7] This is typically done by reacting the dried extract with a reagent like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).
-
Advantages: Provides high-resolution separation and generates characteristic mass spectra that can be compared against established libraries for confident identification.[7]
-
Disadvantages: Requires an additional, often time-consuming, derivatization step which can introduce variability.[7]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS separates compounds in a liquid phase before they are ionized and analyzed by a tandem mass spectrometer. It is ideal for polar and non-volatile molecules.[7]
-
Derivatization: A key advantage is that derivatization is generally not required, simplifying sample preparation.[7]
-
Advantages: Offers high sensitivity and specificity, often with simpler sample preparation and faster analysis times compared to GC-MS.[7][11] It can directly measure both free and conjugated metabolites if the hydrolysis step is omitted.[3]
-
Disadvantages: Can be susceptible to matrix effects (ion suppression or enhancement) from components in the urine, which may affect quantification if not properly addressed.[11]
-
Conclusion
The analysis of MDMA and its metabolites in urine is a critical tool in clinical and forensic toxicology. A comparative understanding of the different analytes reveals that HMMA is the most important metabolic target due to its high concentration and the longest window of detection.[1][4] The choice of analytical methodology depends on the specific requirements of the laboratory; while GC-MS is a robust and reliable technique, LC-MS/MS offers higher throughput and sensitivity without the need for derivatization. For comprehensive toxicological screening, methods must include a hydrolysis step to account for the extensive conjugation of MDMA metabolites.
References
- 1. Urinary MDMA, MDA, HMMA, and HMA Excretion Following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary MDMA, MDA, HMMA, and HMA excretion following controlled MDMA administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Urinary Excretion Kinetics of 3,4-Methylenedioxymethamphetamine (MDMA, Ecstasy) and Its Phase I and Phase II Metabolites in Humans following Controlled MDMA Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Urinary MDMA (Ecstasy) and Metabolites Excretion Kinetics following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromsystems.com [chromsystems.com]
- 8. myadlm.org [myadlm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of MDMA and its Metabolites as Biomarkers for Drug Monitoring
A comprehensive guide for researchers and drug development professionals on the selection and analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its primary metabolites—3,4-methylenedioxyamphetamine (MDA), 4-hydroxy-3-methoxymethamphetamine (HMMA), and 4-hydroxy-3-methoxyamphetamine (HMA)—as biomarkers of exposure. This document provides a comparative overview of their utility in various biological matrices, detailed experimental protocols for their quantification, and a summary of key metabolic pathways.
Introduction
3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a synthetic amphetamine derivative with psychostimulant effects.[1] Accurate monitoring of MDMA use is critical in clinical, forensic, and research settings. While the parent drug is a primary target for detection, its metabolites can offer a longer detection window and provide insights into the timing and extent of use. This guide compares the performance of MDMA and its major metabolites—MDA, HMMA, and HMA—as biomarkers in biological samples.
It is important to clarify a common point of confusion. While a minor metabolic pathway of MDMA involves N-dealkylation, deamination, and oxidation to corresponding benzoic acid derivatives, 3,4-Methylenedioxymandelic acid is not considered a primary or commonly targeted biomarker for monitoring MDMA consumption.[2] Research has predominantly focused on the more abundant and analytically accessible metabolites. Similarly, while MDMA administration affects dopamine levels and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), DOPAC is not a direct metabolite of MDMA and therefore lacks specificity as a biomarker for its use.[3][4]
Comparison of MDMA and its Major Metabolites as Biomarkers
The choice of biomarker for detecting MDMA exposure depends on the biological matrix and the desired detection window. The parent drug, MDMA, and its primary metabolites, MDA, HMMA, and HMA, each present distinct advantages and limitations.
| Biomarker | Biological Matrix | Typical Detection Window | Key Characteristics |
| MDMA | Urine, Blood, Hair, Saliva | Urine: up to 3 days; Blood/Saliva: 1-2 days; Hair: up to 90 days[5] | Parent drug, indicates recent use. |
| MDA | Urine, Blood, Hair | Similar to MDMA | Active metabolite, also a drug of abuse itself. The ratio of MDA to MDMA can sometimes help distinguish between ingestion of MDMA alone versus co-ingestion of both substances. |
| HMMA | Urine, Blood | Can be detected for a longer duration than MDMA in urine.[6] | Major metabolite, often present in higher concentrations than MDMA in urine, particularly as conjugates.[7] |
| HMA | Urine, Blood | Similar to other metabolites, but often in lower concentrations.[8][9] | Metabolite resulting from both major metabolic pathways. |
Quantitative Data from Experimental Studies
The following tables summarize quantitative data on the concentrations of MDMA and its metabolites in various biological matrices following controlled administration.
Table 1: Peak Concentrations of MDMA and Metabolites in Urine and Plasma
| Analyte | Matrix | Dose | Peak Concentration (ng/mL) | Time to Peak Concentration (hours) | Reference |
| MDMA | Plasma | 100 mg | 25-400 | - | [8] |
| MDA | Plasma | 100 mg | 2.5-40 | - | [8] |
| HMMA | Plasma | 100 mg | 25-400 | - | [8] |
| HMA | Plasma | 100 mg | 2.5-40 | - | [8] |
| MDMA | Urine | 100 mg | 250-2000 | - | [8] |
| MDA | Urine | 100 mg | 100-1000 | - | [8] |
| HMMA | Urine | 100 mg | 250-2000 | - | [8] |
| HMA | Urine | 100 mg | 100-1000 | - | [8] |
Table 2: Linearity Ranges for Quantification of MDMA and Metabolites
| Analyte | Matrix | Linearity Range (ng/mL) | Analytical Method | Reference |
| MDMA | Plasma | 25-400 | GC-MS | [8][9] |
| MDA | Plasma | 2.5-40 | GC-MS | [8][9] |
| HMMA | Plasma | 25-400 | GC-MS | [8][9] |
| HMA | Plasma | 2.5-40 | GC-MS | [8][9] |
| MDMA | Urine | 250-2000 | GC-MS | [8][9] |
| MDA | Urine | 100-1000 | GC-MS | [8][9] |
| HMMA | Urine | 250-2000 | GC-MS | [8][9] |
| HMA | Urine | 100-1000 | GC-MS | [8][9] |
Experimental Protocols
Accurate quantification of MDMA and its metabolites is essential for reliable biomarker analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine Samples
This protocol describes a typical GC-MS method for the simultaneous quantification of MDMA, MDA, HMMA, and HMA in urine.
1. Sample Preparation:
-
Hydrolysis: To measure total metabolite concentrations (free and conjugated), urine samples (1 mL) are subjected to acid hydrolysis. This is typically achieved by adding a strong acid (e.g., hydrochloric acid) and heating at a high temperature (e.g., 120°C) for a specified time (e.g., 40 minutes).[10]
-
pH Adjustment: The pH of the hydrolyzed sample is adjusted to approximately 6.[10]
-
Solid-Phase Extraction (SPE): The sample is then passed through an SPE column (e.g., Bond Elut Certify) to isolate the analytes of interest.[8][11]
-
Elution: The analytes are eluted from the SPE column using an appropriate solvent mixture, such as ethyl acetate with 2% ammonium hydroxide.[8][11]
2. Derivatization:
-
The eluted analytes are dried and then derivatized to increase their volatility and improve their chromatographic properties. A common derivatizing agent is trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).[8]
3. GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the GC-MS system.
-
Chromatographic Separation: The analytes are separated on a capillary column (e.g., HP-35).[10]
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions for each analyte and their internal standards.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Blood Plasma Samples
This protocol outlines a general LC-MS/MS method for the analysis of MDMA and its metabolites in blood plasma.
1. Sample Preparation:
-
Protein Precipitation: A simple and rapid protein precipitation step is often used to remove proteins from the plasma sample. This can be done by adding a solvent like acetonitrile.[12]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the analytes is collected for analysis.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reversed-phase column, such as a Kinetex Biphenyl column, is commonly employed to separate MDMA and its metabolites.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in methanol or acetonitrile) is typically used.
3. Mass Spectrometric Detection:
-
Ionization: The analytes are ionized using an electrospray ionization (ESI) source.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after fragmentation, providing high selectivity and sensitivity.
Metabolic Pathways and Experimental Workflow
The metabolism of MDMA is complex and involves several enzymatic pathways. The major routes of metabolism are O-demethylenation and N-dealkylation.
Caption: Major metabolic pathways of MDMA.
The following diagram illustrates a typical experimental workflow for the analysis of MDMA and its metabolites in biological samples.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the role of dopamine in the degeneration of 5-HT nerve endings in the brain of Dark Agouti rats following 3,4-methylenedioxymethamphetamine (MDMA or ‘ecstasy') administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and long-term effects of MDMA on cerebral dopamine biochemistry and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idjpcr.usu.ac.id [idjpcr.usu.ac.id]
- 9. Urinary MDMA, MDA, HMMA, and HMA Excretion Following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcami.eu [jcami.eu]
- 11. Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of methylenedioxy-methamphetamine (MDMA) and its phase I and II metabolites in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.com [phenomenex.com]
proficiency testing for forensic analysis of 3,4-Methylenedioxymandelic acid
An Essential Guide to Proficiency in the Forensic Analysis of 3,4-Methylenedioxymethamphetamine (MDMA)
For researchers, scientists, and professionals engaged in drug development and forensic analysis, ensuring the accuracy and reliability of analytical methods for controlled substances is paramount. This guide provides a comparative overview of various analytical techniques used in the forensic analysis of 3,4-Methylenedioxymethamphetamine (MDMA), a prevalent synthetic drug. The following sections detail experimental protocols and present quantitative performance data to aid in the selection and implementation of appropriate testing methodologies.
Comparison of Analytical Methods for MDMA Analysis
The selection of an analytical technique for MDMA analysis is often dependent on the specific requirements of the investigation, including the sample matrix, required sensitivity, and whether the testing is for screening or confirmation. The following tables summarize the performance of common analytical methods based on published research.
Table 1: Performance Comparison of Chromatographic Methods for MDMA Analysis in Urine [1]
| Analytical Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Application |
| HPLC-based method | 50 | 50 | Enantiomeric determination |
| Published Method (Gonçalves et al.) | Lower than 50 (exact value not specified) | Not specified | Enantiomeric determination |
Note: The Substance Abuse and Mental Health Services Administration (SAMHSA) has set the cutoff level for the initial test of MDMA at 500 ng/mL and for the confirmatory test at 250 ng/mL in urine.[1]
Table 2: On-Site Detection Methods for MDMA in Clandestine Laboratories [2]
| Analytical Technique | Ability to Detect MDMA | Ability to Detect Precursors/Intermediates | Operator Skill Level |
| Immunoassay Drug Tests (IDTs) | Yes | No | Low |
| Ion Mobility Spectrometry (IMS) | Yes | Yes (Intermediates) | Medium (Training required) |
| Ambient Pressure Laser Desorption-Mass Spectrometry (APLD-MS) | Yes | Yes (Precursors and Intermediates) | High (Highly skilled operator) |
Table 3: Screening Cutoffs for MDMA in Hair Analysis [3]
| Analytical Method | Optimized Screening Cutoff (ng/mg) | Application |
| Immunoassay (IA) | 0.51 | Screening |
| Mass Spectrometry (MS) | Not applicable (used for confirmation) | Confirmation |
Note: Positive immunoassay results require confirmation by a mass spectrometry-based technique to be considered forensically valid.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols employed in the forensic analysis of MDMA.
Sample Preparation for MDMA Analysis in Urine[1]
A simple "dilute-and-shoot" method can be employed for the enantiomeric determination of MDMA in urine. This method avoids elaborate sample preparation steps like solid-phase extraction and the use of expensive chiral derivatizing reagents. The urine sample is diluted with the mobile phase and directly injected into the high-performance liquid chromatography (HPLC) system.
On-Site Analysis at Clandestine Drug Laboratories[2]
For on-site analysis, samples are typically collected using swabs from various surfaces within the suspected laboratory. These swabs are then analyzed directly by portable instruments. The choice of technique depends on the desired level of information, from a simple positive/negative result with immunoassay tests to more detailed analysis of precursors and intermediates with ion mobility spectrometry or ambient pressure laser desorption-mass spectrometry.
Hair Analysis for MDMA[3]
Hair samples are first decontaminated to remove external drug residues. The hair is then pulverized and incubated in a buffer to extract the drugs. The extract is then subjected to an initial screening using an immunoassay. Positive samples are then submitted for confirmatory analysis using a more specific technique like mass spectrometry.
Forensic Analysis Workflow for MDMA
The following diagram illustrates a typical workflow for the forensic analysis of a suspected MDMA sample, from initial receipt to final reporting.
References
Navigating the Landscape of 3,4-Methylenedioxymandelic Acid Reference Materials: A Comparative Guide
Comparison of Commercially Available 3,4-Methylenedioxymandelic Acid
The following table summarizes the specifications of this compound available from various chemical suppliers. It is important to note that these are typically supplied as research-grade chemicals and not as fully certified reference materials with metrological traceability.
| Supplier | Product Number | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Santa Cruz Biotechnology | sc-280133 | ≥98% | 27738-46-1 | C₉H₈O₅ | 196.16 |
| Oakwood Chemical | 342225 | 99% | 27738-46-1 | C₉H₈O₅ | 196.16 |
| EAST CHEMSOURCES LIMITED | ECS27738461 | 99% | 27738-46-1 | C₉H₈O₅ | 196.16 |
Experimental Protocols for Certification
The certification of a reference material for this compound requires a comprehensive characterization of its identity, purity, and stability. The following are detailed methodologies for key experiments that form the basis of a robust certification process.
Identity Confirmation
The unequivocal identification of this compound is the first step in the certification process. This is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons, confirming the core structure and the presence of key functional groups.
-
¹³C NMR: Determines the number and types of carbon atoms in the molecule, providing further structural confirmation.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (C=O), and methylenedioxy (O-CH₂-O) groups.
Purity Determination
Purity assessment is a critical component of certification and is often performed using a mass balance approach, which combines results from multiple analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for quantifying the main component and detecting organic impurities.
-
Method: A reversed-phase HPLC method using a C18 column is typically employed. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. Detection is performed at a wavelength where the analyte exhibits maximum absorbance.
-
Quantification: The purity is calculated as the ratio of the main peak area to the total peak area of all components in the chromatogram.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) of a Derivatized Sample: For the analysis of volatile impurities, the carboxylic acid and hydroxyl groups of this compound can be derivatized (e.g., silylation) to increase their volatility.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature to determine the content of volatile impurities and residual solvents.
-
Karl Fischer Titration: Specifically quantifies the water content in the material.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to determine the content of inorganic impurities (elemental analysis).
The final certified purity value is calculated by subtracting the mass fractions of all identified impurities (organic, volatile, water, and inorganic) from 100%.
Stability Assessment
To establish a shelf-life and recommended storage conditions, the stability of the reference material must be evaluated under various environmental conditions.
-
Short-Term Stability: Samples are stored at elevated temperatures (e.g., 40 °C and 60 °C) for a defined period (e.g., 1-4 weeks) and analyzed at regular intervals by HPLC to assess for any degradation.
-
Long-Term Stability: Samples are stored under the recommended storage conditions (e.g., -20 °C or 4 °C) and analyzed periodically over an extended period (e.g., 12-24 months) to monitor for any changes in purity.
Visualization of Certification Workflow
The following diagrams illustrate the logical workflow for the certification of a chemical reference material and the signaling pathway for its characterization.
A Comparative Guide to MDMA Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
The metabolism of 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, exhibits significant variation across different species. These differences are critical for the extrapolation of preclinical safety and efficacy data to humans. This guide provides a detailed comparison of MDMA metabolism in humans, monkeys (squirrel monkeys and baboons), and rodents (rats), supported by experimental data and methodologies. Understanding these metabolic distinctions is paramount for neurotoxicity studies and the clinical development of MDMA for therapeutic purposes.
Key Metabolic Pathways
MDMA is primarily metabolized in the liver through two main pathways:
-
O-demethylenation: This is the major pathway in primates, including humans. It involves the conversion of the methylenedioxy group to a catechol intermediate, 3,4-dihydroxymethamphetamine (HHMA). This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 in humans and the analogous CYP2D1 in rats.[1][2][3] HHMA is then methylated by catechol-O-methyltransferase (COMT) to form 4-hydroxy-3-methoxymethamphetamine (HMMA).[3][4]
-
N-demethylation: This pathway is more predominant in rodents than in primates.[5][6] It involves the removal of the methyl group from the nitrogen atom to form 3,4-methylenedioxyamphetamine (MDA), which is also a pharmacologically active compound.[6][7]
Following these initial steps, the metabolites undergo further conjugation with glucuronic acid or sulfate for excretion.[4][8]
Species-Specific Metabolic Profiles
Humans: In humans, the O-demethylenation pathway is dominant.[5][9] The primary enzyme responsible for this is CYP2D6, which is highly polymorphic, leading to variations in metabolism among individuals.[3][7][10] MDMA itself acts as a potent inhibitor of CYP2D6, which can lead to non-linear pharmacokinetics, especially at higher or repeated doses.[6][10] Following the formation of HHMA and its subsequent methylation to HMMA, these metabolites are primarily conjugated with sulfate before excretion.[11][12] The N-demethylation to MDA is a minor pathway in humans, accounting for less than 5-10% of MDMA metabolism.[6][13]
Monkeys:
-
Squirrel Monkeys: The metabolism of MDMA in squirrel monkeys closely resembles that in humans, making them a useful preclinical model.[13][14] The O-demethylenation pathway is also predominant.[13] However, the formation of HMMA is greater in squirrel monkeys than in humans.[13][14] The elimination half-life of MDMA is considerably shorter in squirrel monkeys (2-3 hours) compared to humans (6-9 hours).[13][14]
-
Baboons: In contrast to squirrel monkeys, baboons exhibit marked differences in MDMA metabolism compared to humans.[5] They show extensive first-pass metabolism, and the N-demethylation pathway to MDA is more efficient, with approximately 20-60% of MDMA being converted to MDA, compared to only 3-5% in humans.[5]
Rodents (Rats): In rats, the N-demethylation pathway to form MDA is significantly more pronounced than in humans, with some studies reporting it as a major route of metabolism.[5][6] The O-demethylenation pathway, mediated by CYP2D1 (the rat analogue of human CYP2D6), is also present.[1][2] A key difference lies in the conjugation of metabolites; in rats, HMMA is almost exclusively excreted as a glucuronide conjugate, whereas sulfation is the predominant pathway in humans.[8][11] The elimination half-life of MDMA in rats is much shorter (around 1 hour) than in humans.[13]
Quantitative Data Comparison
The following tables summarize the key pharmacokinetic parameters of MDMA and its metabolites across different species.
Table 1: Pharmacokinetic Parameters of MDMA
| Parameter | Human | Squirrel Monkey | Rat |
| Dose | 1.6 mg/kg (oral) | 2.8 mg/kg (oral) | 2.0 mg/kg (oral) |
| Cmax (ng/mL) | ~180 | ~200 | ~100 |
| Tmax (h) | 2.0 | 1.0-2.0 | < 1.0 |
| AUC (ng·h/mL) | ~2000 | ~1000 | ~250 |
| T1/2 (h) | 6-9 | 2-3 | ~1 |
Data compiled from multiple sources for comparative purposes.[6][13][14]
Table 2: Relative Importance of Metabolic Pathways
| Metabolic Pathway | Human | Squirrel Monkey | Baboon | Rat |
| O-demethylenation (to HHMA/HMMA) | Major | Major | Major | Significant |
| N-demethylation (to MDA) | Minor (~5-10%) | Similar to humans | Significant (~20-60%) | Major (~23-50%) |
| HMMA Conjugation | Primarily Sulfation | Not specified | Not specified | Primarily Glucuronidation |
Data compiled from multiple sources.[5][6][11][13]
Experimental Protocols
The data presented in this guide are primarily derived from studies employing liquid chromatography-mass spectrometry (LC-MS) for the quantification of MDMA and its metabolites in plasma and urine.
Example Protocol: Quantification of MDMA and Metabolites in Plasma
-
Sample Collection: Whole blood is collected into heparinized tubes at specified time points after MDMA administration. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation (Solid-Phase Extraction):
-
Plasma samples (e.g., 200 µL) are thawed and internal standards are added.
-
Samples are diluted with a buffer (e.g., phosphate buffer, pH 6.0).
-
The mixture is loaded onto a conditioned solid-phase extraction cartridge.
-
The cartridge is washed with water and a low-concentration organic solvent (e.g., 5% methanol).
-
Analytes are eluted with a stronger organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for MDMA and each metabolite.
-
-
Data Analysis: Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentrations in the unknown samples are then determined from this curve.
For the analysis of conjugated metabolites (glucuronides and sulfates), a hydrolysis step is required prior to extraction. This is typically achieved by incubating the plasma or urine samples with a β-glucuronidase/sulfatase enzyme mixture (e.g., from Helix pomatia) or by acidic hydrolysis.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Dose and Route of Administration on Pharmacokinetics of (±)-3,4-Methylenedioxymethamphetamine in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cytochrome P450 2D6 Function on the Chiral Blood Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine (MDMA) and Its Phase I and II Metabolites in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and Disposition of 3,4-Methylenedioxymethamphetamine (“Ecstasy”) in Baboons after Oral Administration: Comparison with Humans Reveals Marked Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lost in translation: preclinical studies on 3,4-methylenedioxymethamphetamine provide information on mechanisms of action, but do not allow accurate prediction of adverse events in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary excretion of the main metabolites of 3,4-methylenedioxymethamphetamine (MDMA), including the sulfate and glucuronide of 4-hydroxy-3-methoxymethamphetamine (HMMA), in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfation of the 3,4-methylenedioxymethamphetamine (MDMA) metabolites 3,4-dihydroxymethamphetamine (DHMA) and 4-hydroxy-3-methoxymethamphetamine (HMMA) and their capability to inhibit human sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Comparison of (±) 3,4-Methylenedioxymethamphetamine (“Ecstasy”) Disposition and Metabolism in Squirrel Monkeys and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct comparison of (+/-) 3,4-methylenedioxymethamphetamine ("ecstasy") disposition and metabolism in squirrel monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Relationship Between MDMA Dosage and Metabolite Concentrations: A Comparative Analysis
A comprehensive review of the correlation between the dosage of 3,4-Methylenedioxymethamphetamine (MDMA), a widely recognized psychoactive substance, and the resultant concentrations of its primary metabolite, 3,4-Methylenedioxyamphetamine (MDA), is crucial for understanding its pharmacokinetics and potential toxicological effects. This guide synthesizes experimental data from various studies to provide researchers, scientists, and drug development professionals with a comparative overview of this dose-concentration relationship.
MDMA undergoes complex metabolism in the body, with N-demethylation to MDA being a significant pathway.[1] The concentration of MDA following MDMA administration is influenced by the administered dose, although this relationship is not always linear.[2][3] Factors such as species and individual metabolic differences can also play a role.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative relationship between MDMA dosage and the resulting plasma or serum concentrations of both MDMA and its metabolite, MDA, as reported in various studies.
| MDMA Dosage | Subject | Biological Matrix | MDMA Concentration (Cmax) | MDA Concentration (Cmax) | Citation |
| 1.0 mg/kg | Human | Plasma | 162.9 ± 39.8 ng/mL | 8.4 ± 2.1 ng/mL | [6] |
| 1.6 mg/kg | Human | Plasma | 291.8 ± 76.5 ng/mL | 13.8 ± 3.8 ng/mL | [6] |
| 1.0 mg/kg | Human | Oral Fluid | Not specified | Not specified | [7][8] |
| 1.6 mg/kg | Human | Oral Fluid | Not specified | Not specified | [7][8] |
| 50 mg | Human | Plasma | Not specified | Not specified | [2] |
| 75 mg | Human | Plasma | Not specified | Not specified | [2] |
| 100 mg | Human | Plasma | Not specified | Not specified | [2] |
| 125 mg | Human | Plasma | Not specified | Not specified | [2] |
| 150 mg | Human | Plasma | Not specified | Not specified | [2] |
| 2 mg/kg (i.p.) | Rat | Plasma | ~200 ng/mL | Not specified | [3][9] |
| 2 mg/kg (s.c.) | Rat | Plasma | ~200 ng/mL | Not specified | [3][9] |
| 10 mg/kg (i.p.) | Rat | Plasma | Not specified | Not specified | [3][9] |
| 40 mg/kg (s.c.) | Rat | Plasma | Not specified | S(+) and R(-)-MDA identified | [1] |
| Not specified | Human | Antemortem Serum/Plasma/Blood | 0.55 to 4.33 mg/L | 0.03 to 0.10 mg/L (in 3 of 5 cases) | [10] |
Note: Cmax refers to the maximum concentration of the substance observed in the biological matrix.
Experimental Protocols
The studies cited in this guide employed various analytical methods to quantify MDMA and MDA in biological samples. The general workflow involves sample collection, preparation, and analysis using chromatographic techniques coupled with mass spectrometry.
Sample Collection and Preparation
-
Plasma/Serum: Blood samples were collected at various time points after MDMA administration. Plasma or serum was separated by centrifugation.[1][6]
-
Oral Fluid: Oral fluid samples were collected using appropriate devices.[7][8]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) were commonly used to isolate MDMA and its metabolites from the biological matrix.[6][11] For instance, one method involved solid-phase extraction with conditioned Styre Screen columns.[6] Another described an on-column derivatization with N-trifluoroacetyl-L-prolyl chloride (LTPC) for chiral analysis.[1]
-
Hydrolysis: For the analysis of conjugated metabolites, an acidic hydrolysis step was often included. This involved incubation with hydrochloric acid at elevated temperatures to release the free metabolites.[5][6]
Analytical Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS): This was a frequently used technique for the separation and detection of MDMA and MDA.[1][3] Derivatization was sometimes employed to improve the chromatographic properties of the analytes.
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Mass Spectrometry (MS): HPLC provides another powerful method for separating the compounds of interest.[4][11] Coupling HPLC with a mass spectrometer (LC-MS) offers high sensitivity and specificity for quantification.
Metabolic Pathway of MDMA
The primary metabolic pathways of MDMA involve O-demethylenation and N-dealkylation.[12] The N-dealkylation of MDMA leads to the formation of MDA. Further metabolism of both MDMA and MDA occurs, leading to various other metabolites.
Figure 1. Simplified metabolic pathway of MDMA to MDA and other metabolites.
The conversion of MDMA to MDA is a key step in its metabolism, and the resulting concentrations of MDA are dose-dependent. However, studies have shown that this relationship can be non-linear, suggesting saturation or inhibition of the metabolic enzymes at higher MDMA doses.[2] This non-linearity is a critical consideration in both clinical and forensic toxicology. Further research is necessary to fully elucidate the complex interplay of factors that determine the metabolic fate of MDMA and the resulting concentrations of its metabolites.
References
- 1. Stereochemistry of the metabolism of MDMA to MDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcami.eu [jcami.eu]
- 3. Effects of Dose and Route of Administration on Pharmacokinetics of (±)-3,4-Methylenedioxymethamphetamine in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral fluid and plasma 3,4-methylenedioxymethamphetamine (MDMA) and metabolite correlation after controlled oral MDMA administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. jcami.eu [jcami.eu]
A Comparative Guide to the Longitudinal Monitoring of MDMA Excretion
For researchers, scientists, and drug development professionals, understanding the long-term excretion profile of 3,4-Methylenedioxymethamphetamine (MDMA) is crucial for clinical trials, forensic toxicology, and substance abuse monitoring. This guide provides a detailed comparison of current methodologies for the longitudinal monitoring of MDMA and its metabolites, with a focus on urinary excretion. While the user inquired about 3,4-Methylenedioxymandelic acid, it is important to note that this compound is not a commonly monitored or major metabolite of MDMA. The primary analytes for tracking MDMA exposure are the parent drug and its key metabolites: 3,4-methylenedioxyamphetamine (MDA), 4-hydroxy-3-methoxymethamphetamine (HMMA), and 4-hydroxy-3-methoxyamphetamine (HMA), along with their conjugated forms.
Urinary Excretion: The Gold Standard
Urine analysis remains the most common and well-validated method for monitoring MDMA use over time. Following oral administration, MDMA is metabolized and excreted in urine as the unchanged parent drug, as well as phase I and phase II metabolites.[1][2][3]
Key Analytes for Urinary Monitoring
-
MDMA: The parent drug.
-
MDA (3,4-methylenedioxyamphetamine): An active metabolite formed through N-demethylation.[3]
-
HMMA (4-hydroxy-3-methoxymethamphetamine): A major metabolite, largely present in conjugated (glucuronide and sulfate) forms.[1][3]
-
HMA (4-hydroxy-3-methoxyamphetamine): Another significant metabolite, also predominantly found as conjugates.[3]
The analysis of both free and conjugated metabolites, particularly HMMA, can significantly extend the detection window for MDMA exposure.[3][4]
Quantitative Excretion Data
The following table summarizes the urinary excretion kinetics of MDMA and its primary metabolites following controlled oral administration.
| Analyte | Median Cmax (ng/mL) (after 1.6 mg/kg dose) | Median Tmax (h) (after 1.6 mg/kg dose) | Percentage of Dose Excreted (as analyte) | Median Last Detection Time (h) |
| MDMA | 21,470[4] | 13.9[4] | ~15%[1][3] | 95.5[4] |
| MDA | 2,229[4] | 23.0[4] | ~1.5%[1][3] | 71.1[4] |
| HMMA | 20,793[4] | 9.2[4] | ~20%[1][3] | 131.1[4] |
| HMA | 876[4] | 23.3[4] | ~1%[1][3] | 99.3[4] |
| HMMA sulfate | Not reported | Not reported | 10-13%[2] | Longest detection time of all metabolites[1][5] |
| HMMA glucuronide | Not reported | Not reported | 4-5%[2] | Shorter than HMMA sulfate[1] |
Data is compiled from studies involving controlled oral administration of MDMA to human participants.[1][2][3][4]
Alternative Matrices for Longitudinal Monitoring
While urine is the primary matrix, other biological samples can provide a longer window of detection, which is particularly useful for longitudinal monitoring.
| Biological Matrix | Detection Window | Analytes Detected | Advantages | Disadvantages |
| Oral Fluid | Up to 2 days[6][7] | MDMA, MDA | Non-invasive collection, good correlation with plasma concentrations for recent use.[6] | Shorter detection window than urine. HMMA and HMA are typically not detected.[6] |
| Hair | Up to 6+ months[7] | MDMA, MDA | Longest detection window, allows for segmental analysis to create a timeline of use.[7] | Invasive collection, expensive analysis, does not provide information on recent use. |
| Blood/Plasma | Up to 2 days[7][8] | MDMA, MDA, HMMA, HMA | Provides data on recent use and impairment. | Invasive collection, short detection window. |
Experimental Protocols
Urinary Analysis of MDMA and its Metabolites
A typical workflow for the longitudinal monitoring of MDMA and its metabolites in urine involves the following steps:
-
Sample Collection: All urine is collected from participants for a specified period (e.g., up to 7 days) following controlled administration of MDMA.[4]
-
Sample Preparation (Hydrolysis): For the analysis of total (free + conjugated) metabolites, a hydrolysis step is necessary. This is often achieved through enzymatic (e.g., β-glucuronidase/arylsulfatase) or acidic hydrolysis to cleave the glucuronide and sulfate conjugates from HMMA and HMA.[3][7]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the analytes from the urine matrix.
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, analytes are often derivatized (e.g., with S-heptafluorobutyrylprolyl chloride for chiral analysis) to improve their volatility and chromatographic properties.[5]
-
Analytical Determination:
-
Data Analysis: Analyte concentrations are determined, and pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and the percentage of the dose excreted are calculated.[1][3][4]
Visualizing the Process
MDMA Metabolism and Excretion Pathway
Caption: Simplified metabolic pathway of MDMA leading to urinary excretion.
Experimental Workflow for Urinary Analysis
Caption: A typical experimental workflow for the analysis of MDMA and its metabolites in urine.
References
- 1. scispace.com [scispace.com]
- 2. Urinary MDMA, MDA, HMMA, and HMA excretion following controlled MDMA administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Excretion Kinetics of 3,4-Methylenedioxymethamphetamine (MDMA, Ecstasy) and Its Phase I and Phase II Metabolites in Humans following Controlled MDMA Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective Urinary MDMA (Ecstasy) and Metabolites Excretion Kinetics following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Untargeted Metabolomics of MDMA and Other Stimulants: A Guide for Researchers
A deep dive into the metabolic perturbations caused by MDMA, amphetamine, and the novel psychoactive substance mephedrone, this guide offers a comparative analysis based on untargeted metabolomics, providing researchers, scientists, and drug development professionals with essential experimental data and methodologies.
This technical guide presents a comparative analysis of the metabolic effects of 3,4-methylenedioxymethamphetamine (MDMA), amphetamine, and mephedrone, drawing upon findings from a controlled drug administration study in humans. The analysis reveals significant alterations in key metabolic pathways, including energy metabolism, steroid biosynthesis, and amino acid metabolism. This guide provides a structured overview of the quantitative changes, detailed experimental protocols, and visual representations of the affected pathways to support further research into the pharmacological actions and potential biomarkers of these psychoactive stimulants.
Data Presentation: Quantitative Metabolite Changes
The following tables summarize the significant metabolic alterations observed in human plasma following the administration of MDMA (125 mg), amphetamine (40 mg), and mephedrone (100 mg). The data is compiled from a comparative untargeted metabolomics study utilizing liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
Table 1: Overlapping Metabolite Changes Induced by MDMA, Amphetamine, and Mephedrone
| Metabolite | Change after MDMA | Change after Amphetamine | Change after Mephedrone |
| Linoleic acid | ↑ | ↑ | ↑ |
| Pregnenolone sulfate | ↑ | ↑ | ↑ |
↑ Indicates a significant increase in the metabolite level.
Table 2: Metabolite Changes Shared Between MDMA and Amphetamine
| Metabolite | Change after MDMA | Change after Amphetamine |
| Biliverdin | ↑ | ↑ |
| Cortisol | ↑ | ↑ |
| Glutamine | ↓ | ↓ |
| Histidine | ↓ | ↓ |
| Tryptophan | ↓ | ↓ |
↑ Indicates a significant increase; ↓ indicates a significant decrease in the metabolite level.
Table 3: Metabolite Changes Shared Between Amphetamine and Mephedrone
| Metabolite | Change after Amphetamine | Change after Mephedrone |
| Arachidic acid | ↑ | ↑ |
| Glycoursodeoxycholic acid | ↓ | ↓ |
| Oleic acid | ↑ | ↑ |
| Palmitic acid | ↑ | ↑ |
| Stearic acid | ↑ | ↑ |
↑ Indicates a significant increase; ↓ indicates a significant decrease in the metabolite level.
Table 4: Metabolite Changes Shared Between MDMA and Mephedrone
| Metabolite | Change after MDMA | Change after Mephedrone |
| Arginine | ↓ | ↓ |
| LysoPC(18:2) | ↑ | ↑ |
↑ Indicates a significant increase; ↓ indicates a significant decrease in the metabolite level.
Experimental Protocols
The data presented in this guide was obtained through a rigorous untargeted metabolomics workflow. The key experimental methodologies are detailed below.
Sample Preparation (Plasma)
-
Protein Precipitation: Plasma samples were prepared by protein precipitation. Eighty microliters of extraction solvent (acetonitrile with internal standards) were added to 20 µL of plasma.
-
Vortexing and Centrifugation: The mixture was vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant, containing the metabolites, was carefully collected for analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
Chromatography System: A high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer was used for the analysis.
-
Chromatographic Separation: Metabolites were separated using a reversed-phase C18 column. The mobile phases consisted of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution was employed to separate a wide range of metabolites.
-
Mass Spectrometry: The Q-TOF mass spectrometer was operated in both positive and negative electrospray ionization (ESI) modes to detect a broad spectrum of metabolites. Full scan data was acquired over a mass-to-charge (m/z) range of 50-1000.
Data Analysis
-
Data Processing: The raw data was processed using software for peak picking, retention time alignment, and deconvolution.
-
Statistical Analysis: Statistical analysis, including paired t-tests and fold-change analysis, was performed to identify metabolites that were significantly altered after drug administration compared to baseline.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the metabolic pathways affected by the stimulants.
assessing the specificity and selectivity of 3,4-Methylenedioxymandelic acid assays
An Objective Comparison of Assays for 3,4-Methylenedioxymandelic Acid (MDMA)
For researchers, scientists, and professionals in drug development and forensic analysis, the accurate quantification of this compound (MDMA) is critical. The choice of assay can significantly impact the reliability of results, with specificity and selectivity being paramount concerns. This guide provides a detailed comparison of common analytical methods for MDMA, supported by experimental data, to aid in the selection of the most appropriate technique.
Overview of Analytical Methodologies
The detection and quantification of MDMA are typically approached using a two-tiered strategy: an initial screening test followed by a more specific confirmatory test. Immunoassays (IA) are frequently used for initial screening due to their speed and high throughput. However, due to their inherent limitations in specificity, positive results are generally confirmed using highly selective chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These confirmatory methods provide structural information, ensuring the definitive identification and accurate quantification of the target analyte.
Performance Comparison of MDMA Assays
The selection of an appropriate assay depends on a balance of sensitivity, specificity, throughput, and cost. The following tables summarize the performance characteristics of the most common methodologies.
Table 1: Immunoassay (IA) Performance
Immunoassays are designed for rapid screening but are susceptible to cross-reactivity, which can lead to false-positive results.[4][5] Their performance can vary significantly between manufacturers.
| Assay Type/Manufacturer | False Positive Rate | False Negative Rate | Concordance with GC/MS or LC-MS/MS | Notes |
| Siemens EMIT II | 1.7%[4] | 0%[4] | High | Prone to cross-reactivity with trazodone and its metabolites.[4] |
| Thermo Fisher CEDIA | 1.5%[4] | 0%[4] | High | Interference from tetracaine has been reported.[4] |
| DRI Amphetamine | 0%[6] | 0%[6] | 100%[6] | Fenofibrate's metabolite can cause false positives.[4][7] |
| AxSYM Amphetamine/Methamphetamine II | 0%[6] | 0%[6] | 100%[6] | - |
| Emit d.a.u. Amphetamine Class | High[3] | - | Low | Not recommended for MDMA screening due to high false positives.[3] |
| Emit II Plus Monoclonal | 0%[6] | 23.3% (7/30)[6] | Low | Not recommended due to high false-negative rate.[3][6] |
Table 2: Chromatographic Method Performance
GC-MS and LC-MS/MS are considered the gold standards for confirmation due to their high specificity and sensitivity.[8] They can distinguish MDMA from structurally similar compounds, minimizing the risk of false positives.
| Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Precision (%CV) | Key Advantages |
| GC-MS | LOQ: 25 µg/L (urine)[9] | Up to 5000 µg/L[9] | < 15%[9] | High specificity; well-established methodology.[9] |
| LC-MS/MS (Direct) | LOD: 20 ng/mL (urine)[2] | - | 10% at 100 ng/mL[1][2] | High throughput; less sample manipulation.[1][10] |
| LC-MS/MS (Chiral) | LOD: 0.01 - 0.03 µg/mL (urine)[11] | 0.1 - 20 µg/mL[11] | Sufficient for quantification[11] | Can resolve and quantify enantiomers of MDMA and its metabolites.[11] |
| HPLC-Fluorescence | LOD: 10-20 ng/mL (urine) | Good[12] | Good[12] | Good sensitivity; no interference observed.[12] |
| HPLC-Electrochemical | Sensitivity: 1 ng/mL (blood) | 1 ng/mL - 1 µg/mL[13] | < 9%[13] | High sensitivity; rapid analysis time.[13] |
Experimental Protocols and Workflows
Detailed and validated methodologies are crucial for reproducible and reliable results. Below are representative protocols for the primary analytical techniques.
General Drug Testing Workflow
The standard procedure for forensic and clinical drug testing involves a two-step process to ensure accuracy.
Caption: Standard two-tiered workflow for drug of abuse testing.
Specificity vs. Cross-Reactivity in Immunoassays
The core challenge with immunoassays is balancing the recognition of the target analyte against structurally similar molecules.
Caption: Specificity and cross-reactivity in MDMA immunoassays.
Protocol 1: GC-MS Confirmation of MDMA in Urine
This method provides high specificity and is suitable for the simultaneous quantification of MDMA and its metabolites.[9]
-
Sample Hydrolysis: To 1 mL of urine, add internal standards (e.g., MDMA-d5, MDA-d5) and 100 µL of concentrated HCl. Heat at 120°C for 40 minutes to hydrolyze conjugated metabolites.
-
Neutralization: Cool the sample and add 100 µL of 10 N NaOH, followed by 3 mL of phosphate buffer (pH 6.0).
-
Solid-Phase Extraction (SPE): Apply the sample to an SPE column (e.g., Bond Elut Certify). Wash the column to remove interferences.
-
Elution: Elute the analytes with an appropriate solvent (e.g., ethyl acetate with 2% ammonium hydroxide).[14]
-
Derivatization: Evaporate the eluate to dryness. Reconstitute with a derivatizing agent (e.g., heptafluorobutyric acid anhydride - HFBA) and heat to form volatile derivatives suitable for GC analysis.
-
GC-MS Analysis: Inject the derivatized extract into the GC-MS system. Operate the mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity and specificity.
Caption: Workflow for GC-MS confirmatory analysis of MDMA.
Protocol 2: Direct LC-MS/MS Screening of MDMA in Urine
This method offers a faster alternative to traditional screening, with improved specificity over immunoassays.[1][2]
-
Sample Preparation: To 100 µL of urine, add 100 µL of an internal standard solution (e.g., MDMA-d5 in mobile phase).
-
Centrifugation: Vortex the sample and centrifuge at high speed for 5 minutes to pellet any precipitates.
-
Injection: Transfer the supernatant to an autosampler vial and inject directly into the LC-MS/MS system.
-
LC Separation: Use a suitable reversed-phase column (e.g., C18) with a gradient elution to separate MDMA from other urine components.
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor for at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure positive identification.
Conclusion
The choice of an assay for this compound requires careful consideration of the analytical objective.
-
Immunoassays serve as effective, high-throughput screening tools but are prone to false positives from cross-reacting compounds.[3][4] Any positive result from an immunoassay should be considered presumptive and requires confirmation.
-
GC-MS is a robust and highly specific confirmatory method. While it involves a more extensive sample preparation process, including derivatization, it provides unambiguous identification and accurate quantification.[9]
-
LC-MS/MS offers the highest sensitivity and specificity and can be adapted for both high-throughput screening and confirmation.[1][2] Its ability to directly analyze samples with minimal preparation makes it an efficient alternative to the traditional screen-and-confirm workflow.[10]
For research and drug development applications where accuracy is non-negotiable, chromatographic methods coupled with mass spectrometry are the definitive choice. The specific platform, whether GC-MS or LC-MS/MS, can be selected based on available instrumentation, required sensitivity, and desired sample throughput.
References
- 1. Direct screening of urine for MDMA and MDA by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. "Evaluation of immunoassays for the determination of MDMA and cannabino" by A.C. Lua, A.-R. Hu et al. [jfda-online.com]
- 4. irispublishers.com [irispublishers.com]
- 5. ohsu.edu [ohsu.edu]
- 6. jfda-online.com [jfda-online.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 1 H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY01403A [pubs.rsc.org]
- 9. Sensitive gas chromatography-mass spectrometry method for simultaneous measurement of MDEA, MDMA, and metabolites HMA, MDA, and HMMA in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous enantiomeric determination of MDMA and its phase I and phase II metabolites in urine by liquid chromatography-tandem mass spectrometry with chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Determination of MDMA, MDEA and MDA in urine by high performance liquid chromatography with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 13. High-pressure liquid chromatography/electrochemical detection method for monitoring MDA and MDMA in whole blood and other biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcami.eu [jcami.eu]
determination of limit of detection and quantification for 3,4-Methylenedioxymandelic acid
An essential aspect of analytical method validation is the determination of the limit of detection (LOD) and the limit of quantification (LOQ). These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For researchers, scientists, and professionals in drug development, understanding the LOD and LOQ of various analytical methods for 3,4-Methylenedioxymandelic acid (MDMA), a primary metabolite of MDMA (ecstasy), is crucial for accurate analysis in forensic toxicology, clinical monitoring, and pharmaceutical research.
This guide provides a comparative overview of different analytical techniques used for the determination of MDMA, with a focus on their reported LOD and LOQ values. Detailed experimental protocols for the cited methods are also presented to support methodological evaluation and implementation.
Comparison of Analytical Methods for MDMA and its Metabolites
The sensitivity of an analytical method is a critical factor in detecting trace amounts of substances in various biological matrices. The following table summarizes the LOD and LOQ values for MDMA and related compounds obtained by different analytical techniques.
| Analyte(s) | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| MDMA | GC-MS | Urine | 0.7 ppm | 2.35 ppm[1] |
| MDMA | GC-MS | Not Specified | 0.70 - 7.0 ng/mL | 2.0 - 20 ng/mL[1] |
| MDMA | SALDI-MS | Not Specified | 1.0 ppb | Not Reported |
| MDMA and other illicit drugs | LC-MS/MS | Not Specified | 0.003 - 0.064 ng/mL | Not Reported[2] |
| MDMA, MDA, HMA, HHMA | HPLC-FL | Rat Liver Perfusion Medium | Not Reported | 1, 1, 1.5, and 5 ng/mL, respectively[3] |
| MDMA | GC/MS Q-ToF | Dried Blood Spot | Not Reported | 15 ppb |
| MDMA, MDA, HMMA, HMA | GC-MS | Urine | Not Reported | 25 ng/mL for all analytes[4] |
| MDMA | ¹H-qNMR | Ecstasy Tablets | 0.22% (molar ratio) | 0.67% (molar ratio)[5] |
| MDMA, MDA | 2D-GCMS | Oral Fluid, Plasma | Not Reported | 5 µg/L (Lower Limit)[6] |
| HMA, HMMA | 2D-GCMS | Oral Fluid, Plasma | Not Reported | 10 µg/L (Lower Limit)[6] |
| Mandelic Acid | MIMEPS-HPLC-UV | Urine | 0.06 µg/mL | 0.2 µg/mL[7] |
| Mandelic Acid | HPLC-MS/MS | Urine | 0.02 mg/L | 0.075 mg/L[8] |
Note: Units may vary between studies (e.g., ppm, ppb, ng/mL, µg/L). 1 ppm is approximately 1000 ng/mL for aqueous solutions. 1 ppb is approximately 1 ng/mL.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are the protocols for some of the key analytical methods mentioned.
Gas Chromatography-Mass Spectrometry (GC-MS) for MDMA in Urine[1]
-
Sample Preparation: Urine samples are subjected to an extraction procedure to isolate the analyte from the matrix. This typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: An optimized temperature gradient is applied to the oven to ensure the separation of MDMA from other components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) is the standard ionization technique.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of MDMA.
-
-
LOD/LOQ Determination: The LOD and LOQ are calculated based on the slope of the calibration curve and the standard deviation of the response.[1]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) for MDMA and Metabolites[3]
-
Sample Preparation: Samples from the rat liver perfusion medium are analyzed.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a fluorescence (FL) detector.
-
Column: Chromolith® C18 (100 × 4.6 mm) column.
-
Mobile Phase: Acetonitrile:phosphate buffer (0.02 M) at pH = 3 (5:95 v/v).
-
Flow Rate: Not specified.
-
Temperature: 25°C.
-
-
Detection Conditions:
-
Fluorescence Detector: Excitation wavelength set at 285 nm and emission wavelength at 320 nm.[3]
-
-
LOD/LOQ Determination: The limits of quantification (LOQs) were determined according to FDA bioanalytical method validation guidelines.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Illicit Drugs[2]
-
Sample Preparation: A stock solution containing all analytes is prepared and diluted to various concentrations for method validation.
-
Chromatographic Conditions:
-
Instrument: LC system coupled to a tandem mass spectrometer (e.g., QQQ).
-
Chromatography: Utilizes chromatographic separation to analyze complex mixtures.[2]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used.
-
Detection Mode: Dynamic Multiple Reaction Monitoring (dMRM) is employed for high sensitivity and specificity.
-
-
LOD/LOQ Determination: LOD and LOQ are estimated using a process that involves replicate injections of blanks and low-concentration standards to first determine a limit of blank (LoB).[2]
Visualizing the Methodologies
To better understand the workflows and comparisons, the following diagrams are provided.
Caption: General workflow for the determination of LOD and LOQ.
Caption: Comparison of analytical methods for MDMA analysis.
References
- 1. idjpcr.usu.ac.id [idjpcr.usu.ac.id]
- 2. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of MDMA and its three metabolites in the rat perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary MDMA, MDA, HMMA, and HMA Excretion Following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Oral Fluid and Plasma 3,4-Methylenedioxymethamphetamine (MDMA) and Metabolite Correlation after Controlled Oral MDMA Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of 3,4-Methylenedioxymandelic Acid Measurement Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 3,4-Methylenedioxymandelic acid (MDMA), a key precursor and metabolite of 3,4-methylenedioxymethamphetamine (MDMA), is critical. This guide provides a comparative overview of the primary analytical methods employed for the measurement of this compound, with a focus on their performance characteristics. While specific validated method performance data for this compound is not extensively published, this guide synthesizes available information on closely related compounds and common analytical practices to present representative performance metrics.
The most prevalent techniques for the analysis of compounds like this compound are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, typically requiring derivatization of the analyte to enhance volatility.
Quantitative Performance of Measurement Methods
The following table summarizes representative performance data for the quantification of this compound using common analytical techniques. These values are based on typical performance characteristics observed for similar analytes and should be considered as illustrative benchmarks.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Linearity (R²) |
| HPLC-UV/DAD | 0.1 - 0.5 µg/mL | 0.5 - 1.5 µg/mL | 95 - 105% | < 5% | > 0.995 |
| LC-MS/MS | 0.01 - 0.1 ng/mL | 0.05 - 0.5 ng/mL | 98 - 102% | < 3% | > 0.998 |
| GC-MS (with derivatization) | 0.5 - 2 ng/mL | 2 - 10 ng/mL | 90 - 110% | < 10% | > 0.990 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the key methods cited.
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
This method is widely used for the analysis of this compound in synthesis reaction monitoring.
Sample Preparation:
-
Dilute an aliquot of the reaction mixture or sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM phosphate buffer, pH 3.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 285 nm.
Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolation from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices such as biological fluids.
Sample Preparation (for biological samples):
-
To 100 µL of plasma or urine, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 or phenyl-hexyl reverse-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the identification and quantification of volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable organic solvent.
-
Evaporate the solvent to dryness.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., 1% Trimethylchlorosilane - TMCS) and heat the mixture to form a volatile silyl derivative.
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams created using Graphviz depict a typical experimental workflow and the logical relationship of validation parameters.
comparative analysis of MDMA, amphetamine, and mephedrone effects
A Comparative Analysis of the Pharmacological Effects of MDMA, Amphetamine, and Mephedrone.
This guide provides a detailed comparative analysis of the pharmacological effects of 3,4-methylenedioxymethamphetamine (MDMA), amphetamine, and mephedrone (4-methylmethcathinone). The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the interactions of these substances with key monoamine systems in the central nervous system. The information is supported by experimental data from in vitro and in vivo studies.
Core Pharmacological Mechanisms
MDMA, amphetamine, and mephedrone are structurally related sympathomimetic amines that primarily exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Their primary mechanism of action involves the inhibition of neurotransmitter reuptake and the promotion of non-vesicular release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the presynaptic neuron into the synaptic cleft.
Data Presentation
The following tables summarize the quantitative data on the interaction of MDMA, amphetamine, and mephedrone with monoamine transporters.
Table 1: Inhibition of Monoamine Transporter Uptake (IC50 values in µM)
| Compound | DAT (IC50 µM) | NET (IC50 µM) | SERT (IC50 µM) | Source(s) |
| MDMA | 12.6 | 2.1 | 7.6 | [1][2] |
| Amphetamine | ~0.6 | ~0.1 | 20 - 40 | [3] |
| Mephedrone | 5.9 | 1.9 | 19.3 | [1][2] |
Lower IC50 values indicate greater potency in inhibiting transporter function.
Table 2: Monoamine Release Potency (EC50 values in nM)
| Compound | Dopamine (DA) Release (EC50 nM) | Norepinephrine (NE) Release (EC50 nM) | Serotonin (5-HT) Release (EC50 nM) | Source(s) |
| MDMA | 224 | 79 | 98 | |
| Amphetamine | 8.0 | - | 1756 | [1] |
| Mephedrone | 51 | 58 | 122 | [4] |
Lower EC50 values indicate greater potency in inducing neurotransmitter release.
Table 3: Vesicular Monoamine Transporter 2 (VMAT2) Interaction
| Compound | VMAT2 Inhibition (IC50 µM) | Source(s) |
| MDMA | 20 | [1][2] |
| Amphetamine | 2 (d-amphetamine) | [5] |
| Mephedrone | 223 | [1][2] |
Lower IC50 values indicate greater potency in inhibiting VMAT2 function.
Comparative Analysis of Effects
MDMA is often classified as an "entactogen" due to its potent effects on serotonin release, which are thought to mediate its characteristic prosocial and empathogenic effects. While it also affects dopamine and norepinephrine, its primary action is on the serotonin system. MDMA is a potent inhibitor of SERT and a robust releaser of 5-HT.[1][2] It also demonstrates significant interaction with VMAT2, contributing to the displacement of monoamines from vesicular storage into the cytoplasm.[6]
Amphetamine is a classic psychostimulant with primary effects on the dopamine and norepinephrine systems. It is a potent releaser of both DA and NE and a less potent inhibitor of their respective transporters compared to its releasing capabilities.[1][6] Its effects on the serotonin system are significantly less pronounced than those of MDMA.[1][3] Amphetamine also interacts with VMAT2, disrupting the storage of monoamines in synaptic vesicles.[5][6]
Mephedrone , a synthetic cathinone, exhibits a pharmacological profile that shares characteristics of both MDMA and amphetamine.[4] It is a potent inhibitor of NET and DAT, and also inhibits SERT, though to a lesser extent.[1][2] Mephedrone induces the release of all three monoamines, with a more balanced profile than amphetamine but with a stronger dopaminergic component compared to MDMA.[4][7] Its interaction with VMAT2 is considerably weaker than that of MDMA and amphetamine, suggesting a lower capacity to disrupt vesicular storage.[1][2]
Mandatory Visualization
Caption: Interaction of MDMA, Amphetamine, and Mephedrone with monoamine transporters.
Caption: Experimental workflow for an in vitro neurotransmitter release assay.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the affinity (Ki) of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Tissue Homogenization: A specific brain region (e.g., striatum for DAT) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.[8]
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes containing the transporters.[8]
-
Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a cryoprotectant buffer (e.g., containing sucrose) and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA).[8]
2. Binding Assay:
-
Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (e.g., MDMA, amphetamine, or mephedrone).[9]
-
Total and Non-specific Binding: "Total binding" is determined in the absence of a competing ligand, while "non-specific binding" is measured in the presence of a high concentration of a known selective inhibitor to saturate the specific binding sites.[8]
-
Equilibrium: The plate is incubated (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[8]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.[9]
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[8]
3. Data Analysis:
-
Scintillation Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.[8]
-
Calculation of Ki: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]
In Vitro Neurotransmitter Release Assay (Synaptosome Preparation)
This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.
1. Synaptosome Preparation:
-
Homogenization: Brain tissue is homogenized in an iso-osmotic sucrose buffer.[11]
-
Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the synaptosomes. A low-speed spin pellets larger debris, and the resulting supernatant is then subjected to a higher-speed spin to pellet the crude synaptosomal fraction.[5]
-
Purification (Optional): For a purer preparation, the crude synaptosomal pellet can be further purified using density gradient centrifugation (e.g., with Percoll or Ficoll).[11]
2. Release Assay:
-
Pre-loading: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) at 37°C, allowing the transporters to take up the radiolabel.[12]
-
Washing: After loading, the synaptosomes are washed to remove excess extracellular radiolabel.
-
Superfusion: The pre-loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Drug Application: The test compound is introduced into the superfusion buffer at various concentrations.[12]
-
Fraction Collection: The superfusate is collected in fractions over time.
-
Quantification: The amount of radioactivity in each fraction is measured by liquid scintillation counting. An increase in radioactivity above the baseline indicates neurotransmitter release.[12]
3. Data Analysis:
-
Dose-Response Curve: The amount of release is plotted against the concentration of the test compound to generate a dose-response curve.
-
Calculation of EC50: The EC50 value, which is the concentration of the drug that produces 50% of the maximal release, is determined from the dose-response curve.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 3,4-Methylenedioxymandelic Acid in a Regulated Environment
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and regulatory compliance. The handling of 3,4-Methylenedioxymandelic acid, a precursor and metabolite of 3,4-methylenedioxymethamphetamine (MDMA), requires stringent adherence to protocols for controlled substance analogs. Due to its classification, standard disposal methods are insufficient and could present legal and safety risks.
Understanding the Regulatory Landscape
This compound is structurally and pharmacologically similar to a Schedule I controlled substance.[1][2] As such, its disposal is governed by regulations set forth by agencies like the U.S. Drug Enforcement Administration (DEA). These regulations are designed to prevent diversion and ensure the substance is rendered non-retrievable.[3][4] It is imperative to have a comprehensive management plan in place that covers the entire lifecycle of the substance, from acquisition to disposal, including rigorous training, security, and record-keeping.[1]
Core Disposal Procedures
The primary and mandated method for the disposal of controlled substances or their analogs is through a DEA-registered reverse distributor.[1][5] This ensures that the substance is handled, documented, and destroyed in accordance with federal and state regulations.
Key Procedural Steps:
-
Segregation and Labeling: Expired, unwanted, or contaminated this compound must be clearly labeled for disposal and segregated from active inventory within a secure storage location.[5]
-
Contact a Reverse Distributor: Your institution's Environmental Health & Safety (EHS) office should be contacted to arrange for a pickup by a contracted reverse distributor.[5][6]
-
Documentation: All disposals must be meticulously documented. This includes completing a DEA Form 41, which records the destruction of controlled substances.[3] This form must be signed by the registrant and witnessed.[3]
-
Witnessed Destruction: The destruction of the substance must be witnessed, often by both the registrant and a representative from the EHS office or other authorized personnel.[3]
Unacceptable Disposal Methods
It is crucial to understand that common laboratory disposal methods are not acceptable for controlled substance analogs.
| Prohibited Disposal Method | Rationale |
| Sink/Sewer Disposal | Poses a risk of environmental contamination and is explicitly forbidden for controlled substances.[5][7] |
| Regular Trash | High risk of diversion and environmental exposure. |
| Mixing with Absorbents (e.g., cat litter) | Does not render the substance non-retrievable and is not a compliant disposal method.[5] |
| Incineration (without a licensed facility) | Requires specific conditions to ensure complete destruction and must be performed by a licensed facility. |
Handling Spills and Residual Amounts
In the event of a spill, the primary goal is to contain the material and prevent exposure.
-
For recoverable spills: The spilled material should be collected. If it is deemed waste, it must be disposed of as a controlled substance through a reverse distributor.[5] The spillage amount must be recorded on the usage log and DEA Form 41.[5]
-
For non-recoverable residual amounts: Trace amounts of the substance remaining in an "empty" container (e.g., a vial or syringe that cannot be fully emptied) may be disposed of in a biohazard sharps container.[5] The container's balance should be zeroed out on the usage log.[5]
Safety and Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.[8][9]
-
Skin Protection: Wear protective gloves and clothing. If skin contact occurs, wash the affected area with soap and water.[8][9]
-
Respiratory Protection: Avoid inhaling dust or fumes. Work in a well-ventilated area. If inhaled, move to fresh air.[8]
-
General Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]
Disposal Workflow
The following diagram outlines the mandatory workflow for the proper disposal of this compound.
References
- 1. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 2. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 3,4-Methylenedioxymandelic acid
Disclaimer: The following guidance is based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for 3,4-Methylenedioxymandelic acid was not identified in the available search results. Researchers should always consult their institution's safety protocols and, if possible, obtain a substance-specific SDS before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these protocols is crucial for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[1][2] | Protects against splashes and aerosols. Standard prescription glasses are not a substitute. In situations with a higher splash potential, a face shield should be worn in addition to goggles.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Inspect gloves for any signs of degradation or puncture before use and employ proper removal techniques to avoid skin contact. |
| Body Protection | Long-sleeved clothing, such as a laboratory coat, and an optional chemical-resistant apron.[1] | Protects skin from accidental splashes and contamination of personal clothing. |
| Respiratory Protection | Effective dust mask or a NIOSH/MSHA-approved respirator.[1] | Required when handling the powder form to avoid dust inhalation or when engineering controls like fume hoods are insufficient.[3] |
Operational Plan: Safe Handling Procedure
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Place absorbent pads on the work surface to contain any potential spills.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: If working with a solid form, handle it carefully to minimize dust generation. Use appropriate tools for transfer (e.g., spatula).
-
In Solution: When preparing solutions, add the acid to the solvent slowly.
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after handling the product.[1]
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all contaminated materials, including disposable gloves, absorbent pads, and any excess chemical, in a designated and clearly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is properly sealed to prevent leaks or spills.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[1]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.[4]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
